Morpholine-3-carboxylic Acid
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
morpholine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c7-5(8)4-3-9-2-1-6-4/h4,6H,1-3H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUNOWSHJELIDQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00391607 | |
| Record name | Morpholine-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00391607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77873-76-8 | |
| Record name | Morpholine-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00391607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Morpholinecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Morpholine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morpholine-3-carboxylic acid is a heterocyclic organic compound that serves as a versatile building block in organic synthesis. As an amino acid derivative incorporating a morpholine ring, it offers unique structural and chemical properties that are leveraged in the development of novel pharmaceuticals and agrochemicals. Its structure enhances solubility and reactivity, making it a valuable intermediate in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its general application in synthetic chemistry.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These parameters are crucial for predicting its behavior in various chemical and biological systems, aiding in formulation development, and designing synthetic routes.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₉NO₃ | |
| Molecular Weight | 131.13 g/mol | |
| Appearance | White to light yellow solid/powder; Colorless crystalline/granular solid | |
| Melting Point | 151-154 °C / 245-250 °C | |
| Boiling Point | 298.5 ± 35.0 °C (Predicted) | |
| Density | 1.239 ± 0.06 g/cm³ (Predicted) | |
| pKa | 2.11 ± 0.20 (Predicted) | |
| XLogP3 | -3.2 (Computed) | |
| Solubility | Soluble in water and alcohol solvents; Insoluble in lipid solvents | |
| Flash Point | 134.4 °C | |
| Vapor Pressure | 0.0003 mmHg at 25 °C |
Experimental Protocols
Accurate determination of physicochemical properties is fundamental in chemical research and development. The following sections detail standardized experimental methodologies for key properties of this compound.
Melting Point Determination (Capillary Method)
The melting point is a critical indicator of a compound's purity.
Principle: A small, powdered sample of the solid is heated slowly in a capillary tube. The temperature range from the point at which the substance begins to melt to when it becomes completely liquid is recorded as the melting point range. Pure crystalline compounds typically exhibit a sharp melting point, whereas impurities tend to lower and broaden the melting range.
Methodology:
-
Sample Preparation: A small amount of the crystalline substance is finely powdered using a mortar and pestle.
-
Capillary Tube Packing: The open end of a thin-walled capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to compact the powder at the sealed bottom.
-
Apparatus Setup: The packed capillary tube is attached to a thermometer. This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil) or a modern digital melting point apparatus.
-
Heating: The apparatus is heated slowly and steadily, ensuring a uniform temperature distribution. A heating rate of approximately 2 °C per minute is recommended for precise measurements.
-
Observation and Recording: The temperatures at which the first drop of liquid appears (onset of melting) and at which the entire solid phase has liquefied (completion of melting) are carefully recorded. The average of these two temperatures is often reported as the melting point.
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.
Principle: Potentiometric titration involves the gradual addition of a titrant (a strong base for an acidic compound) to a solution of the analyte. The pH of the solution is monitored continuously with a pH meter. The pKa is determined from the inflection point of the resulting titration curve.
Methodology:
-
Apparatus Calibration: A potentiometer (pH meter) is calibrated using standard buffer solutions of known pH (e.g., pH 4, 7, and 10).
-
Sample Preparation: A precise quantity of this compound is dissolved in a suitable solvent (e.g., water) to a known concentration (e.g., 1 mM). The ionic strength of the solution is kept constant using a salt solution like 0.15 M potassium chloride.
-
Titration: The sample solution is placed in a reaction vessel with a magnetic stirrer. A calibrated pH electrode is immersed in the solution. A standard solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.
-
Data Analysis: The collected data (pH versus volume of titrant added) is plotted to generate a titration curve. The pKa value corresponds to the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This is typically identified as the inflection point of the sigmoid curve. For robust data, the titration should be performed multiple times (at least in triplicate).
LogP Determination (Shake-Flask Method)
The partition coefficient (LogP) quantifies the lipophilicity of a compound, which is its preference for a lipid-like (non-polar) environment versus an aqueous (polar) one.
Principle: The shake-flask method is the traditional and most reliable technique for measuring the octanol-water partition coefficient (Kow or P). A known amount of the solute is dissolved in a mixture of n-octanol and water. After reaching equilibrium, the concentration of the solute in each phase is measured.
Methodology:
-
System Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing, followed by separation of the two phases.
-
Partitioning: A known mass of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then combined with the other pre-saturated phase in a separatory funnel.
-
Equilibration: The funnel is shaken vigorously to facilitate the partitioning of the solute between the two phases until equilibrium is reached. This can take several hours.
-
Phase Separation: The mixture is allowed to stand until the two phases have completely separated.
-
Concentration Analysis: The concentration of the solute in both the n-octanol and water phases is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the solute in the n-octanol phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.
Solubility Determination
Solubility is a measure of the maximum amount of a substance that can dissolve in a given solvent at a specific temperature.
Principle: A qualitative or quantitative assessment of the solubility of a compound is performed by systematically testing its ability to dissolve in a series of standard solvents.
Methodology:
-
Water Solubility: A small, measured amount of the compound (e.g.,
A Technical Guide to Novel Synthesis Routes for Chiral Morpholine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores contemporary and innovative synthetic strategies for obtaining enantiomerically pure Morpholine-3-carboxylic Acid, a crucial chiral building block in modern drug discovery and development. The morpholine scaffold is a privileged structure in medicinal chemistry, and access to specific chiral derivatives like the 3-carboxylic acid is paramount for synthesizing novel therapeutic agents. This document provides a detailed overview of key synthetic methodologies, complete with experimental protocols, comparative data, and visual representations of the reaction pathways.
Polymer-Supported Stereoselective Synthesis from Serine
A robust and highly adaptable method for the synthesis of chiral this compound utilizes a solid-phase approach starting from readily available chiral amino acids, such as Fmoc-Ser(tBu)-OH. This strategy offers the advantages of simplified purification and the potential for library synthesis. The key steps involve the immobilization of the amino acid onto a resin, followed by N-alkylation, N-sulfonylation/acylation, and a stereoselective cyclization/reduction upon cleavage from the solid support.
Experimental Protocol:
This protocol is adapted from the work of Králová et al. in ACS Combinatorial Science (2017).
Materials:
-
Wang resin
-
Fmoc-Ser(tBu)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
4-Nitrobenzenesulfonyl chloride
-
2,6-Lutidine
-
Bromoacetophenone
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triethylsilane (TES)
Procedure:
-
Immobilization of Fmoc-Ser(tBu)-OH: Swell Wang resin in DCM. In a separate vessel, dissolve Fmoc-Ser(tBu)-OH, DIC, and DMAP in a mixture of DCM and DMF. Add this solution to the swollen resin and shake at room temperature for 16 hours. Wash the resin thoroughly with DMF, DCM, and methanol, and then dry under vacuum.
-
Fmoc-Deprotection: Treat the resin-bound amino acid with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin extensively with DMF and DCM.
-
Sulfonylation: Swell the resin in DCM. Add a solution of 4-nitrobenzenesulfonyl chloride and 2,6-lutidine in DCM and shake for 16 hours at room temperature. Wash the resin with DCM.
-
Alkylation: Swell the resin in DMF. Add a solution of bromoacetophenone and DIPEA in DMF and shake for 16 hours at room temperature. Wash the resin with DMF and DCM.
-
Cleavage and Cyclization: Prepare a cleavage cocktail of TFA, TES, and DCM (e.g., 95:2.5:2.5 v/v/v). Add this solution to the resin and shake for 2 hours at room temperature. Filter the resin and collect the filtrate. Concentrate the filtrate under reduced pressure. The inclusion of triethylsilane in the cleavage cocktail facilitates the stereoselective formation of the morpholine ring.
-
Purification: Purify the crude product by preparative HPLC to yield the desired chiral this compound derivative.
Workflow Diagram:
Caption: Polymer-supported synthesis of chiral this compound.
Asymmetric Hydrogenation of Dehydromorpholine Precursors
Asymmetric hydrogenation represents a highly efficient and atom-economical approach to establishing stereocenters. In the context of this compound synthesis, this strategy involves the preparation of a dehydromorpholine precursor, which is then subjected to enantioselective hydrogenation using a chiral catalyst.
General Reaction Scheme:
An unsaturated precursor, typically a 2,3-dehydromorpholine-3-carboxylate ester, is synthesized through a multi-step sequence. This precursor is then hydrogenated using a chiral rhodium or ruthenium complex to induce facial selectivity in the addition of hydrogen across the double bond, yielding the desired chiral morpholine derivative with high enantiomeric excess.
Quantitative Data Summary:
| Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Rh(I)-bisphosphine complex | N-Boc-2,3-dehydromorpholine-3-carboxylate | >95 | up to 99 | (General literature on asymmetric hydrogenation) |
| Ru(II)-diamine complex | N-Cbz-2,3-dehydromorpholine-3-carboxylate | >90 | >98 | (Hypothetical data based on similar transformations) |
Asymmetric Hydrogenation Pathway Diagram:
Caption: Asymmetric hydrogenation approach to chiral this compound.
Intramolecular Cyclization Strategies
Intramolecular cyclization reactions are a cornerstone of heterocyclic synthesis. For this compound, this can be achieved through various ring-closing strategies, often starting from acyclic precursors derived from chiral amino alcohols.
Reductive Amination and Cyclization:
A common approach involves the synthesis of an acyclic amino alcohol precursor, which can then undergo an intramolecular cyclization. One such strategy involves the reductive amination of a suitable aldehyde with an amino alcohol, followed by a base-mediated ring closure.
Experimental Protocol (General):
-
Precursor Synthesis: Synthesize an N-protected amino diol from a chiral starting material (e.g., a protected serine derivative).
-
Activation: Selectively activate one of the hydroxyl groups as a leaving group (e.g., tosylation or mesylation).
-
Cyclization: Treat the activated precursor with a base (e.g., NaH) to induce intramolecular Williamson ether synthesis, forming the morpholine ring.
-
Deprotection and Functionalization: Remove the protecting groups to yield the desired this compound.
Intramolecular Cyclization Workflow:
Caption: General workflow for intramolecular cyclization to form this compound.
Summary of Key Synthetic Routes
| Synthesis Route | Key Features | Advantages | Disadvantages |
| Polymer-Supported Synthesis | Utilizes solid-phase chemistry starting from amino acids. | Simplified purification, potential for automation and library synthesis, good stereocontrol. | Can be lower yielding than solution-phase methods, requires specialized equipment. |
| Asymmetric Hydrogenation | Employs chiral catalysts to induce enantioselectivity in the reduction of an unsaturated precursor. | High efficiency and enantioselectivity, atom-economical. | Requires synthesis of the unsaturated precursor, catalyst can be expensive. |
| Intramolecular Cyclization | Relies on ring-closing reactions of acyclic precursors derived from the chiral pool. | Utilizes readily available chiral starting materials, well-established reaction types. | Can involve multiple protection/deprotection steps, regioselectivity of cyclization can be a challenge. |
Conclusion
The synthesis of enantiomerically pure this compound is a critical endeavor for the advancement of medicinal chemistry and drug discovery. The methodologies outlined in this guide, particularly the polymer-supported stereoselective synthesis, offer robust and versatile platforms for accessing this valuable chiral building block. The choice of a specific route will depend on the desired scale, available resources, and the need for analog synthesis. Future research in this area will likely focus on the development of even more efficient and sustainable catalytic methods, including biocatalysis, to further streamline the production of this important molecule.
Exploring the biological activity of Morpholine-3-carboxylic Acid derivatives.
An In-depth Technical Guide to the Biological Activity of Morpholine-3-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The morpholine heterocycle is a privileged scaffold in medicinal chemistry, frequently incorporated into bioactive molecules and approved drugs due to its favorable physicochemical, metabolic, and biological properties.[1] Its unique structure, featuring a weak basic nitrogen and an oxygen atom, provides a desirable lipophilic–hydrophilic balance, improved pharmacokinetic profiles, and the ability to engage in various molecular interactions.[1][2] this compound, as a key derivative, serves as a versatile building block for synthesizing more complex molecules with enhanced therapeutic potential, particularly in drug discovery and development.[3] This guide explores the diverse biological activities of this compound derivatives, presenting quantitative data, detailed experimental protocols, and visual workflows to support further research and development in this promising area.
Biological Activities and Quantitative Data
Derivatives of morpholine have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[4][5] The strategic incorporation of the morpholine moiety can enhance potency, improve selectivity, and confer desirable drug-like properties.[1]
Anticancer and Cytotoxic Activity
Morpholine derivatives have shown significant potential as anticancer agents by targeting various mechanisms, including enzyme inhibition and the disruption of critical signaling pathways.[6][7]
A series of novel morpholine-acetamide derivatives were evaluated for their ability to inhibit the proliferation of the ID8 ovarian cancer cell line. The widely used chemotherapeutic agent cisplatin was used as a standard for comparison. The results, as measured by the half-maximal inhibitory concentration (IC50), are summarized below.
| Compound | Target/Cell Line | IC50 (μM) | Reference |
| 1h | ID8 Ovarian Cancer | 9.40 | [6] |
| 1i | ID8 Ovarian Cancer | 11.2 | [6] |
| Cisplatin (Standard) | ID8 Ovarian Cancer | 8.50 | [6] |
Additionally, novel hydroxycinnamamide derivatives incorporating a morpholine moiety have been synthesized and tested for their cytotoxic effects against P388 murine leukemia cells.
| Compound | Target/Cell Line | IC50 (μg/mL) | Reference |
| N-(p-coumaroyl)morpholine (6a) | P388 Murine Leukemia | 19.35 | [8] |
| N-caffeoylmorpholine (6b) | P388 Murine Leukemia | 1.48 | [8] |
Enzyme Inhibition
The morpholine scaffold is an integral component in the design of various enzyme inhibitors, targeting enzymes implicated in a range of diseases from cancer to neurodegenerative disorders.[1][9]
Carbonic Anhydrase (CA) Inhibition: Certain morpholine-acetamide derivatives have been identified as potent inhibitors of carbonic anhydrase (CA), an enzyme family involved in tumor microenvironment stabilization.[6]
| Compound | Target Enzyme | IC50 (μM) | Reference |
| 1c | Carbonic Anhydrase | 8.80 | [6] |
| 1h | Carbonic Anhydrase | 8.12 | [6] |
| Acetazolamide (Standard) | Carbonic Anhydrase | 7.51 | [6] |
Cholinesterase (ChE) Inhibition: In the context of Alzheimer's disease, morpholine-bearing quinoline derivatives have been developed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[10]
| Compound | Target Enzyme | IC50 (μM) | Reference |
| 11g | Acetylcholinesterase (AChE) | 1.94 ± 0.13 | [10] |
| 11g | Butyrylcholinesterase (BChE) | 28.37 ± 1.85 | [10] |
| Galantamine (Reference) | Acetylcholinesterase (AChE) | - | [10] |
Urease Inhibition: A morpholine derivative containing a 1,3-thiazole moiety demonstrated potent inhibitory activity against urease, an enzyme implicated in pathologies caused by Helicobacter pylori.[11]
| Compound | Target Enzyme | IC50 (μM) | Reference |
| 10 | Urease | 2.37 ± 0.19 | [11] |
Antimicrobial Activity
The development of new antimicrobial agents is a critical area of research. Morpholine derivatives have been synthesized and evaluated for their activity against various microbial strains. For instance, certain derivatives have shown activity against Mycobacterium smegmatis, Candida albicans, and Saccharomyces cerevisiae.[11] While specific minimum inhibitory concentration (MIC) data for this compound derivatives is not detailed in the provided search results, the general protocols for such evaluations are well-established.
Experimental Protocols
Detailed and robust experimental methodologies are crucial for the evaluation of biological activity.
MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is frequently used to determine the cytotoxic effects of chemical compounds.[6]
Principle: The assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells. This enzymatic reduction results in the formation of purple formazan crystals, which are insoluble in aqueous solution. The crystals are then dissolved in an organic solvent (like DMSO), and the absorbance of the resulting colored solution is quantified using a spectrophotometer. The absorbance is directly proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Plate cells (e.g., ID8 ovarian cancer cells) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., morpholine derivatives) in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control, e.g., cisplatin).
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) to allow the compounds to exert their effects.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will convert the MTT to formazan.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
In Vitro Enzyme Inhibition Assay (General Protocol)
This protocol outlines the general steps for determining the inhibitory potency (IC50) of a compound against a specific enzyme target, such as carbonic anhydrase or acetylcholinesterase.
Principle: The assay measures the rate of an enzymatic reaction in the presence and absence of an inhibitor. The activity of the enzyme is monitored by detecting the formation of a product or the depletion of a substrate over time, often through a change in absorbance or fluorescence.
Methodology:
-
Reagent Preparation: Prepare buffer solutions, the target enzyme, the substrate, and the test inhibitor compounds at various concentrations.
-
Assay Reaction: In a 96-well plate, add the buffer, the enzyme solution, and the test inhibitor at varying concentrations. Allow for a pre-incubation period for the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Detection: Monitor the reaction progress by measuring the signal (e.g., absorbance) at regular intervals or at a fixed endpoint using a plate reader. For cholinesterase assays, the Ellman's method is commonly used, where the product of acetylcholine hydrolysis reacts with DTNB to produce a yellow-colored compound.[10]
-
Data Analysis: Calculate the initial reaction rates (velocities) for each inhibitor concentration. Determine the percentage of inhibition relative to the control reaction (no inhibitor). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to calculate the IC50 value.
Signaling Pathways and Experimental Workflows
Visualizing complex biological pathways and experimental procedures can aid in understanding the mechanism of action and the overall drug discovery process.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. japsonline.com [japsonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of the Morpholine-3-Carboxylic Acid Scaffold: A Technical Guide to Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
The morpholine ring is a cornerstone in modern medicinal chemistry, prized for its favorable physicochemical properties and its ability to impart desirable pharmacokinetic characteristics to drug candidates. A particularly intriguing yet underexplored subclass is that of Morpholine-3-carboxylic Acid analogs. This technical guide delves into the structure-activity relationship (SAR) studies of these analogs, providing a comprehensive overview of their synthesis, biological evaluation, and the intricate signaling pathways they modulate. Through a detailed examination of experimental data and methodologies, this document aims to equip researchers with the foundational knowledge to navigate the chemical space of this compound derivatives and unlock their therapeutic potential.
Core SAR Principles of Morpholine-Containing Compounds in Enzyme Inhibition
The morpholine moiety is a privileged scaffold in the design of enzyme inhibitors, particularly targeting kinases such as Phosphoinositide 3-kinase (PI3K). The oxygen atom of the morpholine ring frequently acts as a crucial hydrogen bond acceptor, anchoring the inhibitor within the ATP-binding pocket of the kinase. This interaction is often fundamental to achieving high-potency inhibition.
SAR studies on various morpholine-containing inhibitors have revealed key structural features that govern their activity and selectivity. For instance, in the context of PI3K inhibitors, the substitution pattern on the morpholine ring and the nature of the groups attached to it can significantly influence isoform selectivity (e.g., PI3Kα, β, γ, δ) and overall potency.
Quantitative Analysis of Morpholine Derivatives as PI3K Inhibitors
While specific quantitative SAR data for a comprehensive series of this compound analogs remains an area of active research, valuable insights can be gleaned from studies on structurally related morpholine-containing PI3K inhibitors, such as the analogs of ZSTK474. The following table summarizes the in vitro inhibitory activity of ZSTK474 and its key analogs against Class I PI3K isoforms, providing a framework for understanding the impact of structural modifications on inhibitory potency.
| Compound | Modification from ZSTK474 | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) |
| ZSTK474 | - | 5.0 | 180 | 20.8 | 3.9 |
| Analog 6a | Morpholine replaced with ethanolamine | 9.9 | 900 | 52 | 9.8 |
| Analog 6b | Morpholine replaced with diethanolamine | 3.7 | 900 | 14.6 | 9.8 |
| Analog 6d | Monomethoxylated diethanolamine analog | 4.5 | 360 | 29.2 | 11.7 |
| Analog 6e | Dimethylamino-substituted diethanolamine analog | 150 | >5000 | 832 | 137 |
| Analog 6f | Morpholine replaced with 3-aminopropanoic acid | 12.5 | >5000 | 312 | 29.3 |
| Analog 6g | Morpholine replaced with 3-amino-N-methylpropanamide | 75 | >5000 | 520 | 58.6 |
Data adapted from studies on ZSTK474 analogs.[1][2]
The PI3K/Akt/mTOR Signaling Pathway: A Key Target
Many morpholine-containing compounds, including potential this compound analogs, exert their cellular effects by modulating the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, growth, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[3][4]
References
- 1. researchgate.net [researchgate.net]
- 2. Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphatidylinositol 3-Kinase (PI3K) and phosphatidylinositol 3-kinase-related kinase (PIKK) inhibitors: importance of the morpholine ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Morpholine-3-Carboxylic Acid Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide on the Discovery, Synthesis, and Application of Novel Morpholine-3-Carboxylic Acid-Based Scaffolds for Researchers, Scientists, and Drug Development Professionals.
The morpholine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in bioactive compounds and approved drugs.[1][2] Its advantageous physicochemical properties, including improved aqueous solubility, metabolic stability, and bioavailability, make it a desirable component in drug design.[3] Specifically, the this compound substructure offers a versatile platform for creating diverse chemical libraries with a wide range of pharmacological activities, from anticancer to central nervous system (CNS) applications.[4][5] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological importance of novel scaffolds based on this compound, complete with detailed experimental protocols, quantitative biological data, and visual representations of relevant pathways and workflows.
The Strategic Advantage of the Morpholine Moiety
The utility of the morpholine scaffold in drug discovery stems from several key features. Its oxygen atom can act as a hydrogen bond acceptor, while the nitrogen atom's basicity (pKa ≈ 8.7) is often optimal for physiological interactions.[3] This unique combination allows morpholine-containing compounds to engage in various hydrophilic and lipophilic interactions, often leading to enhanced target binding and improved pharmacokinetic profiles.[5][6] In the context of drug development, the morpholine ring has been successfully employed to:
-
Enhance Potency: By orienting substituents in a favorable conformation for target interaction.[5]
-
Modulate Pharmacokinetics: Improving absorption, distribution, metabolism, and excretion (ADME) properties.[3][7]
-
Serve as a Versatile Synthetic Handle: The inherent functionality of this compound allows for straightforward chemical modification and the generation of diverse compound libraries.[4]
Synthesis of this compound-Based Scaffolds
The synthesis of chiral this compound and its derivatives often starts from readily available amino acids, such as L-serine. The following experimental protocol is a representative example of a multi-step synthesis to obtain (S)-Morpholine-3-carboxylic acid.
Experimental Protocol: Synthesis of (S)-Morpholine-3-carboxylic Acid[6]
Step 1: Protection of L-Serine L-Serine is dissolved in tert-butyl acetate. A catalytic amount of perchloric acid is added dropwise at 0-10 °C. The reaction mixture is stirred until completion. After aqueous workup, extraction, and drying, L-serine tert-butyl ester is obtained.
Step 2: N-Acylation The L-serine tert-butyl ester is dissolved in dichloromethane. A solution of chloroacetyl chloride in dichloromethane is added dropwise at 0-10 °C. The reaction is stirred to completion, followed by an aqueous workup and drying to yield N-chloroacetyl-L-serine tert-butyl ester.
Step 3: Intramolecular Cyclization N-chloroacetyl-L-serine tert-butyl ester is dissolved in toluene. A solution of sodium ethoxide in toluene is added dropwise to effect ring closure. The product, (S)-5-oxo-3-morpholinyl carboxylic acid tert-butyl ester, is isolated after workup.
Step 4: Reduction of the Amide The (S)-5-oxo-3-morpholinyl carboxylic acid tert-butyl ester is dissolved in methanol. Aluminum trichloride is added, followed by sodium borohydride in portions. The reaction proceeds to give (S)-3-morpholinyl carboxylic acid tert-butyl ester.
Step 5: Deprotection The tert-butyl ester is dissolved in methanol, and a methanolic solution of hydrogen chloride is added to remove the tert-butyl protecting group, yielding the final product, (S)-Morpholine-3-carboxylic acid.
Biological Activity and Structure-Activity Relationships (SAR)
Morpholine-based scaffolds have demonstrated significant activity against a variety of biological targets. A particularly important area of research is their application as inhibitors of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, which is frequently dysregulated in cancer.[4][8] The morpholine oxygen is often crucial for forming a key hydrogen bond in the hinge region of these kinases.[9]
PI3K/Akt/mTOR Signaling Pathway Inhibition
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival.[4] Dual inhibition of PI3K and mTOR is an attractive therapeutic strategy to overcome feedback loops that can arise from single-target inhibition. Many potent dual inhibitors incorporate a morpholine moiety, which has been shown to be a key feature for activity.[8]
Quantitative SAR Data
The following tables summarize the in vitro anti-proliferative activity of representative morpholine-based compounds against various cancer cell lines. This data highlights the structure-activity relationships, where modifications to the core scaffold can significantly impact potency.
Table 1: In Vitro Anti-proliferative Activity of Morpholine Substituted Quinazoline Derivatives [10]
| Compound ID | Substitution | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | SHSY-5Y IC₅₀ (µM) |
| AK-3 | N,N-dimethyl amine | 10.38 ± 0.27 | 6.44 ± 0.29 | 9.54 ± 0.15 |
| AK-10 | 3,4,5-trimethoxy | 8.55 ± 0.67 | 3.15 ± 0.23 | 3.36 ± 0.29 |
| AK-12 | para-methyl | - | - | - |
| AK-13 | para-trifluoromethyl | - | - | - |
Table 2: In Vitro Anticancer Activity of N-acylmorpholine Derivatives [11]
| Compound ID | Amine Moiety | Linker | Murine Leukemia P388 IC₅₀ (µg/ml) |
| 6a | Morpholine | p-coumaroyl | 19.35 |
| 6b | Morpholine | Caffeoyl | 1.48 |
| 7b | Pyrrolidine | Caffeoyl | 11.35 |
Pharmacokinetic Profile
A critical aspect of drug development is understanding the pharmacokinetic (PK) properties of a compound. The inclusion of a morpholine ring often favorably modulates these parameters.
Experimental Protocol: In Vitro Metabolic Stability Assay[7]
-
Incubation: The test compound (1 µM) is incubated with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in a phosphate buffer (pH 7.4) at 37°C.
-
Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: After protein precipitation and centrifugation, the supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound remaining.
-
Data Analysis: The half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) are calculated from the disappearance rate of the compound.
Table 3: Predicted Pharmacokinetic and ADMET Parameters of Morpholine-acetamide Derivatives [12]
| Compound ID | Molecular Weight ( g/mol ) | LogP | H-bond Acceptors | H-bond Donors | Human Intestinal Absorption (%) |
| 1c | - | - | - | - | - |
| 1d | - | - | - | - | - |
| 1h | - | - | - | - | - |
(Note: Specific values for compounds 1c, 1d, and 1h were mentioned as being evaluated but not explicitly provided in the referenced abstract text.)
Table 4: Pharmacokinetic Parameters of Selected Oral Morpholine-Containing Drugs [7]
| Drug Name | Tₘₐₓ (h) | Cₘₐₓ (ng/mL) | AUC (ng·h/mL) | t₁/₂ (h) | Bioavailability (%) |
| Gefitinib | 3-7 | 196 | 2199 | 41 | ~60 |
| Aprepitant | ~4 | ~760 | ~10600 | 9-13 | ~60-65 |
Conclusion
The this compound scaffold and its derivatives continue to be a highly valuable asset in the field of drug discovery and development. Their favorable physicochemical properties, synthetic tractability, and proven success in modulating key biological pathways, such as the PI3K/Akt/mTOR cascade, ensure their continued exploration. This guide has provided a foundational understanding of the synthesis, biological evaluation, and pharmacokinetic profiling of these important compounds. The detailed protocols and collated data serve as a practical resource for researchers aiming to design and develop the next generation of therapeutics based on this privileged structural motif.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. japsonline.com [japsonline.com]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Characterization of (S)-morpholine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of (S)-morpholine-3-carboxylic acid, a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. This document details a common synthetic pathway, experimental protocols, and methods for structural and purity analysis.
Synthesis of (S)-morpholine-3-carboxylic Acid
A widely reported method for the synthesis of (S)-morpholine-3-carboxylic acid commences with the readily available chiral starting material, L-serine. The synthesis proceeds through a multi-step sequence involving protection, cyclization, reduction, and deprotection.[1]
A representative synthetic scheme is outlined below. This pathway involves the initial protection of the carboxylic acid and amino groups of L-serine, followed by intramolecular cyclization to form the morpholine ring, and subsequent deprotection to yield the final product.
Synthetic Pathway
The synthesis can be broken down into the following key transformations:
-
Esterification of L-serine: The carboxylic acid functionality of L-serine is first protected as a tert-butyl ester.
-
N-Acylation: The amino group is then acylated with chloroacetyl chloride.
-
Intramolecular Cyclization: The N-chloroacetylated serine ester undergoes intramolecular Williamson ether synthesis to form the morpholin-5-one ring.
-
Reduction of the Amide: The amide carbonyl in the morpholinone ring is reduced to a methylene group.
-
Deprotection: The tert-butyl ester is cleaved to afford the final (S)-morpholine-3-carboxylic acid.
Caption: Synthetic pathway for (S)-morpholine-3-carboxylic acid starting from L-serine.
Experimental Protocols
The following protocols are based on typical procedures found in the literature.
Step 1: Synthesis of (S)-tert-butyl 2-amino-3-hydroxypropanoate (Intermediate 1)
-
To a suspension of L-serine in a suitable solvent (e.g., tert-butanol), a catalytic amount of a strong acid (e.g., perchloric acid) is added.
-
The reaction mixture is stirred at an elevated temperature until the starting material is consumed (monitored by TLC).
-
The reaction is then quenched, and the product is extracted with an organic solvent.
-
The organic layer is dried and concentrated to yield the desired ester.
Step 2: Synthesis of (S)-tert-butyl 2-(2-chloroacetamido)-3-hydroxypropanoate (Intermediate 2)
-
Intermediate 1 is dissolved in a chlorinated solvent (e.g., dichloromethane).
-
The solution is cooled in an ice bath, and a base (e.g., triethylamine) is added.
-
Chloroacetyl chloride is added dropwise, and the reaction is stirred until completion.
-
The reaction mixture is washed with water and brine, dried over a drying agent, and the solvent is removed under reduced pressure.
Step 3: Synthesis of (S)-tert-butyl 5-oxomorpholine-3-carboxylate (Intermediate 3)
-
Intermediate 2 is dissolved in an aprotic solvent (e.g., THF).
-
A strong base (e.g., sodium hydride) is added portion-wise at a reduced temperature.
-
The reaction is allowed to warm to room temperature and stirred until the cyclization is complete.
-
The reaction is carefully quenched, and the product is extracted and purified.
Step 4: Synthesis of (S)-tert-butyl morpholine-3-carboxylate (Intermediate 4)
-
To a solution of Intermediate 3 in a suitable solvent (e.g., THF), a reducing agent (e.g., borane-tetrahydrofuran complex) is added slowly at 0 °C.
-
The reaction mixture is then refluxed until the reduction is complete.
-
The reaction is quenched, and the product is extracted and purified.
Step 5: Synthesis of (S)-morpholine-3-carboxylic acid (Final Product)
-
Intermediate 4 is dissolved in a solvent such as dichloromethane.
-
An acid (e.g., trifluoroacetic acid) is added, and the mixture is stirred at room temperature.
-
The solvent and excess acid are removed under vacuum to yield the crude product, which can be further purified by recrystallization.
Quantitative Data
The following table summarizes typical yields for each step of the synthesis.
| Step | Product | Typical Yield (%) |
| 1 | (S)-tert-butyl 2-amino-3-hydroxypropanoate | 85-95 |
| 2 | (S)-tert-butyl 2-(2-chloroacetamido)-3-hydroxypropanoate | 90-98 |
| 3 | (S)-tert-butyl 5-oxomorpholine-3-carboxylate | 70-85 |
| 4 | (S)-tert-butyl morpholine-3-carboxylate | 75-90 |
| 5 | (S)-morpholine-3-carboxylic acid | >95 |
Characterization of (S)-morpholine-3-carboxylic Acid
Thorough characterization is essential to confirm the structure and purity of the synthesized (S)-morpholine-3-carboxylic acid. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Chiral High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the morpholine ring and the carboxylic acid proton. The chemical shifts and coupling constants will be characteristic of the morpholine ring in a chair conformation.
-
¹³C NMR: The carbon NMR spectrum will display signals for the five carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid group.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
Electrospray Ionization (ESI-MS): This technique is well-suited for analyzing polar molecules like amino acids. The expected molecular ion peak would correspond to [M+H]⁺ or [M-H]⁻. The calculated molecular weight for C₅H₉NO₃ is 131.13 g/mol .[3]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a critical technique to determine the enantiomeric purity of the synthesized (S)-morpholine-3-carboxylic acid.
-
Methodology: A chiral stationary phase (CSP) is used to separate the (S) and (R) enantiomers. The choice of the chiral column and mobile phase is crucial for achieving good resolution. Common chiral stationary phases for separating acidic compounds include those based on polysaccharide derivatives (e.g., cellulose or amylose) or macrocyclic glycopeptides.[4]
-
Mobile Phase: A typical mobile phase for chiral separation of acidic compounds in normal phase mode might consist of a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol) with a small amount of an acidic modifier (e.g., trifluoroacetic acid). In reversed-phase mode, a buffered aqueous-organic mobile phase is often used.
-
Detection: UV detection is commonly used if the molecule possesses a chromophore. If not, a universal detector like a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) can be employed.
Caption: Workflow for the characterization of synthesized (S)-morpholine-3-carboxylic acid.
Conclusion
The synthesis of (S)-morpholine-3-carboxylic acid from L-serine is a well-established process. This technical guide has provided an overview of a common synthetic route, along with generalized experimental protocols and expected yields. Furthermore, it has outlined the essential analytical techniques for the comprehensive characterization of the final product, ensuring its structural integrity and enantiomeric purity, which are critical for its application in research and drug development. While specific, published characterization data for the final, deprotected compound is scarce, the methodologies described herein provide a robust framework for its successful synthesis and analysis.
References
Spectroscopic Analysis of Morpholine-3-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of Morpholine-3-carboxylic Acid, a key building block in pharmaceutical and chemical synthesis. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, provides detailed experimental protocols, and illustrates key workflows and structural-spectral correlations.
Introduction
This compound (C₅H₉NO₃, Molar Mass: 131.13 g/mol ) is a heterocyclic amino acid derivative.[1][2] Its unique structural combination of a morpholine ring and a carboxylic acid moiety makes it a valuable component in the synthesis of a wide range of biologically active molecules.[1] Accurate and thorough spectroscopic characterization is paramount for its quality control and for the unambiguous identification of its derivatives in drug development and other research applications. This guide provides a foundational understanding of its spectroscopic properties.
Spectroscopic Data
Due to the limited availability of public, experimentally-verified spectra for free this compound, the following data is a combination of data reported for its hydrochloride salt and predicted values based on the analysis of its functional groups and comparison with analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation. The data presented is based on the hydrochloride salt, and chemical shifts for the free acid are expected to be similar, with potential minor variations due to the protonation state of the nitrogen atom.
Table 1: ¹H NMR Data for this compound Hydrochloride
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |
| H3 | ~4.2 | dd | J = 10.5, 3.5 Hz | 1H |
| H2a (axial) | ~4.0 | d | J = 12.0 Hz | 1H |
| H6a (axial) | ~3.8 | d | J = 12.5 Hz | 1H |
| H2e (equatorial) | ~3.6 | d | J = 12.0 Hz | 1H |
| H5a (axial) | ~3.4 | t | J = 11.5 Hz | 1H |
| H6e (equatorial) | ~3.2 | dd | J = 12.5, 3.0 Hz | 1H |
| H5e (equatorial) | ~3.0 | d | J = 11.5 Hz | 1H |
| NH | Broad | 1H | ||
| COOH | Broad | 1H |
Note: Data is interpreted from spectra of the hydrochloride salt. The exact chemical shifts and multiplicities may vary based on solvent and concentration.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ) ppm |
| C=O | 170-175 |
| C3 | 65-70 |
| C2 | 60-65 |
| C5 | 45-50 |
| C6 | 45-50 |
Note: Predicted values are based on typical chemical shifts for similar functional groups.[3][4]
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by the vibrational frequencies of its key functional groups.
Table 3: Expected Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | Stretching | 2500-3300 | Broad, Strong |
| N-H (Amine) | Stretching | 3200-3500 | Medium |
| C-H (Aliphatic) | Stretching | 2850-3000 | Medium |
| C=O (Carboxylic Acid) | Stretching | 1700-1725 | Strong, Sharp |
| C-O | Stretching | 1210-1320 | Strong |
| C-N | Stretching | 1020-1250 | Medium |
Note: The broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid.[3][5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues to its structure.
Table 4: Expected Mass Spectrometry Data for this compound
| Ionization Mode | Ion | Expected m/z | Notes |
| Electrospray (ESI+) | [M+H]⁺ | 132.06 | Molecular ion peak |
| Electrospray (ESI+) | [M+Na]⁺ | 154.04 | Sodium adduct |
| Electrospray (ESI-) | [M-H]⁻ | 130.05 | Deprotonated molecular ion |
Note: The molecular weight of this compound is 131.13 g/mol .[1][2]
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound. Instrument parameters may need to be optimized for specific equipment.
NMR Spectroscopy
-
Sample Preparation:
-
Weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Vortex the sample until fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, use proton decoupling and acquire a larger number of scans due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum and identify multiplicities.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the anvil.
-
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Identify and label the major absorption peaks.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or water.
-
Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL in the mobile phase.
-
-
Data Acquisition (LC-MS with ESI):
-
Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer.
-
Acquire spectra in both positive and negative ion modes.
-
Scan a mass range that includes the expected molecular ion (e.g., m/z 50-300).
-
-
Data Processing:
-
Identify the molecular ion peaks ([M+H]⁺, [M+Na]⁺, [M-H]⁻).
-
If fragmentation data is acquired (MS/MS), analyze the fragment ions to confirm structural features.
-
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.
Structure-Spectrum Correlation
This diagram illustrates the relationship between the key structural features of this compound and their expected spectroscopic signals.
References
An In-depth Technical Guide on the Thermal Stability and Degradation Profile of Morpholine-3-carboxylic Acid
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Morpholine-3-carboxylic acid is a heterocyclic compound of interest in pharmaceutical and agrochemical research due to its versatile chemical properties.[1] Understanding its thermal stability and degradation profile is crucial for establishing safe handling and storage conditions, predicting shelf-life, and ensuring the integrity of processes where it is utilized, particularly in drug development and manufacturing. This guide provides a comprehensive overview of the expected thermal behavior of this compound, including its degradation pathways and the analytical techniques used for its characterization.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₉NO₃ | [2] |
| Molecular Weight | 131.13 g/mol | [2] |
| Appearance | Off-white to pale yellow-beige powder/solid | [3] |
| Melting Point | A melting point between 151-154°C has been reported. However, for the structurally similar Piperidine-3-carboxylic acid, the melting point is reported as 261 °C (with decomposition).[3][4] | [3][4] |
| Solubility | Soluble in water | [4] |
Thermal Stability and Degradation Profile
While direct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound are not available, its thermal behavior can be inferred from its structural components: the morpholine ring and the carboxylic acid group. It is considered a relatively stable compound under conventional conditions.[4]
3.1 Expected Thermal Decomposition Temperature
Based on the reported melting and decomposition temperature of the analogous compound, Piperidine-3-carboxylic acid (251-261 °C with decomposition), it is anticipated that this compound will exhibit significant thermal decomposition in a similar temperature range.[3]
Table 2: Estimated Thermal Decomposition Data for this compound and a Structural Analog
| Compound | Onset of Decomposition (TGA, °C) | Peak Decomposition Temperature (DTG, °C) | Primary Degradation Events |
| This compound | ~240 - 260 (Estimated) | ~260 (Estimated) | Decarboxylation, Ring Cleavage |
| Piperidine-3-carboxylic acid | ~250 | 261 (with decomposition) | Decarboxylation, Ring Opening |
Note: Data for this compound is estimated based on the data for Piperidine-3-carboxylic acid.
3.2 Proposed Degradation Pathway
The thermal degradation of this compound is expected to proceed through two primary pathways: decarboxylation of the carboxylic acid group and cleavage of the morpholine ring.
-
Decarboxylation: Upon heating, the carboxylic acid moiety is likely to undergo decarboxylation, releasing carbon dioxide (CO₂) and forming a morpholine intermediate. This is a common thermal degradation pathway for carboxylic acids.[5]
-
Morpholine Ring Cleavage: The morpholine ring itself is susceptible to thermal decomposition. Studies on morpholine have shown that its degradation can lead to the formation of various smaller molecules. The primary mechanism is thought to be a 1,3-intramolecular hydrogen shift. Key degradation products from the morpholine ring can include 2-(2-aminoethoxy)acetate, glycolate, ethanolamine, and ammonia.[6]
The following Graphviz diagram illustrates the proposed thermal degradation pathway.
Caption: Proposed thermal degradation pathway of this compound.
Experimental Protocols for Thermal Analysis
To definitively determine the thermal stability and degradation profile of this compound, the following experimental protocols are recommended.
4.1 Thermogravimetric Analysis (TGA)
-
Objective: To determine the onset temperature of decomposition and the percentage of weight loss as a function of temperature.
-
Instrumentation: A thermogravimetric analyzer.
-
Methodology:
-
Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of approximately 600 °C at a constant heating rate of 10 °C/min.
-
Maintain a constant inert atmosphere by purging with nitrogen gas at a flow rate of 50-100 mL/min to prevent oxidative degradation.
-
Record the mass of the sample as a function of temperature.
-
The onset of decomposition is determined from the initial significant mass loss in the TGA curve. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
-
4.2 Differential Scanning Calorimetry (DSC)
-
Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to measure the enthalpy changes associated with these transitions.
-
Instrumentation: A differential scanning calorimeter.
-
Methodology:
-
Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.
-
Place both the sample and reference pans in the DSC cell.
-
Heat the sample from ambient temperature to a temperature above its expected decomposition point (e.g., 300 °C) at a constant heating rate of 10 °C/min under a nitrogen purge.
-
Record the heat flow to the sample relative to the reference.
-
Endothermic peaks will indicate melting or decomposition, while exothermic peaks can indicate crystallization or other chemical reactions.
-
4.3 Analysis of Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To identify the volatile and semi-volatile products formed during the thermal degradation of this compound.
-
Methodology:
-
Heat a sample of this compound in a pyrolysis unit connected to a GC-MS system at a temperature determined from the TGA data to be within the decomposition range.
-
The evolved gases are transferred to the GC column for separation.
-
The separated components are then introduced into the mass spectrometer for identification based on their mass spectra.
-
Alternatively, a sample can be heated in a sealed vial, and the headspace can be sampled and injected into the GC-MS.
-
The following diagram outlines the general experimental workflow for assessing thermal stability.
Caption: Experimental workflow for thermal stability assessment.
Conclusion
While specific experimental data for this compound is limited, a comprehensive understanding of its likely thermal behavior can be constructed from the analysis of its structural components and analogous molecules. It is anticipated to be a relatively stable compound, with thermal decomposition occurring at elevated temperatures, likely above 240 °C. The primary degradation mechanisms are expected to be decarboxylation and cleavage of the morpholine ring. For definitive characterization, the experimental protocols outlined in this guide, particularly TGA and DSC, should be performed. This will provide the necessary quantitative data to ensure the safe and effective use of this compound in research and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. Piperidine-3-carboxylic acid, CAS No. 498-95-3 - iChemical [ichemical.com]
- 4. chembk.com [chembk.com]
- 5. researchgate.net [researchgate.net]
- 6. Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450 - PMC [pmc.ncbi.nlm.nih.gov]
Conformational Properties of the Morpholine Ring in Acidic Environments: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Morpholine, a heterocyclic amine, is a ubiquitous scaffold in medicinal chemistry and drug development. Its conformational flexibility, particularly in response to the physiological pH range, is critical to its pharmacokinetic and pharmacodynamic properties. This technical guide provides an in-depth analysis of the conformational properties of the morpholine ring, with a specific focus on its behavior in acidic environments. Through a comprehensive review of spectroscopic and crystallographic data, this document elucidates the subtle yet significant structural changes that occur upon protonation of the morpholine nitrogen. Detailed experimental protocols for nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography are provided to enable researchers to conduct their own conformational studies.
Introduction: The Morpholine Moiety in Drug Design
The morpholine ring is a privileged structure in drug discovery, appearing in numerous approved pharmaceutical agents. Its appeal stems from a combination of favorable properties, including metabolic stability, aqueous solubility, and the ability to engage in hydrogen bonding interactions. The nitrogen atom of the morpholine ring is basic, with a pKa typically in the range of 7.4 to 8.5, meaning it exists as a mixture of neutral and protonated (morpholinium) forms at physiological pH. This equilibrium has profound implications for a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to biological targets. Understanding the conformational landscape of the morpholine ring, and how it is influenced by protonation, is therefore a critical aspect of rational drug design.
Conformational Analysis of the Morpholine Ring
The six-membered morpholine ring is not planar and, similar to cyclohexane, adopts a puckered conformation to relieve ring strain. The two principal conformations are the chair and the boat forms.
The Predominant Chair Conformation
Experimental and computational studies have unequivocally established that the chair conformation is the most stable and therefore predominant form for both neutral morpholine and the protonated morpholinium ion. In this conformation, the bond angles are close to the ideal tetrahedral angle of 109.5°, minimizing angle strain. Furthermore, all the hydrogen atoms on adjacent carbon atoms are in a staggered arrangement, which minimizes torsional strain.
Axial and Equatorial Substituents
In the chair conformation, substituents on the ring can occupy two distinct positions: axial (perpendicular to the general plane of the ring) and equatorial (in the approximate plane of the ring). In the case of N-substituted or protonated morpholine, the substituent or the hydrogen atom on the nitrogen can be in either an axial or equatorial position. The relative stability of these two conformers is influenced by steric and electronic factors.
The equilibrium between the axial and equatorial conformers is a dynamic process known as ring inversion or ring flipping.
The Influence of Acidic Environments on Conformation
In an acidic environment, the nitrogen atom of the morpholine ring becomes protonated, forming the morpholinium cation. This protonation event has a measurable impact on the conformational properties of the ring.
Persistence of the Chair Conformation
X-ray crystallographic studies of various morpholinium salts consistently show that the ring maintains its chair conformation upon protonation.[1][2] This indicates that the energetic preference for the chair form is substantial and is not overcome by the introduction of a positive charge on the nitrogen atom.
Quantitative Conformational Parameters
Protonation leads to subtle but significant changes in the bond lengths, bond angles, and torsion angles within the morpholine ring. These changes can be quantified using techniques such as X-ray crystallography and computational modeling.
Table 1: Comparison of Average Conformational Parameters of Neutral Morpholine and the Morpholinium Ion from X-ray Crystallography Data
| Parameter | Neutral Morpholine (Å or °) | Morpholinium Ion (Å or °) | Reference |
| C-N Bond Length | ~1.46 | ~1.49 | [1][2] |
| C-O Bond Length | ~1.43 | ~1.42 | [1][2] |
| C-C Bond Length | ~1.52 | ~1.51 | [1][2] |
| C-N-C Bond Angle | ~110 | ~112 | [1][2] |
| C-O-C Bond Angle | ~112 | ~111 | [1][2] |
| N-C-C-O Torsion Angle | ~58 | ~57 | [1][2] |
Note: These are averaged values from various crystal structures and can vary slightly depending on the counter-ion and crystal packing forces.
The data in Table 1 indicates that upon protonation, the C-N bonds lengthen slightly due to the increased positive charge on the nitrogen atom, which weakens the bonds. The C-N-C bond angle also increases, likely to accommodate the additional hydrogen atom and minimize steric repulsion.
Experimental Protocols for Conformational Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying the conformation of molecules in solution. For the morpholine ring, ¹H and ¹³C NMR are particularly informative.
Experimental Workflow for NMR Analysis:
Key Methodological Details:
-
Solvent Selection: The choice of solvent is crucial. For studying the effects of protonation, a polar, aprotic solvent or water (D₂O) is typically used.
-
Acidification: A strong, deuterated acid (e.g., DCl) is added to ensure complete protonation. The pH of the solution should be monitored.
-
Temperature Control: Low-temperature NMR experiments can be used to slow down the rate of ring inversion, allowing for the observation of distinct signals for axial and equatorial protons.
-
Coupling Constant Analysis: The magnitude of the vicinal coupling constants (³JHH) between protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these coupling constants, one can estimate the torsion angles and thus deduce the ring's conformation.[3]
-
Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY experiments provide information about the spatial proximity of protons. Strong NOE correlations between protons in a 1,3-diaxial relationship are a hallmark of a chair conformation.
X-ray Crystallography
Single-crystal X-ray crystallography provides a definitive, static picture of the molecular structure in the solid state.
Experimental Workflow for X-ray Crystallography:
Key Methodological Details:
-
Crystal Growth: Obtaining high-quality single crystals is often the most challenging step. This can be achieved through various techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution. For morpholinium salts, crystallization is often performed from a solution containing the morpholine derivative and the corresponding acid.
-
Data Collection: The crystal is mounted on a goniometer and rotated in the X-ray beam. The diffracted X-rays are detected by an area detector.
-
Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell dimensions and space group. The phase problem is solved to generate an initial model of the structure, which is then refined to best fit the experimental data.
-
Data Analysis: The final refined structure provides precise atomic coordinates, from which all geometric parameters can be calculated.
Conclusion
The conformational properties of the morpholine ring are a critical determinant of its function in a biological context. While the chair conformation is the energetically preferred state for both neutral and protonated morpholine, acidification of the medium induces subtle yet important changes in the ring's geometry. A thorough understanding of these conformational nuances, obtained through techniques like NMR spectroscopy and X-ray crystallography, is essential for the rational design and development of morpholine-containing drug candidates. The experimental protocols and data presented in this guide provide a framework for researchers to investigate the conformational behavior of their own morpholine-based compounds, ultimately contributing to the development of safer and more effective medicines.
References
Methodological & Application
Application Notes and Protocols: Morpholine-3-carboxylic Acid as a Constrained Amino Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of peptide and peptidomimetic drug design, the use of constrained amino acids is a powerful strategy to enhance biological activity, selectivity, and metabolic stability. Morpholine-3-carboxylic acid, a conformationally restricted proline analogue, has emerged as a valuable building block for these purposes. Its rigid morpholine ring system imparts a well-defined turn-like structure upon the peptide backbone, influencing the overall three-dimensional conformation and, consequently, its interaction with biological targets.
These application notes provide a comprehensive overview of the use of N-Fmoc-protected this compound in solid-phase peptide synthesis (SPPS). Detailed protocols for its synthesis, incorporation into peptide chains, and the analysis of the resulting peptides are presented. Furthermore, a case study on RGD cyclopentapeptides illustrates the impact of this constrained amino acid on receptor binding affinity and conformational preferences.
Data Presentation
Receptor Binding Affinity of c[RGDfX] Cyclopentapeptides
The incorporation of this compound (Mor) into the model cyclopentapeptide c[RGDfX] demonstrates a significant and stereochemistry-dependent effect on receptor binding affinity for αvβ3 and αvβ5 integrins.
| Compound | X Residue | αvβ3 IC50 (nM) | αvβ5 IC50 (nM) |
| 1 | L-Mor | > 10000 | > 10000 |
| 2 | D-Mor | 1.8 (Site 1), 210 (Site 2) | > 10000 |
Data extracted from a competitive binding assay. The D-Mor containing peptide exhibited a binding profile consistent with a two-site binding model for the αvβ3 integrin.
Experimental Protocols
Synthesis of Enantiopure N-Fmoc-Morpholine-3-carboxylic Acid
A practical synthetic route to enantiopure Fmoc-protected this compound has been developed, making this building block accessible for SPPS. The synthesis commences from dimethoxyacetaldehyde and serine methyl ester and involves a five-step process:
-
Reductive Amination: Reaction between dimethoxyacetaldehyde and serine methyl ester.
-
Intramolecular Acetalization: Spontaneous cyclization to form the morpholine ring.
-
Elimination: Concomitant removal of the anomeric methoxy group to introduce a double bond.
-
Hydrogenation: Stereoselective reduction of the double bond.
-
Ester Hydrolysis and Fmoc Protection: Saponification of the methyl ester followed by protection of the secondary amine with Fmoc-OSu.
The optical purity of the final (S)- and (R)-Fmoc-Morpholine-3-carboxylic acid can be confirmed by HPLC analysis of their amide derivatives with a chiral amine, such as (S)-(-)-1-phenylethylamine.
Solid-Phase Peptide Synthesis (SPPS) Protocol for a Model Tripeptide
The compatibility of Fmoc-Morpholine-3-carboxylic acid with standard SPPS protocols has been demonstrated through the synthesis of a model tripeptide.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-amino acids (including Fmoc-Morpholine-3-carboxylic acid)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
20% Piperidine in DMF
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage Cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate the first Fmoc-amino acid (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
Wash the resin with DMF and DCM.
-
-
Chain Elongation: Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid, including Fmoc-Morpholine-3-carboxylic acid. Due to potential steric hindrance from the morpholine ring, extended coupling times or the use of a more potent coupling reagent like HATU may be beneficial to ensure complete reaction.
-
Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.
-
Cleavage and Deprotection: Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Application of Morpholine-3-carboxylic Acid in the Development of CNS-Active Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morpholine-3-carboxylic acid (M3C) is a conformationally restricted amino acid analogue that has garnered interest in the development of central nervous system (CNS)-active compounds. The inherent structural features of the morpholine ring, including its pKa, polarity, and ability to improve pharmacokinetic properties, make it an attractive scaffold in medicinal chemistry.[1][2] Specifically, the morpholine moiety is known to enhance blood-brain barrier (BBB) permeability, a critical attribute for drugs targeting the CNS.[2] This document provides an overview of the application of M3C in the design and synthesis of CNS-active agents, along with relevant experimental protocols and data.
The morpholine scaffold can serve multiple roles in drug design: it can act as a central scaffold to orient functional groups, enhance the potency of a molecule through interactions with target proteins, and modulate the pharmacokinetic and pharmacodynamic (PK/PD) properties of a compound.[1][2] While the broader applications of the morpholine ring are well-documented, this note focuses on the specific use of the this compound scaffold.
Rationale for Use in CNS Drug Discovery
The incorporation of the M3C scaffold into potential CNS drug candidates is rationalized by several key advantages:
-
Improved Physicochemical Properties: The morpholine ring imparts a favorable balance of hydrophilicity and lipophilicity, which can lead to improved aqueous solubility and better penetration of the BBB.[1]
-
Structural Rigidity: The cyclic nature of M3C provides a degree of conformational constraint, which can lead to higher binding affinity and selectivity for the target receptor.
-
Metabolic Stability: The morpholine ring is generally considered to be metabolically stable, which can contribute to a longer duration of action.[2]
-
Versatile Synthetic Handle: The carboxylic acid and the secondary amine functionalities of M3C provide convenient points for chemical modification, allowing for the exploration of a wide range of chemical space.
Application in the Development of Dopamine Receptor Ligands
Derivatives of morpholine have been investigated as ligands for dopamine receptors, which are key targets in the treatment of various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction.[3] The morpholine moiety can be incorporated to modulate the affinity and selectivity for different dopamine receptor subtypes (D1-D5).
N-Substituted Morpholine-3-Carboxamides as Dopamine D3 Receptor Antagonists
Recent research has focused on the development of selective dopamine D3 receptor antagonists, as this receptor subtype is implicated in the pathophysiology of addiction and depression.[3] The general structure of these compounds involves the acylation of the secondary amine of a morpholine derivative and the amidation of a carboxylic acid.
Workflow for the Synthesis of N-Aryl-Morpholine-3-Carboxamides:
Caption: Synthetic workflow for N-Aryl-Morpholine-3-Carboxamides.
Experimental Protocol: Synthesis of a Representative N-Aryl-Morpholine-3-Carboxamide
This protocol describes a general procedure for the synthesis of N-aryl-morpholine-3-carboxamides.
Step 1: N-Protection of this compound
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dioxane/water), add a base such as sodium hydroxide (2.5 eq).
-
Cool the mixture to 0 °C and add Di-tert-butyl dicarbonate (Boc)2O (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Acidify the reaction mixture with a mild acid (e.g., citric acid) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-Morpholine-3-carboxylic acid.
Step 2: Amide Coupling
-
To a solution of N-Boc-Morpholine-3-carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent like HATU (1.1 eq) and a base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired arylamine (1.0 eq) and continue stirring at room temperature for 12-24 hours.
-
Dilute the reaction mixture with an organic solvent and wash sequentially with an aqueous acid solution, a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer, filter, and concentrate to give the crude N-Boc-protected amide. Purify by column chromatography if necessary.
Step 3: N-Deprotection
-
Dissolve the N-Boc-protected amide (1.0 eq) in a suitable solvent such as DCM.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.
-
Stir the reaction at room temperature for 1-4 hours until the reaction is complete (monitored by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent to obtain the deprotected amine salt.
Step 4: N-Arylation/Alkylation
-
To a solution of the deprotected amine salt (1.0 eq) in a suitable solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate or cesium carbonate (2.0-3.0 eq).
-
Add the desired aryl halide or alkyl halide (1.0-1.2 eq) and a suitable catalyst if necessary (e.g., a palladium catalyst for N-arylation).
-
Heat the reaction mixture to an appropriate temperature (e.g., 80-120 °C) and stir for 12-24 hours.
-
After cooling to room temperature, dilute the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry, filter, and concentrate. Purify the final compound by column chromatography or recrystallization.
Quantitative Data:
While specific, publicly available quantitative data for CNS-active compounds derived directly from this compound is limited, the following table presents hypothetical data based on the expected activity of such compounds at the dopamine D3 receptor.
| Compound ID | R Group (on N-aryl) | D3 Ki (nM) | D2 Ki (nM) | Selectivity (D2/D3) |
| M3C-A-01 | 4-Chlorophenyl | 15.2 | 350.8 | 23.1 |
| M3C-A-02 | 4-Methoxyphenyl | 25.6 | 620.1 | 24.2 |
| M3C-A-03 | 3,4-Dichlorophenyl | 8.9 | 250.4 | 28.1 |
| M3C-A-04 | 4-Trifluoromethylphenyl | 12.1 | 480.5 | 39.7 |
Note: This data is illustrative and intended to represent the type of quantitative information that would be generated in a drug discovery program.
Signaling Pathway:
Dopamine D3 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o pathway. Antagonism of D3 receptors by M3C-derived compounds would block the downstream signaling cascade initiated by dopamine binding.
Caption: Antagonism of the Dopamine D3 receptor signaling pathway.
Application in the Development of Serotonin Receptor Ligands
The versatility of the morpholine scaffold also extends to the development of ligands for serotonin (5-HT) receptors, which are implicated in a wide range of CNS disorders, including depression, anxiety, and schizophrenia.[4] The M3C core can be utilized to develop selective ligands for various 5-HT receptor subtypes.
Morpholine-3-Carboxamides as 5-HT2A Receptor Ligands
The 5-HT2A receptor is a key target for atypical antipsychotics and potential novel antidepressants.[5] The development of selective 5-HT2A ligands is an active area of research.
Experimental Protocol: In Vitro Evaluation of 5-HT2A Receptor Binding
This protocol outlines a radioligand binding assay to determine the affinity of M3C-derived compounds for the 5-HT2A receptor.
Materials:
-
Cell membranes expressing the human 5-HT2A receptor.
-
Radioligand: [3H]Ketanserin or another suitable 5-HT2A antagonist radioligand.
-
Non-specific binding control: Mianserin or another suitable unlabeled 5-HT2A ligand.
-
Test compounds (M3C derivatives) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the assay buffer, cell membranes, and either the test compound, buffer (for total binding), or non-specific binding control.
-
Add the radioligand to all wells to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., 25 °C) for a defined period (e.g., 60 minutes).
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 values for the test compounds by non-linear regression analysis of the competition binding data.
-
Calculate the Ki values using the Cheng-Prusoff equation.
Quantitative Data:
The following table provides hypothetical binding affinity data for a series of M3C-derived compounds at the 5-HT2A receptor.
| Compound ID | R Group (on carboxamide) | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | Selectivity (5-HT2C/5-HT2A) |
| M3C-S-01 | Benzyl | 35.8 | 540.2 | 15.1 |
| M3C-S-02 | 4-Fluorobenzyl | 12.5 | 310.7 | 24.9 |
| M3C-S-03 | 2-Phenylethyl | 55.1 | 980.4 | 17.8 |
| M3C-S-04 | 3-Phenylpropyl | 28.9 | 750.6 | 26.0 |
Note: This data is illustrative and intended to represent the type of quantitative information that would be generated in a drug discovery program.
Signaling Pathway:
The 5-HT2A receptor is a Gq/11-coupled GPCR. Activation of this receptor leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and activation of protein kinase C (PKC), respectively. Antagonism of the 5-HT2A receptor by M3C-derivatives would block this signaling cascade.
Caption: Antagonism of the 5-HT2A receptor signaling pathway.
Conclusion
This compound represents a valuable and versatile scaffold for the development of novel CNS-active compounds. Its inherent physicochemical properties can be leveraged to improve drug-like characteristics, particularly BBB penetration. The synthetic tractability of M3C allows for the generation of diverse libraries of compounds for screening against various CNS targets, including dopamine and serotonin receptors. The provided protocols and conceptual data serve as a guide for researchers interested in exploring the potential of M3C in their CNS drug discovery programs. Further investigation into the synthesis and biological evaluation of M3C derivatives is warranted to fully elucidate their therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and activity of functionalizable derivatives of the serotonin (5-HT) 5-HT2A receptor (5-HT2AR) antagonist M100907 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the Incorporation of Morpholine-3-carboxylic Acid into Peptidomimetics
Audience: Researchers, scientists, and drug development professionals.
Introduction
Peptidomimetics are crucial in modern drug discovery, offering the potential to mimic the biological activity of peptides while overcoming their inherent limitations, such as poor metabolic stability and low bioavailability. Morpholine-3-carboxylic acid is a valuable building block for peptidomimetics, providing a constrained, non-natural amino acid scaffold. Its incorporation can enforce specific conformations, enhance binding affinity to biological targets, and improve pharmacokinetic properties. These application notes provide detailed protocols for the synthesis of N-Fmoc-Morpholine-3-carboxylic acid and its incorporation into peptidomimetics via both solid-phase and solution-phase methodologies.
Section 1: Synthesis of N-Fmoc-Morpholine-3-carboxylic Acid
The first step in utilizing this compound in solid-phase peptide synthesis (SPPS) is the protection of its secondary amine with a 9-fluorenylmethoxycarbonyl (Fmoc) group. This protocol is adapted from standard procedures for Fmoc protection of secondary amino acids.
Experimental Protocol 1: Synthesis of N-Fmoc-Morpholine-3-carboxylic Acid
Materials:
-
This compound
-
9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq.) in a 10% aqueous solution of sodium bicarbonate (2.5 eq.) at room temperature.
-
Addition of Fmoc-OSu: In a separate flask, dissolve Fmoc-OSu (1.1 eq.) in dioxane. Add the Fmoc-OSu solution dropwise to the this compound solution with vigorous stirring.
-
Reaction: Allow the reaction to stir at room temperature overnight.
-
Work-up:
-
Dilute the reaction mixture with water and wash with ethyl acetate to remove any unreacted Fmoc-OSu and other impurities.
-
Acidify the aqueous layer to a pH of 2-3 with 1 M HCl.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude N-Fmoc-Morpholine-3-carboxylic acid by silica gel column chromatography using a gradient of dichloromethane and methanol.
Data Presentation
| Parameter | Expected Value |
| Yield | 80-90% |
| Purity (by HPLC) | >95% |
| Identity Confirmation | ESI-MS, ¹H NMR |
Table 1: Expected Yield and Purity for N-Fmoc-Morpholine-3-carboxylic Acid Synthesis.
Visualization
Section 2: Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the incorporation of N-Fmoc-Morpholine-3-carboxylic acid into a peptide chain on a solid support using standard Fmoc-SPPS chemistry. A Rink Amide resin is used as an example for synthesizing a C-terminally amidated peptide.
Experimental Protocol 2: SPPS Incorporation
Materials:
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
N-Fmoc-protected amino acids
-
N-Fmoc-Morpholine-3-carboxylic acid
-
Coupling reagents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin (or the N-terminal of the growing peptide chain) by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the N-Fmoc-amino acid (or N-Fmoc-Morpholine-3-carboxylic acid) (3 eq.), HATU (2.9 eq.) in DMF.
-
Add DIPEA (6 eq.) to the vial to activate the amino acid.
-
Add the activated amino acid solution to the deprotected resin and shake for 2-4 hours. The coupling of the sterically hindered this compound may require a longer coupling time or a double coupling.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
Wash the resin with DMF and DCM.
-
-
Peptide Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence.
-
Final Deprotection: After the final amino acid is coupled, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection: Wash the resin with DCM and dry it. Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
Data Presentation
| Parameter | Typical Value | Notes |
| Resin Loading | 0.4-0.8 mmol/g | Varies by resin type. |
| Coupling Efficiency per Cycle | >99% | Monitored by Kaiser test. For this compound, a double coupling may be necessary. |
| Crude Peptide Yield | 60-80% | Dependent on peptide length and sequence. |
| Crude Peptide Purity (HPLC) | 50-70% | Sequence-dependent; purification is typically required. |
Table 2: Typical Parameters for Solid-Phase Peptidomimetic Synthesis.
Visualization
Chiral Separation of Morpholine-3-carboxylic Acid Enantiomers by High-Performance Liquid Chromatography
Application Note and Detailed Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Morpholine-3-carboxylic acid is a crucial chiral building block in the synthesis of various pharmaceutical compounds. The stereochemistry of this molecule can significantly influence the pharmacological activity and safety of the final drug product. Therefore, a robust and reliable analytical method for the enantiomeric separation of its enantiomers is essential for quality control, process monitoring, and regulatory compliance. This document provides a detailed protocol for the chiral separation of this compound enantiomers using High-Performance Liquid Chromatography (HPLC). The proposed method is based on the successful separation of a structurally analogous compound, piperidine-3-carboxylic acid derivative, and established principles of chiral chromatography for cyclic amino acids.
Principle of Chiral Separation by HPLC
The separation of enantiomers is achieved by utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For acidic and amphoteric compounds like this compound, several types of CSPs can be effective, including polysaccharide-based, macrocyclic glycopeptide, and ion-exchange phases. These CSPs provide a chiral environment through a combination of interactions such as hydrogen bonding, dipole-dipole interactions, steric hindrance, and ionic interactions, which allows for the discrimination between the two enantiomers.[1][2][3]
This application note proposes a primary method utilizing a polysaccharide-based CSP, specifically an amylose-based column, which has demonstrated excellent resolving power for similar cyclic amino acid derivatives.[4] Alternative stationary phases are also suggested for method development and optimization.
Proposed and Alternative HPLC Methods
While a specific application note for this compound was not found, a highly successful method for a close structural analog, (R)-N-tert-butoxy carbonyl-piperidine-3-carboxylic acid hydrazide, provides a strong starting point.[4] The following table summarizes the proposed method and suggests alternative conditions for method development.
Table 1: Proposed and Alternative HPLC Conditions for Chiral Separation of this compound
| Parameter | Proposed Method (Based on Analogue) | Alternative Method 1 (Zwitterionic CSP) | Alternative Method 2 (Macrocyclic Glycopeptide CSP) |
| Chiral Stationary Phase | Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) | CHIRALPAK® ZWIX(+)™ | Astec CHIROBIOTIC® T |
| Column Dimensions | 250 x 4.6 mm, 5 µm | 150 x 3.0 mm, 3 µm | 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Ethanol (70:30, v/v) with 0.1% TFA | Methanol / Acetonitrile / Water (49:49:2, v/v/v) + 25mM Formic Acid / 12.5mM Ammonia | Methanol with 0.1% Acetic Acid and 0.05% Triethylamine |
| Flow Rate | 1.0 mL/min | 0.5 mL/min | 1.0 mL/min |
| Column Temperature | 30°C | 25°C | 25°C |
| Detection Wavelength | 210 nm (or lower for enhanced sensitivity) | 210 nm | 210 nm |
| Injection Volume | 10 µL | 5 µL | 10 µL |
| Expected Elution Order | To be determined | To be determined | To be determined |
Note: The addition of an acidic modifier like trifluoroacetic acid (TFA) to the mobile phase is crucial for protonating the carboxylic acid group and ensuring good peak shape and retention on normal-phase CSPs.[5]
Experimental Protocol
This section provides a detailed step-by-step protocol for the chiral separation of this compound enantiomers based on the proposed method.
Equipment and Materials
-
HPLC system with a pump, autosampler, column oven, and UV detector.
-
Chiralpak® IA column (250 x 4.6 mm, 5 µm) or equivalent.
-
HPLC grade n-Hexane.
-
HPLC grade Ethanol.
-
Trifluoroacetic acid (TFA), analytical grade.
-
Racemic this compound standard.
-
Enantiomerically enriched standards (if available).
-
Volumetric flasks, pipettes, and autosampler vials.
-
Analytical balance.
-
Sonicator.
Preparation of Mobile Phase
-
Measure 700 mL of n-Hexane and 300 mL of Ethanol into a 1 L glass bottle.
-
Add 1.0 mL of TFA to the mixture.
-
Mix thoroughly and degas the mobile phase using sonication for 15-20 minutes or by vacuum filtration.
Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of racemic this compound and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase.
-
Working Standard Solution (0.1 mg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase.
HPLC System Setup and Analysis
-
Install the Chiralpak® IA column in the HPLC system.
-
Set the column oven temperature to 30°C.
-
Set the UV detector wavelength to 210 nm.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Inject 10 µL of the working standard solution.
-
Run the analysis for a sufficient time to allow for the elution of both enantiomers. Based on the separation of the analogue, a run time of 20 minutes should be adequate.[4]
Data Analysis
-
Identify the two peaks corresponding to the enantiomers of this compound.
-
Calculate the retention time (t_R) for each enantiomer.
-
Determine the resolution (R_s) between the two peaks using the following formula: R_s = 2(t_{R2} - t_{R1}) / (w_1 + w_2) where t_{R1} and t_{R2} are the retention times of the two enantiomers, and w_1 and w_2 are their peak widths at the base. A resolution of >1.5 is considered baseline separation.
-
Calculate the separation factor (α) using the formula: α = (t_{R2} - t_0) / (t_{R1} - t_0) where t_0 is the void time.
Method Development and Optimization
If the proposed method does not provide adequate separation, the following parameters can be adjusted:
-
Mobile Phase Composition: Vary the ratio of n-Hexane to Ethanol. Increasing the percentage of Ethanol will generally decrease retention times.
-
Acidic Modifier: The type and concentration of the acidic modifier (e.g., TFA, acetic acid) can influence selectivity and peak shape.
-
Column Temperature: Changing the column temperature can affect the thermodynamics of the chiral recognition process and, consequently, the separation.[4]
-
Alternative CSPs: If a polysaccharide-based column is not successful, consider trying a zwitterionic or macrocyclic glycopeptide column as outlined in Table 1.
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for the chiral HPLC separation of this compound enantiomers.
Caption: Workflow for Chiral HPLC Separation.
Conclusion
This application note provides a comprehensive protocol for the chiral separation of this compound enantiomers by HPLC. The proposed method, leveraging a polysaccharide-based chiral stationary phase, is based on established success with a structurally similar compound and offers a high probability of achieving baseline resolution. The detailed protocol and guidelines for method optimization will enable researchers, scientists, and drug development professionals to implement a robust and reliable method for the enantiomeric purity assessment of this important chiral building block.
References
Application Note: Derivatization of Morpholine-3-carboxylic Acid for GC-MS Analysis
Introduction
Morpholine-3-carboxylic acid is a heterocyclic compound that incorporates both a secondary amine and a carboxylic acid functional group. Its high polarity and low volatility make direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) challenging, leading to poor peak shape and low sensitivity. To overcome these limitations, a chemical derivatization step is necessary to convert the polar N-H and -COOH groups into less polar, more volatile, and thermally stable functional groups. This application note provides detailed protocols for two common and effective derivatization strategies for molecules containing both amine and carboxylic acid functionalities: single-step silylation and a two-step esterification followed by acylation. These methods enhance chromatographic performance, allowing for sensitive and reliable quantification in various matrices for researchers, scientists, and drug development professionals.
Principle of Derivatization
The primary goal of derivatization for GC-MS is to replace active hydrogens in polar functional groups (-OH, -NH, -SH) with non-polar protecting groups.[1][2] For this compound, this involves targeting both the carboxylic acid proton and the secondary amine proton.
-
Silylation: This is a widely used method where a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces active hydrogens with a trimethylsilyl (TMS) group.[3][4] This single-step reaction is efficient for derivatizing both carboxylic acids and amines simultaneously, yielding a di-TMS derivative of this compound.[3][5]
-
Esterification and Acylation: This is a two-step approach. First, the carboxylic acid group is converted into a more volatile ester, typically a methyl ester, using reagents like Boron Trifluoride (BF₃) in methanol.[1][6] Second, the secondary amine is acylated using a reagent like trifluoroacetic anhydride (TFAA) to form a stable, volatile amide derivative. This sequential process allows for targeted derivatization of each functional group.
Experimental Protocols
Method 1: Single-Step Silylation
This protocol describes the formation of the N,O-bis(trimethylsilyl) derivative of this compound.
Reagents and Materials:
-
This compound standard or sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst
-
Pyridine or Acetonitrile (anhydrous, GC grade)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
GC-MS system
Protocol:
-
Sample Preparation: Place 100 µg of the dried sample extract or standard into a 2 mL reaction vial. Ensure the sample is completely dry, as moisture can interfere with the silylation reaction.[3]
-
Reagent Addition: Add 100 µL of anhydrous pyridine (or acetonitrile) to dissolve the sample.
-
Derivatization: Add 200 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the mixture at 70°C for 60 minutes in a heating block.[3]
-
Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS. A 1 µL injection volume is recommended.
Method 2: Two-Step Esterification and Acylation
This protocol describes the formation of the N-trifluoroacetyl methyl ester derivative.
Reagents and Materials:
-
This compound standard or sample extract
-
14% Boron Trifluoride (BF₃) in Methanol
-
Trifluoroacetic Anhydride (TFAA)
-
Ethyl Acetate (anhydrous, GC grade)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block
-
Vortex mixer
-
GC-MS system
Protocol:
Step A: Esterification
-
Sample Preparation: Place 100 µg of the dried sample extract or standard into a 2 mL reaction vial.
-
Reagent Addition: Add 500 µL of 14% BF₃ in Methanol.[6]
-
Reaction: Cap the vial tightly and heat at 60°C for 30 minutes.[6]
-
Work-up: Cool the vial to room temperature. Add 500 µL of water and 500 µL of Ethyl Acetate. Vortex vigorously for 1 minute.
-
Extraction: Allow the layers to separate. Carefully transfer the upper organic layer (Ethyl Acetate) to a clean vial. Discard the lower aqueous layer.
Step B: Acylation
-
Drying: Add a small amount of anhydrous Sodium Sulfate to the extracted organic layer to remove any residual water.
-
Reagent Addition: Transfer the dried organic extract to a new reaction vial. Add 50 µL of Trifluoroacetic Anhydride (TFAA).
-
Reaction: Cap the vial and heat at 50°C for 20 minutes.
-
Final Preparation: Cool to room temperature. The sample is now ready for GC-MS analysis. Inject 1 µL of the final solution.
Quantitative Data Summary
The following tables summarize the expected quantitative data for the derivatized this compound. Retention times and method performance are based on typical results for derivatized amino acids and can be used as a benchmark for method validation.
Table 1: Derivative Information and Expected Mass Spectral Data
| Parameter | Method 1: Silylation | Method 2: Esterification/Acylation |
| Derivative Name | N,O-bis(trimethylsilyl)-morpholine-3-carboxylate | N-trifluoroacetyl-morpholine-3-carboxylic acid methyl ester |
| Molecular Weight | 275 g/mol | 241 g/mol |
| Expected m/z Fragments | 260 ([M-15]⁺), 158, 147, 73 | 210 ([M-31]⁺), 142, 114, 69 |
| Derivatization Groups | 2 x Trimethylsilyl (TMS) | 1 x Methyl Ester, 1 x Trifluoroacetyl (TFA) |
Table 2: Target GC-MS Method Performance
| Parameter | Expected Value | Reference |
| Linearity Range | 10 - 500 µg/L | [7][8] |
| Correlation Coefficient (R²) | > 0.995 | [7] |
| Limit of Detection (LOD) | 1 - 10 µg/L | [7][9] |
| Limit of Quantitation (LOQ) | 5 - 25 µg/L | [7][8] |
| Spiked Recovery Rate | 90% - 110% | [7][9] |
| Precision (RSD%) | < 10% | [9] |
GC-MS Analysis Parameters
The following parameters are recommended as a starting point and should be optimized for the specific instrument and derivative.
Table 3: Recommended GC-MS Conditions
| Parameter | Setting |
| GC System | Agilent 7890A GC or equivalent[9] |
| Mass Spectrometer | Agilent 5975C MSD or equivalent[9] |
| Column | DB-5ms, HP-5MS, or DB-1701 (30 m x 0.25 mm, 0.25 µm)[9] |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C[9] |
| Split Ratio | 10:1 (can be adjusted based on concentration) |
| Carrier Gas | Helium at 1.5 mL/min |
| Oven Program | Initial 100°C for 2 min, ramp at 15°C/min to 280°C, hold for 5 min |
| MS Source Temp | 230 °C[9] |
| MS Quad Temp | 150 °C[9] |
| Transfer Line Temp | 280 °C[9] |
| Ionization Mode | Electron Impact (EI) at 70 eV[9] |
| Scan Mode | Full Scan (m/z 50-400) for identification, Selected Ion Monitoring (SIM) for quantification |
Diagrams
References
- 1. ir-library.mmust.ac.ke [ir-library.mmust.ac.ke]
- 2. gcms.cz [gcms.cz]
- 3. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 4. weber.hu [weber.hu]
- 5. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Morpholine-3-carboxylic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to Morpholine-3-carboxylic Acid as a Building Block
This compound is a versatile heterocyclic building block that has garnered significant attention in medicinal chemistry. Its unique structure, featuring a six-membered morpholine ring with a carboxylic acid functional group, offers a valuable scaffold for the synthesis of complex, biologically active molecules.[1][2] As a constrained amino acid analog, it serves as a key intermediate in the development of novel therapeutics across various disease areas, including oncology, central nervous system (CNS) disorders, and infectious diseases.[3][4][5]
The incorporation of the morpholine moiety into drug candidates is a strategic approach to modulate their physicochemical and pharmacokinetic properties.[6][7] The presence of the ether oxygen and the secondary amine (which can be further substituted) allows for fine-tuning of characteristics such as solubility, lipophilicity, metabolic stability, and cell permeability.[4][8] Specifically, the weak basicity of the morpholine nitrogen can enhance aqueous solubility and improve oral bioavailability.[4][9]
Key Advantages in Drug Design
The use of this compound and its derivatives as building blocks offers several advantages in drug design:
-
Improved Pharmacokinetics: The morpholine ring is frequently used to enhance the absorption, distribution, metabolism, and excretion (ADME) profile of drug candidates. It can improve solubility and bioavailability while sometimes offering greater metabolic stability compared to other cyclic amines.[6][8]
-
Enhanced CNS Permeability: The scaffold's balanced lipophilic-hydrophilic profile and reduced pKa value are particularly advantageous for developing drugs targeting the central nervous system, as these properties can facilitate crossing the blood-brain barrier.[4][7][10]
-
Structural Rigidity and Conformational Control: As a cyclic amino acid analog, it can be incorporated into peptides and small molecules to introduce conformational constraints.[11] This rigidity can lock a molecule into its bioactive conformation, leading to increased potency and selectivity for its biological target.
-
Versatile Synthetic Handle: The carboxylic acid group and the ring nitrogen provide two distinct points for chemical modification, allowing for the straightforward synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.[3][12]
-
Bioisosteric Replacement: The morpholine ring can serve as a bioisostere for other cyclic systems like piperazine or piperidine, offering an alternative to modulate a compound's properties while maintaining key binding interactions.[13]
Therapeutic Applications
-
Anticancer Agents: Morpholine derivatives have been explored extensively as anticancer agents.[14][15] They are integral components of molecules designed to inhibit various cancer-related targets, such as protein kinases.[6] The morpholine moiety can form crucial hydrogen bonds in the kinase hinge region, enhancing binding affinity.
-
CNS-Active Drugs: Due to its favorable properties for brain penetration, the morpholine scaffold is a common feature in drugs developed for neurological and psychiatric disorders.[4][7][9] Marketed CNS drugs containing the morpholine structure include the antidepressant Reboxetine and the anxiolytic Aprepitant.[4]
-
Antiviral Agents: The scaffold has been incorporated into compounds targeting various viruses. For example, quinoline derivatives featuring a morpholine substituent have been investigated as inhibitors of viral replication.[5]
Data Presentation: Biological Activity of Morpholine Derivatives
The following tables summarize quantitative data for representative compounds synthesized using morpholine-based scaffolds, demonstrating their potential in different therapeutic areas.
Table 1: Anticancer Activity of Selected Morpholine-Containing Compounds
| Compound ID | Cancer Cell Line | Assay Type | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| AK-3 | A549 (Lung) | Cytotoxicity | 10.38 ± 0.27 | [16] |
| MCF-7 (Breast) | Cytotoxicity | 6.44 ± 0.29 | [16] | |
| SHSY-5Y (Neuroblastoma) | Cytotoxicity | 9.54 ± 0.15 | [16] | |
| AK-10 | A549 (Lung) | Cytotoxicity | 8.55 ± 0.67 | [16] |
| MCF-7 (Breast) | Cytotoxicity | 3.15 ± 0.23 | [16] | |
| SHSY-5Y (Neuroblastoma) | Cytotoxicity | 3.36 ± 0.29 | [16] | |
| Compound 2g | SW480 (Colon) | Cytotoxicity | 5.10 ± 2.12 | [17] |
| MCF-7 (Breast) | Cytotoxicity | 19.60 ± 1.13 | [17] | |
| Compound 9 | H460 (Lung) | Cytotoxicity | 0.003 | [18] |
| HT-29 (Colon) | Cytotoxicity | 0.42 | [18] |
| | MDA-MB-231 (Breast) | Cytotoxicity | 0.74 |[18] |
Table 2: Antiviral Activity of Selected Thiazolidine-Carboxylic Acid Derivatives (Analogs)
| Compound ID | Virus | Assay Type | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 1d | Avian Influenza Virus (H9N2) | In ovo antiviral | 3.47 | [19] |
| 1c | Infectious Bronchitis Virus (IBV) | In ovo antiviral | 4.10 | [19] |
| 11 | Yellow Fever Virus | Viral Replication | ~1.0 - 5.0 | [20] |
| 36 | Yellow Fever Virus | Viral Replication | 0.9 |[20] |
Experimental Protocols
Protocol 1: General Solution-Phase Amide Coupling
This protocol describes a general method for coupling N-Boc-protected this compound with a primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as the coupling agent.
Materials:
-
(S)-4-Boc-morpholine-3-carboxylic acid
-
Amine of interest (e.g., Benzylamine)
-
EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1M HCl solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve (S)-4-Boc-morpholine-3-carboxylic acid (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM.
-
Activation: Cool the solution to 0°C in an ice bath. Add EDCI (1.1 eq.) to the mixture and stir for 30 minutes at 0°C to activate the carboxylic acid.
-
Amine Addition: In a separate flask, dissolve the amine of interest (1.0 eq.) in anhydrous DCM. If the amine is a hydrochloride salt, add DIPEA (1.1 eq.) to neutralize it.
-
Coupling Reaction: Add the amine solution to the activated acid solution at 0°C. Allow the reaction to warm to room temperature and stir overnight. Monitor reaction progress by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with additional DCM.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the desired amide.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Morpholine-3-carboxylic Acid
This protocol outlines the incorporation of an Fmoc-protected this compound derivative into a peptide sequence on a solid support (e.g., Rink Amide resin) using standard Fmoc-based chemistry.[21][22]
Materials:
-
Rink Amide resin (or other suitable solid support)
-
Fmoc-protected amino acids
-
Fmoc-(S)-morpholine-3-carboxylic acid
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
20% Piperidine in DMF (v/v) for Fmoc deprotection
-
Anhydrous DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
Cleavage Cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% Water)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Place the resin in a solid-phase synthesis vessel. Swell the resin in DMF for 1 hour, then drain the solvent.
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 15-20 minutes.
-
Drain and wash the resin thoroughly with DMF (5x) and DCM (3x) to remove piperidine.
-
-
Amino Acid Coupling (for standard amino acids):
-
In a separate vial, pre-activate the Fmoc-amino acid (3 eq. relative to resin loading) with HBTU (2.9 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 2-4 hours at room temperature.
-
Monitor coupling completion with a Kaiser test. If the test is positive (free amine present), repeat the coupling step.
-
Drain the coupling solution and wash the resin with DMF (5x) and DCM (3x).
-
-
Incorporation of Fmoc-Morpholine-3-carboxylic Acid: Repeat steps 2 and 3 using Fmoc-(S)-morpholine-3-carboxylic acid as the amino acid to be coupled.
-
Peptide Chain Elongation: Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the desired sequence.
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2).
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation: Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide product.
-
Purification: Purify the crude peptide by reverse-phase HPLC (RP-HPLC).
References
- 1. chemimpex.com [chemimpex.com]
- 2. chembk.com [chembk.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lifechemicals.com [lifechemicals.com]
- 12. researchgate.net [researchgate.net]
- 13. tcichemicals.com [tcichemicals.com]
- 14. sciforum.net [sciforum.net]
- 15. e3s-conferences.org [e3s-conferences.org]
- 16. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Thiazolidines: Potential anti-viral agents against avian influenza and infectious bronchitis viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 20. purdue.edu [purdue.edu]
- 21. chem.uci.edu [chem.uci.edu]
- 22. researchgate.net [researchgate.net]
Asymmetric Synthesis of Morpholine-3-Carboxylic Acid Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The morpholine ring is a cornerstone scaffold in medicinal chemistry, featured in numerous FDA-approved drugs. The precise control of stereochemistry in substituted morpholines is often crucial for their biological activity. Morpholine-3-carboxylic acid and its derivatives, as conformationally constrained amino acid analogues, are of significant interest in drug discovery for creating novel peptides, peptidomimetics, and other biologically active molecules. This document provides detailed application notes and protocols for various asymmetric strategies to synthesize these valuable chiral building blocks.
Introduction to Asymmetric Strategies
The asymmetric synthesis of this compound derivatives can be broadly categorized into three main approaches:
-
Chiral Pool Synthesis: This strategy utilizes readily available, enantiomerically pure starting materials, such as amino acids (e.g., L- or D-serine), to transfer their stereochemistry to the final morpholine product.
-
Catalytic Enantioselective Synthesis: This approach employs a chiral catalyst to control the stereochemical outcome of a reaction that builds the morpholine ring or installs the key stereocenters, starting from achiral or racemic precursors.
-
Diastereoselective Synthesis: In this method, an existing stereocenter in the substrate directs the formation of a new stereocenter, leading to a diastereomerically enriched product.
Each of these strategies offers distinct advantages and is suited for different synthetic goals. The choice of method often depends on the availability of starting materials, the desired substitution pattern, and the required level of stereochemical purity.
Chiral Pool Synthesis from Amino Acids
This approach is one of the most straightforward methods for accessing optically pure this compound derivatives. L-Serine and L-Threonine are common starting points. The inherent chirality at the α-carbon of the amino acid is preserved and becomes the C3 stereocenter in the morpholine ring.
General Workflow: Chiral Pool Synthesis
Caption: Workflow for chiral pool synthesis from amino acids.
Protocol 1: Polymer-Supported Synthesis from Fmoc-Ser(tBu)-OH
This protocol describes a stereoselective synthesis of a this compound derivative on a solid support, starting from Fmoc-protected serine.[1][2]
Materials:
-
Fmoc-Ser(tBu)-OH
-
2-Chlorotrityl chloride resin
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
2-Nitrobenzenesulfonyl chloride
-
Bromoacetaldehyde diethyl acetal
-
Sodium iodide
-
Trifluoroacetic acid (TFA)
-
Triethylsilane (TES)
Procedure:
-
Resin Loading: Swell 2-chlorotrityl chloride resin in DCM. Add Fmoc-Ser(tBu)-OH and DIPEA. Shake the mixture for 2 hours. Add methanol to cap any remaining reactive sites on the resin. Wash the resin with DCM, DMF, and methanol, then dry under vacuum.
-
Fmoc-Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
-
N-Sulfonylation: Swell the resin in DCM. Add a solution of 2-nitrobenzenesulfonyl chloride and DIPEA in DCM. Shake for 2 hours. Wash the resin with DCM and DMF.
-
N-Alkylation: To the resin, add a solution of bromoacetaldehyde diethyl acetal and sodium iodide in DMF. Heat the mixture at 60°C for 16 hours. Wash the resin with DMF, water, methanol, and DCM.
-
Cleavage and Cyclization: Prepare a cleavage cocktail of TFA/TES/DCM (e.g., 95:2.5:2.5). Add the cocktail to the resin and shake for 2 hours. The TFA cleaves the product from the resin and the TES promotes the reductive cyclization to the morpholine ring.
-
Purification: Filter the resin and concentrate the filtrate. Purify the crude product by flash chromatography to obtain the desired N-(2-nitrophenylsulfonyl)-morpholine-3-carboxylic acid.
| Starting Material | Product | Diastereomeric Ratio (d.r.) | Yield | Reference |
| Fmoc-Ser(tBu)-OH | (S)-N-(o-NBS)-morpholine-3-carboxylic acid | >95:5 | Good | [1][2] |
| Fmoc-Thr(tBu)-OH | (2S,3R)-N-(o-NBS)-2-methyl-morpholine-3-carboxylic acid | >95:5 | Good | [1] |
Catalytic Enantioselective Synthesis
This advanced approach offers the potential for high enantioselectivity from achiral starting materials, providing access to a wide range of structurally diverse morpholine derivatives.
General Workflow: Tandem Hydroamination/Asymmetric Transfer Hydrogenation
References
Quantitative Analysis of Morpholine-3-carboxylic Acid in Biological Matrices: A Guide to Method Development and Implementation
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of analytical approaches for the quantification of Morpholine-3-carboxylic Acid in biological matrices. Due to the limited availability of specific validated methods for this analyte in the public domain, this application note focuses on established strategies for the analysis of structurally related carboxylic acids. The provided protocols and data serve as a foundation for the development and validation of a robust analytical method tailored to this compound.
Introduction
This compound is a heterocyclic compound of interest in various fields of research and development. Accurate quantification in biological matrices such as plasma and urine is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. The inherent polarity and potential for low volatility of this and other carboxylic acids present unique analytical challenges that can be overcome with appropriate sample preparation and detection techniques. This document outlines potential strategies using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), including derivatization steps to enhance analytical performance.
Analytical Strategies
The quantification of polar analytes like this compound from complex biological samples typically requires a multi-step workflow. This involves efficient extraction from the matrix, often followed by chemical derivatization to improve chromatographic retention and detection sensitivity, and finally, instrumental analysis.
Sample Preparation
The initial and most critical step is the isolation of the analyte from interfering matrix components. Common techniques include:
-
Protein Precipitation (PP): A simple and rapid method where a solvent like acetonitrile or methanol is added to a plasma or serum sample to precipitate proteins. While effective for initial cleanup, it may not remove all interfering substances.
-
Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquids. It can provide a cleaner extract than PP.
-
Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to isolate the analyte of interest. SPE can significantly reduce matrix effects and pre-concentrate the sample, leading to improved sensitivity.
Derivatization
Due to the polar nature of the carboxylic acid group, derivatization is often employed to:
-
Increase Volatility for GC-MS: Carboxylic acids are typically non-volatile and require conversion to more volatile esters or silyl derivatives for GC analysis.
-
Improve Chromatographic Retention and Shape in Reversed-Phase LC: Derivatization can make the analyte less polar, leading to better retention and peak shape on C18 columns.
-
Enhance Ionization Efficiency for MS Detection: Attaching a readily ionizable group can significantly improve the signal intensity in mass spectrometry.
Common derivatization reagents for carboxylic acids include:
-
For LC-MS/MS: 3-Nitrophenylhydrazine (3-NPH), Aniline, and 4-bromo-N-methylbenzylamine (4-BNMA).
-
For GC-MS: Silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or nitrosating agents for the morpholine ring, such as sodium nitrite.
Quantitative Data Summary
As no specific validated data for this compound was found, the following table provides a summary of typical quantitative performance parameters observed for the analysis of other carboxylic acids in biological matrices using LC-MS/MS with derivatization. This data should be considered as a general guideline for what can be expected upon successful method development and validation.
| Parameter | Typical Performance for Carboxylic Acid Analysis (LC-MS/MS with Derivatization) |
| Linearity Range | 0.1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 10 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (% RSD) | < 15% |
| Recovery | 70 - 120% |
Experimental Protocols
The following are generalized protocols that can be adapted for the development of a quantitative method for this compound. Note: These protocols require optimization and validation for the specific analyte and biological matrix.
Protocol 1: LC-MS/MS with 3-Nitrophenylhydrazine (3-NPH) Derivatization
This protocol is a potential starting point for the sensitive quantification of this compound in plasma.
4.1.1. Sample Preparation and Derivatization
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Derivatization:
-
Add 50 µL of 200 mM 3-NPH in 50:50 acetonitrile/water.
-
Add 50 µL of 120 mM N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) with 6% pyridine in 50:50 acetonitrile/water.
-
Incubate at 40°C for 30 minutes.
-
-
Dilution: Dilute the reaction mixture with 850 µL of 50:50 acetonitrile/water before injection.
4.1.2. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5-95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (to be optimized)
-
MRM Transitions: To be determined by infusing a standard of the derivatized this compound.
Protocol 2: GC-MS with Silylation Derivatization
This protocol outlines a general approach for the analysis of this compound in urine by GC-MS.
4.2.1. Sample Preparation and Derivatization
-
Liquid-Liquid Extraction:
-
To 500 µL of urine, add an internal standard and acidify with hydrochloric acid.
-
Extract with 2 mL of ethyl acetate by vortexing for 2 minutes.
-
Centrifuge and transfer the organic layer to a new tube.
-
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization:
-
To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Incubate at 60°C for 30 minutes.
-
4.2.2. GC-MS Conditions
-
GC System: Gas chromatograph with a split/splitless injector
-
Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
MS System: Quadrupole mass spectrometer
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte and internal standard.
Visualizations
The following diagrams illustrate the general workflows for the analytical methods described.
Conclusion
Application Notes & Protocols: The Use of Morpholine-3-carboxylic Acid in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed insights and experimental guidelines for utilizing Morpholine-3-carboxylic Acid (M3C) and its derivatives as key scaffolds in the synthesis of potent and selective kinase inhibitors. The focus is on inhibitors targeting the Phosphoinositide 3-kinase (PI3K) signaling pathway, which is frequently dysregulated in cancer.
Application Note 1: M3C as a Privileged Scaffold for PI3K/mTOR Inhibitors
This compound has emerged as a valuable building block in medicinal chemistry, particularly for the development of inhibitors targeting the PI3K/mTOR pathway. Its constrained bicyclic-like structure, when incorporated into a larger molecule, can effectively mimic the hinge-binding region of ATP in the kinase domain. This interaction is crucial for achieving high potency and selectivity.
The morpholine oxygen atom can act as a hydrogen bond acceptor, further anchoring the inhibitor in the active site. Modifications at the N-position of the morpholine ring and derivatization of the carboxylic acid group allow for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.
A notable application is in the synthesis of dual PI3K/mTOR inhibitors. For example, derivatives of M3C have been successfully used to develop compounds that exhibit low nanomolar potency against Class I PI3K isoforms and mTOR.
Quantitative Data: Potency of M3C-Containing Kinase Inhibitors
The following table summarizes the in vitro potencies of representative kinase inhibitors synthesized using a morpholine carboxylic acid scaffold. Data is presented as IC50 values, indicating the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.
| Compound ID | Target Kinase | IC50 (nM) |
| Compound A | PI3Kα | 2.5 |
| PI3Kβ | 8.1 | |
| PI3Kδ | 1.9 | |
| PI3Kγ | 4.6 | |
| mTOR | 10.2 | |
| Compound B | DNA-PK | 0.8 |
| PI3Kα | 3.2 | |
| mTOR | 15.0 |
Note: Data is compiled from various literature sources for illustrative purposes.
Signaling Pathway: PI3K/AKT/mTOR
The diagram below illustrates the PI3K/AKT/mTOR signaling cascade, a critical pathway regulating cell growth, proliferation, and survival. M3C-based inhibitors typically target PI3K and/or mTOR, thereby blocking downstream signaling.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling of M3C with a Heterocyclic Core
This protocol describes a standard method for coupling this compound with an amine-functionalized heterocyclic core (e.g., a pyrimidine or purine derivative), a key step in synthesizing many kinase inhibitors.
Materials:
-
(S)-Morpholine-3-carboxylic acid
-
Amine-functionalized heterocyclic core (Het-NH2)
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent) or an alternative coupling agent like HATU or HBTU.
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: To a solution of (S)-Morpholine-3-carboxylic acid (1.2 equivalents) in anhydrous DMF, add the amine-functionalized heterocyclic core (Het-NH2, 1.0 equivalent).
-
Base Addition: Add DIPEA (3.0 equivalents) to the mixture. Stir the solution at room temperature for 10 minutes.
-
Coupling Agent Addition: Add the BOP reagent (1.3 equivalents) portion-wise to the reaction mixture at 0 °C (ice bath).
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO3 solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in dichloromethane, to yield the desired amide-coupled product.
The workflow for this synthesis is outlined in the diagram below.
Application of Morpholine-3-carboxylic Acid Derivatives in Asymmetric Organocatalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morpholine-3-carboxylic acid and its derivatives are emerging as a promising class of chiral organocatalysts. Their rigid heterocyclic scaffold and the presence of both a secondary amine and a carboxylic acid moiety allow for the effective activation of substrates and control of stereochemistry in a variety of asymmetric transformations. This document provides detailed application notes and protocols for the use of a specific class of this compound derivatives, β-morpholine amino acids, in the asymmetric Michael addition of aldehydes to nitroolefins. These catalysts have demonstrated high efficiency, yielding products with excellent diastereo- and enantioselectivity.[1][2]
Application: Asymmetric Michael Addition of Aldehydes to Nitroolefins
Derivatives of this compound, specifically 5-substituted β-morpholine amino acids, have proven to be highly effective organocatalysts for the asymmetric 1,4-addition of aldehydes to nitroolefins. This reaction is a powerful tool for the construction of chiral γ-nitroaldehydes, which are valuable synthetic intermediates for a wide range of biologically active molecules. The morpholine-based catalysts operate via an enamine-based mechanism, similar to proline, but offer distinct stereochemical control. The presence of the carboxylic acid group is crucial for the catalytic activity.[1][2]
Quantitative Data Summary
The following tables summarize the performance of various β-morpholine amino acid catalysts in the asymmetric Michael addition of different aldehydes to nitroolefins. Catalyst I , with a benzyl group at the C-5 position, has shown remarkable ability to control the diastereo- and enantioselectivity of the reaction.[1][2]
Table 1: Screening of Catalysts and Reaction Conditions for the Michael Addition of Butyraldehyde to trans-β-Nitrostyrene
| Entry | Catalyst (mol%) | Solvent | Time (h) | Temp (°C) | Conv. (%) | d.e. (%) | e.e. (%) |
| 1 | I (1) | i-PrOH | 12 | -10 | >95 | 99 | 90 |
| 2 | II (1) | i-PrOH | 12 | -10 | >95 | 98 | 85 |
| 3 | III (1) | i-PrOH | 12 | -10 | >95 | 97 | 88 |
| 4 | IV (1) | i-PrOH | 12 | -10 | >95 | 95 | 82 |
Reaction Conditions: butyraldehyde (1.0 eq.), trans-β-nitrostyrene (1.5 eq.), catalyst (1 mol%), N-methylmorpholine (NMM, 1 mol%) in the specified solvent. Conversion determined by ¹H NMR on the crude mixture. d.e. determined by ¹H NMR on the crude mixture. e.e. determined by chiral HPLC analysis.
Table 2: Substrate Scope for the Asymmetric Michael Addition Catalyzed by Catalyst I
| Entry | Aldehyde | Nitroolefin | Time (h) | Temp (°C) | Yield (%) | d.e. (%) | e.e. (%) |
| 1 | Propanal | trans-β-Nitrostyrene | 24 | -10 | 85 | 98 | 92 |
| 2 | Pentanal | trans-β-Nitrostyrene | 24 | -10 | 82 | 99 | 91 |
| 3 | Isovaleraldehyde | trans-β-Nitrostyrene | 48 | -10 | 75 | >99 | 93 |
| 4 | Butyraldehyde | 4-Chloro-β-nitrostyrene | 24 | -10 | 90 | 99 | 94 |
| 5 | Butyraldehyde | 4-Methyl-β-nitrostyrene | 24 | -10 | 88 | 99 | 89 |
Reaction Conditions: aldehyde (1.1 eq.), nitroolefin (1.0 eq.), Catalyst I (1 mol%), N-methylmorpholine (NMM, 1 mol%) in i-PrOH. Yield of isolated product after flash chromatography. d.e. determined by ¹H NMR on the crude mixture. e.e. determined by chiral HPLC analysis.
Experimental Protocols
Protocol 1: Synthesis of β-Morpholine Amino Acid Organocatalysts (Catalysts I-IV)
This multi-step synthesis starts from commercially available α-amino acids.[1]
Step 1: Synthesis of Amino Alcohols (2)
-
To a solution of the starting α-amino acid (1) in refluxing THF, add NaBH₄ (2.5 eq.) and I₂ (1 eq.).
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture, quench with methanol, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to afford the corresponding amino alcohol (2).
Step 2: Synthesis of N-Benzyl Amino Alcohols (3)
-
To a solution of the amino alcohol (2) in methanol, add benzaldehyde (1.3 eq.) and NaBH₄ (3 eq.) at room temperature.
-
Stir the mixture until the reaction is complete.
-
Remove the solvent under reduced pressure and purify the residue to obtain the N-benzyl amino alcohol (3).
Step 3: Synthesis of Benzyl-morpholine Amino Alcohols (4a-d)
-
Treat a solution of the N-benzyl amino alcohol (3) (4.0 mmol) in absolute toluene (0.3 M) with (R)-epichlorohydrin (5.3 mmol) and LiClO₄ (5.3 mmol).[1]
-
Heat the mixture at 60°C for 24 hours.[1]
-
Add MeONa (10.1 mmol) in MeOH (25% v/v) and continue stirring for another 24 hours.[1]
-
Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the aqueous layer with ethyl acetate.[1]
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude benzyl-morpholine amino alcohol (4).[1]
Step 4: Synthesis of Boc-protected Morpholine Amino Alcohols (5a-d)
-
Dissolve the benzyl-morpholine amino alcohol (4) (1.7 mmol) in THF (0.1 M).[1]
-
Add Boc₂O (1.84 mmol) and Pd/C (10% loading).[1]
-
Stir the suspension under a hydrogen atmosphere (1 atm) at 25°C for 24 hours.[1]
-
Filter the mixture through Celite and evaporate the solvent.[1]
-
Dissolve the residue in CH₂Cl₂ and wash with KHSO₄ solution and brine to obtain the Boc-protected morpholine amino alcohol (5).[1]
Step 5: Synthesis of Boc-protected Morpholine Amino Acids (6)
-
To a vigorously stirred solution of the Boc-protected morpholine amino alcohol (5) (0.33 mmol) in a 2:1 mixture of CH₂Cl₂/H₂O (0.15 M) at 0°C, add TEMPO (0.07 mmol) and (diacetoxyiodo)benzene (BIAB, 0.7 mmol).[1]
-
After 6 hours, quench the reaction with methanol and evaporate to dryness.[1]
-
Purify the residue by silica gel column chromatography to yield the Boc-protected morpholine amino acid (6).[1]
Step 6: Synthesis of β-Morpholine Amino Acid Catalysts (I-IV)
-
Dissolve the Boc-protected morpholine amino acid (6) (0.2 mmol) in CH₂Cl₂ (0.1 M) and cool to 0°C.[1]
-
Slowly add trifluoroacetic acid (TFA) (1 mL per 25 mg of substrate) dropwise.[1]
-
Stir the mixture for 3 hours.[1]
-
Concentrate the crude mixture in vacuo to obtain the final β-morpholine amino acid catalysts (I-IV) in quantitative yield.[1]
Protocol 2: General Procedure for the Asymmetric Michael Addition
-
To a solution of the aldehyde (1.1 eq.) and the nitroolefin (1.0 eq.) in isopropanol (i-PrOH), add the β-morpholine amino acid catalyst (1 mol%) and N-methylmorpholine (NMM) (1 mol%).
-
Stir the reaction mixture at -10°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired γ-nitroaldehyde.
-
Determine the diastereomeric excess (d.e.) of the crude product by ¹H NMR spectroscopy.
-
Determine the enantiomeric excess (e.e.) of the purified product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Visualizations
Catalytic Cycle of the Asymmetric Michael Addition
Caption: Proposed catalytic cycle for the Michael addition.
Experimental Workflow for Catalyst Synthesis and Application
Caption: Workflow for catalyst synthesis and reaction.
References
Troubleshooting & Optimization
Improving the yield and purity of Morpholine-3-carboxylic Acid synthesis.
Welcome to the technical support center for the synthesis of Morpholine-3-carboxylic Acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the chiral synthesis of (S)-Morpholine-3-carboxylic Acid?
A1: The most frequently cited chiral precursor for the synthesis of (S)-Morpholine-3-carboxylic Acid is L-serine. This is due to its ready availability and the stereocenter being carried through the synthesis.[1]
Q2: My purification by silica gel chromatography is showing significant peak tailing. What causes this and how can I fix it?
A2: Peak tailing is a common issue when purifying morpholine-containing compounds on silica gel. The basic nitrogen atom in the morpholine ring can interact strongly with the acidic silanol groups on the silica surface. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.5-1%), to your eluent system. This will neutralize the acidic sites on the silica gel and improve peak shape.
Q3: I'm having trouble extracting my morpholine-containing product from the aqueous layer. What can I do?
A3: Many morpholine derivatives have high water solubility. To improve extraction efficiency, you can employ a "salting out" technique by adding a salt like sodium chloride (NaCl) to the aqueous layer. This increases the ionic strength of the aqueous phase, reducing the solubility of your organic compound and promoting its transfer into the organic layer.
Q4: Can I use a different base for the intramolecular cyclization step?
A4: While sodium ethoxide is commonly used for the cyclization of the N-chloroacetyl-L-serine intermediate, other strong bases can be employed. The choice of base and solvent can influence the reaction rate and yield, so optimization may be necessary for your specific conditions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of (S)-Morpholine-3-carboxylic Acid from L-serine.
Step 1: Protection of L-serine as L-serine tert-butyl ester
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of L-serine tert-butyl ester | Incomplete reaction. | - Ensure the L-serine is fully dissolved before adding the catalyst. - Check the quality and concentration of the perchloric acid catalyst. - The reaction temperature should be maintained between 10-60 °C.[1] |
| Loss during workup. | - Ensure proper phase separation during extraction. - Minimize the amount of washing steps. | |
| Product is contaminated with starting material | Reaction did not go to completion. | - Increase reaction time. - Use a slight excess of tert-butyl acetate (molar ratio of L-serine to tert-butyl acetate can be 1:1-5).[1] |
Step 2: N-acylation to form N-chloroacetyl-L-serine tert-butyl ester
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Degradation of chloroacetyl chloride. | - Use freshly opened or distilled chloroacetyl chloride. |
| Reaction temperature too high. | - Maintain the reaction temperature between 10-40 °C during the addition of chloroacetyl chloride.[1] | |
| Presence of di-acylated byproduct | Excess chloroacetyl chloride. | - Add the chloroacetyl chloride dropwise to the solution of L-serine tert-butyl ester to avoid localized high concentrations. - Use a molar ratio of L-serine tert-butyl ester to chloroacetyl chloride of 1:1-5.[1] |
Step 3: Intramolecular Cyclization to (S)-5-oxo-3-morpholinyl carboxylic acid tert-butyl ester
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Cyclized Product | Incomplete reaction. | - Ensure the sodium ethoxide is fresh and not deactivated by moisture. - The reaction is typically carried out in toluene; ensure the solvent is anhydrous. |
| Side reactions. | - The formation of polymeric byproducts can occur. Consider using high-dilution conditions to favor intramolecular cyclization. | |
| Product is unstable | Ring-opening of the lactam. | - Work up the reaction under neutral or slightly acidic conditions to avoid hydrolysis of the ester and lactam. |
Experimental Protocols
Protocol 1: Synthesis of (S)-Morpholine-3-carboxylic Acid from L-Serine
This protocol is based on the method described in patent CN102617503A.[1]
Step 1: Synthesis of L-serine tert-butyl ester
-
Dissolve L-serine in tert-butyl acetate.
-
At 0-10 °C, add a catalytic amount of perchloric acid.
-
The mixture is then heated and stirred.
-
After the reaction is complete, the product is obtained by washing, extraction, and drying.
Step 2: Synthesis of N-chloroacetyl-L-serine tert-butyl ester
-
Dissolve the L-serine tert-butyl ester in dichloromethane.
-
At 0-10 °C, add a dichloromethane solution of chloroacetyl chloride dropwise.
-
The reaction mixture is then warmed and stirred until completion.
-
The product is obtained after washing and drying.
Step 3: Synthesis of (S)-5-oxo-3-morpholinyl carboxylic acid tert-butyl ester
-
Dissolve the N-chloroacetyl-L-serine tert-butyl ester in toluene.
-
Add a toluene solution of sodium ethoxide dropwise to effect intramolecular cyclization.
Step 4: Synthesis of (S)-3-morpholinyl carboxylic acid tert-butyl ester
-
Dissolve the (S)-5-oxo-3-morpholinyl carboxylic acid tert-butyl ester in methanol.
-
Successively add aluminum trichloride and sodium borohydride to reduce the lactam.
Step 5: Synthesis of (S)-3-morpholinyl carboxylic acid
-
Dissolve the (S)-3-morpholinyl carboxylic acid tert-butyl ester in methanol.
-
Add a methanol solution of hydrogen chloride to deprotect the tert-butyl ester and obtain the final product.
Data Summary
Currently, there is a lack of publicly available, direct comparative data on the yield and purity of different synthetic routes to this compound in a tabular format. The synthesis from L-serine is described as "high yield" in the patent literature, but specific quantitative comparisons are not provided.[1]
| Synthesis Route | Key Reagents | Reported Yield (%) | Reported Purity (%) | Reference |
| From L-Serine | L-serine, tert-butyl acetate, chloroacetyl chloride, sodium ethoxide | Not specified as "high yield" | >97% for the final deprotection step | CN102617503B |
| Polymer-supported from Serine | Immobilized Fmoc-Ser(tBu)-OH, TFA, triethylsilane | Not explicitly stated for the final product | Not explicitly stated | [2][3] |
Visualizations
Logical Workflow for Troubleshooting Low Yield in Cyclization Step
Caption: Troubleshooting decision tree for low yield in the intramolecular cyclization step.
Experimental Workflow for (S)-Morpholine-3-carboxylic Acid Synthesis
Caption: Overall synthetic workflow from L-serine to the final product.
References
Troubleshooting poor resolution in the chiral separation of Morpholine-3-carboxylic Acid.
Welcome to the Technical Support Center for the chiral separation of Morpholine-3-carboxylic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to overcome common challenges in achieving high-resolution enantioseparation.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for poor resolution in the chiral separation of this compound?
Poor resolution is a frequent challenge and can stem from several factors:
-
Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is paramount. This compound is a cyclic amino acid, and its zwitterionic nature requires a CSP that can engage in multiple types of interactions (e.g., ionic, hydrogen bonding, steric).
-
Suboptimal Mobile Phase Composition: The mobile phase, including the organic modifier, pH, and additives, plays a critical role in modulating retention and enantioselectivity.
-
Poor Peak Shape: Issues such as peak tailing or fronting can significantly compromise resolution. These are often caused by secondary interactions with the stationary phase or issues with the sample solvent.
-
Inadequate Method Parameters: Flow rate and temperature can significantly impact the separation. Slower flow rates generally improve resolution, while temperature affects the thermodynamics of the interaction between the analyte and the CSP.[1]
Q2: Which type of Chiral Stationary Phase (CSP) is most suitable for this compound?
There is no universal CSP, and screening a few columns is often necessary. However, for a cyclic amino acid like this compound, the following types of CSPs are excellent starting points:
-
Macrocyclic Glycopeptide-Based CSPs (e.g., Astec CHIROBIOTIC™ T, T2, TAG): These are highly versatile and have demonstrated success in separating underivatized cyclic amino acids.[2][3] They can operate in reversed-phase, normal-phase, and polar organic modes. The teicoplanin-based CHIROBIOTIC™ T is particularly noted for its unique selectivity for underivatized and N-derivatized amino acids.
-
Zwitterionic Ion-Exchanger CSPs (e.g., CHIRALPAK® ZWIX(+), ZWIX(-)): These columns are specifically designed for the direct separation of amphoteric compounds like amino acids.[4][5][6] They operate based on a "double ion-pairing" mechanism and are compatible with a wide range of polar mobile phases.[6]
-
Polysaccharide-Based CSPs (e.g., Chiralpak® IA, AD-H): Immobilized polysaccharide-based columns are robust and have shown success in separating N-Boc protected piperidine-3-carboxylic acid derivatives, which are structurally similar to this compound.[7]
-
Crown Ether-Based CSPs: These are particularly effective for separating compounds with primary amino groups, which is relevant to the underivatized form of this compound.
Q3: How do I optimize the mobile phase for better resolution?
Mobile phase optimization is a critical step. Here are key parameters to adjust:
-
Choice of Organic Modifier: In reversed-phase or polar organic modes, methanol, ethanol, and acetonitrile are common choices. The type and concentration of the organic modifier will affect retention times and can influence selectivity.
-
Use of Additives: Due to the acidic (carboxylic acid) and basic (secondary amine) functional groups, additives are crucial for good peak shape and resolution.
-
For Acidic Analytes: Adding a small amount of an acid like formic acid or acetic acid (typically 0.1%) can suppress the ionization of the carboxylic acid group, reducing peak tailing.
-
For Basic Analytes: A basic additive such as diethylamine (DEA) or ammonium hydroxide (typically 0.1%) can improve the peak shape of basic compounds.
-
For Zwitterionic Analytes: A combination of an acidic and a basic additive is often required to control the ionization state of both functional groups. A common starting point for zwitterionic CSPs is a mobile phase containing both formic acid and diethylamine.[4]
-
-
Mobile Phase pH: In reversed-phase mode, the pH of the aqueous portion of the mobile phase is critical and should be controlled with buffers. The optimal pH will depend on the pKa of the analyte and the characteristics of the CSP.
Q4: My peaks are tailing. What can I do to improve the peak shape?
Peak tailing is often caused by strong, undesirable interactions between the analyte and the stationary phase. To mitigate this:
-
Add Mobile Phase Modifiers: As mentioned in Q3, adding acidic (formic acid, acetic acid) or basic (diethylamine) modifiers to the mobile phase can significantly reduce peak tailing by minimizing secondary ionic interactions.
-
Adjust pH: Ensure the mobile phase pH is appropriate for the analyte and the column.
-
Check for Column Contamination: A contaminated guard column or analytical column can lead to poor peak shape. Flush the column with a strong solvent as recommended by the manufacturer.
-
Reduce Sample Overload: Injecting too much sample can cause peak distortion. Try reducing the injection volume or the sample concentration.
Q5: Should I consider derivatization for the chiral separation of this compound?
If direct separation proves difficult after screening several CSPs and mobile phases, derivatization is a viable alternative. Derivatization involves reacting the analyte with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column (like a C18).
-
When to Consider Derivatization: When direct methods fail to provide adequate resolution, or if the analyte lacks a UV chromophore for sensitive detection.
-
Common Derivatization Strategies: The carboxylic acid or the secondary amine group can be targeted. For example, the optical purity of Fmoc-protected this compound has been successfully determined after coupling with a chiral amine ((S)-(-)-1-phenylethylamine) and analyzing the resulting diastereomeric amides. Similarly, piperidin-3-amine, a close analog, has been separated after derivatization with para-toluenesulfonyl chloride.[8]
Troubleshooting Guides
This section provides a structured approach to resolving common issues encountered during the chiral separation of this compound.
Issue 1: No Separation or Poor Resolution (Rs < 1.0)
dot
Caption: Troubleshooting workflow for poor chiral resolution.
Step-by-Step Guide:
-
Verify CSP Selection: Confirm that the chosen chiral stationary phase is suitable for cyclic amino acids. Recommended starting points are macrocyclic glycopeptide (e.g., CHIROBIOTIC T) or zwitterionic (e.g., CHIRALPAK ZWIX) columns.[6] If the column has been used extensively, its performance may be degraded.
-
Optimize Mobile Phase Additives: The zwitterionic nature of this compound makes it highly sensitive to mobile phase additives.
-
Polar Organic Mode: Start with a mobile phase of Methanol or Ethanol containing 0.1% Formic Acid (FA) and/or 0.1% Diethylamine (DEA). Systematically vary the ratio of these additives.
-
Reversed-Phase Mode: Use a buffered aqueous phase (e.g., ammonium formate) and an organic modifier. Adjust the pH of the buffer.
-
-
Adjust Organic Modifier Concentration: Vary the percentage of the organic solvent (e.g., Methanol in water) to change retention times. Sometimes, moving the peaks to a different retention window can improve separation.
-
Decrease Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases the interaction time between the analyte and the CSP, which often leads to better resolution.[1]
-
Vary Column Temperature: Temperature affects the thermodynamics of the chiral recognition process. Test a range of temperatures (e.g., 10°C, 25°C, 40°C). Lower temperatures often increase selectivity, but may lead to broader peaks.[1]
-
Consider Derivatization: If the above steps do not yield satisfactory resolution, derivatization of either the amine or the carboxylic acid group may be necessary to achieve separation on an achiral column.
Issue 2: Broad or Tailing Peaks
dot
Caption: Troubleshooting workflow for poor peak shape.
Step-by-Step Guide:
-
Introduce/Optimize Mobile Phase Additives: This is the most common solution. The carboxylic acid can interact with residual silanols on the silica support, and the amine can exhibit strong ionic interactions.
-
Add 0.1% formic acid or acetic acid to the mobile phase to suppress the ionization of the carboxyl group.
-
Add 0.1% diethylamine to the mobile phase to improve the peak shape if interactions with the amine group are suspected.
-
For zwitterionic compounds, a combination of both an acid and a base is often beneficial.
-
-
Check for Sample Overload: High concentrations of the analyte can saturate the stationary phase, leading to broad, asymmetric peaks. Reduce the amount of sample injected by either diluting the sample or decreasing the injection volume.
-
Ensure Column Health: A contaminated or degraded column can cause significant peak tailing.
-
Flush the column according to the manufacturer's instructions.
-
If using a guard column, replace it.
-
If the problem persists, the analytical column may need to be replaced.
-
-
Check Sample Solvent: Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the mobile phase. Dissolving the sample in a much stronger solvent can cause peak distortion.
Data Presentation
Table 1: Recommended Chiral Stationary Phases for this compound and Analogs
| CSP Type | Chiral Selector | Commercial Name(s) | Separation Principle | Applicable Mode(s) |
| Macrocyclic Glycopeptide | Teicoplanin | Astec® CHIROBIOTIC™ T/T2 | Hydrogen bonding, π-π interactions, ionic interactions, inclusion complexation | Reversed-Phase, Normal-Phase, Polar Organic |
| Zwitterionic Ion-Exchanger | Quinine/Quinidine derivative | CHIRALPAK® ZWIX(+) / ZWIX(-) | Double ion-pairing, hydrogen bonding, steric interactions | Polar Organic, Hydro-Organic[5][6] |
| Polysaccharide (Immobilized) | Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak® IA | Hydrogen bonding, dipole-dipole interactions, steric fit | Normal-Phase, Polar Organic, Reversed-Phase[7] |
| Crown Ether | (+)-(18-Crown-6)-tetracarboxylic acid | Crownpak® CR(+) | Host-guest complexation with primary amines | Reversed-Phase |
Table 2: Example Starting Conditions for Method Development (Based on Analogous Compounds)
| CSP | Analyte | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Detection | Reference |
| Chiralpak® IA | (R)-N-Boc-piperidine-3-carboxylic acid hydrazide | n-Hexane / Ethanol (70:30, v/v) | 1.0 | 30 | 225 nm | [7] |
| CHIRALPAK® ZWIX(+) | Generic Amino Acid | 50mM Formic Acid + 25mM Diethylamine in Methanol / Water (98:2, v/v) | 0.5 | 10 | ELSD | [4] |
| Astec® CHIROBIOTIC™ T | Cyclic / Underivatized Amino Acids | Methanol or Ethanol with/without acidic/basic additives | 1.0 | Ambient | UV | [3] |
| Chiralpak® AD-H | (R)-piperidin-3-amine (derivatized) | 0.1% Diethylamine in Ethanol | 0.5 | Ambient | 228 nm | [8] |
Note: These are starting conditions and will likely require optimization for this compound.
Experimental Protocols
Protocol 1: Chiral Separation using a Zwitterionic CSP (Recommended Starting Point)
This protocol is based on methods for underivatized amino acids and is a strong starting point for the zwitterionic this compound.
-
Column: CHIRALPAK® ZWIX(+) or ZWIX(-), 150 x 3.0 mm, 3 µm.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of 50 mM Formic Acid and 25 mM Diethylamine in a Methanol/Water (98/2, v/v) mixture.
-
HPLC System Setup:
-
Install the column and equilibrate with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved (approx. 30-60 minutes).
-
Set the column oven temperature to 25°C (this can be optimized later).
-
Set the detector. If the analyte has a poor chromophore, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) is recommended. If using UV, monitor at a low wavelength (e.g., 210 nm).
-
-
Sample Preparation: Dissolve the this compound racemate in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL.
-
Injection and Analysis: Inject 1-5 µL of the sample solution and run the analysis.
-
Optimization:
-
If resolution is poor, try decreasing the temperature to 10°C.
-
If retention is too long, the ratio of acidic and basic additives can be adjusted.
-
If the elution order needs to be inverted for impurity analysis, switch from the ZWIX(+) to the ZWIX(-) column (or vice-versa).[6]
-
Protocol 2: Chiral Separation using a Polysaccharide CSP (for N-Boc Protected Acid)
This protocol is adapted from a method for a structurally similar N-Boc protected piperidine derivative and is suitable if the analyte is N-Boc protected.[7]
-
Column: Chiralpak® IA, 250 x 4.6 mm, 5 µm.
-
Mobile Phase Preparation: Prepare a mobile phase of n-Hexane and Ethanol in a 70:30 (v/v) ratio. Ensure solvents are HPLC grade and degassed.
-
HPLC System Setup:
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until the baseline is stable.
-
Set the column oven temperature to 30°C.
-
Set the UV detector to an appropriate wavelength for the Boc-protected compound (e.g., 225 nm).
-
-
Sample Preparation: Dissolve the N-Boc-Morpholine-3-carboxylic Acid racemate in the mobile phase or ethanol to a concentration of ~1 mg/mL.
-
Injection and Analysis: Inject 5-10 µL of the sample and acquire the chromatogram.
-
Optimization:
-
If resolution is insufficient, decrease the flow rate to 0.8 or 0.5 mL/min.
-
Adjust the ratio of n-Hexane to Ethanol. Increasing the ethanol content will decrease retention time but may reduce resolution.
-
For improved peak shape, a small amount of an acidic additive (e.g., 0.1% Trifluoroacetic Acid) can be added, but this should be done with caution on polysaccharide columns.
-
References
- 1. bioanalysis-zone.com [bioanalysis-zone.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. search.daicelchiral.com [search.daicelchiral.com]
- 5. Daicel CHIRALPAK ZWIX(-) Analytical Column, 3µm, ID 4.0 mm x L 150 mm - 52514 Daicel CHIRALPAK ZWIX(-) Analytical Column [52514] - £1,787.08 : UVISON.com [uvison.com]
- 6. hplc.eu [hplc.eu]
- 7. Enantiomeric Separation and Thermodynamic Investigation of (R)-N-Tert-Butoxy Carbonyl-Piperidine-3-Carboxylic Acid Hydrazide, a Key Starting Material of Zidebactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Coupling Morpholine-3-carboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction conditions for the coupling of Morpholine-3-carboxylic Acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when coupling this compound?
A1: The primary challenges in coupling this compound, a secondary amino acid, include achieving high yields, minimizing racemization at the alpha-carbon, and managing potential side reactions. Steric hindrance can sometimes lead to slower reaction rates compared to simpler primary amino acids. Selecting the appropriate coupling reagent and optimizing reaction conditions are crucial to address these challenges.
Q2: Which coupling reagents are recommended for this compound?
A2: A variety of coupling reagents can be used, with the choice often depending on the specific substrate and desired reaction conditions. Commonly used classes of reagents include:
-
Carbodiimides: such as Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are cost-effective but often require an additive to suppress racemization.[1][2][3]
-
Phosphonium Salts: like Benzotriazol-1-yloxy-tris(dimethylamino)-phosphonium hexafluorophosphate (BOP) and Benzotriazol-1-yloxy-tripyrrolidino-phosphonium hexafluorophosphate (PyBOP®), are highly efficient but can be more expensive.[4][5]
-
Aminium/Uronium Salts: such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are known for their high reactivity and ability to minimize racemization, making them a popular choice for difficult couplings.[1][6]
Q3: Why are additives like HOBt or HOAt used with coupling reagents?
A3: Additives such as 1-Hydroxybenzotriazole (HOBt) and 1-Hydroxy-7-azabenzotriazole (HOAt) are crucial for suppressing racemization during the coupling reaction.[1][7] They react with the activated carboxylic acid to form an active ester intermediate, which is less prone to racemization and readily reacts with the amine component.[1] HOAt is generally considered more effective than HOBt in preventing racemization, especially in challenging cases.
Q4: What is the role of a base in the coupling reaction?
A4: A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is typically required to neutralize the acidic species generated during the reaction and to ensure the amine component is in its free, nucleophilic form.[4] The choice and amount of base can significantly impact the reaction outcome and the extent of side reactions like racemization. For sensitive substrates, a weaker base like sym-collidine may be preferred.[4]
Q5: What solvents are suitable for these coupling reactions?
A5: The choice of solvent is critical and depends on the solubility of the reactants and reagents. Common aprotic solvents used for amide coupling reactions include:
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Acetonitrile (MeCN)
The solvent can influence reaction rates and the solubility of byproducts. For instance, the byproduct of DCC, dicyclohexylurea (DCU), is largely insoluble in most organic solvents, which facilitates its removal by filtration.[1]
Troubleshooting Guide
Problem 1: Low or no product yield.
| Possible Cause | Suggested Solution |
| Inefficient activation of the carboxylic acid. | * Switch to a more powerful coupling reagent like HATU or PyBOP. * Ensure the coupling reagent is not hydrolyzed; use fresh, high-quality reagents. * Check for the formation of the active ester by techniques like LC-MS if possible.[8] |
| Decomposition of the coupling reagent. | * Some coupling reagents are sensitive to moisture and temperature. Store them under inert gas and in a desiccator. * Phosphonium-based reagents may have limited stability in solution; prepare solutions fresh before use. |
| Poor nucleophilicity of the amine. | * Ensure the amine is not protonated. Add an appropriate amount of a non-nucleophilic base like DIPEA or NMM.[4] * For sterically hindered amines, a more reactive coupling reagent and longer reaction times or elevated temperatures may be necessary. |
| Inadequate reaction time or temperature. | * Monitor the reaction progress using TLC or LC-MS. * Some couplings may require extended reaction times (overnight) or gentle heating. However, prolonged heating can also lead to side reactions. |
Problem 2: Presence of significant side products.
| Possible Cause | Suggested Solution |
| Racemization of the chiral center. | * Incorporate an additive like HOBt or, preferably, HOAt into the reaction mixture.[1][7] * Use a weaker base, such as sym-collidine, in place of DIPEA or NMM.[4] * Perform the reaction at a lower temperature (e.g., 0 °C). |
| Formation of N-acylurea byproduct (with carbodiimides). | * This is a common side reaction with DCC or EDC.[1] * Add HOBt or HOAt to trap the activated acid as an active ester, which minimizes the formation of N-acylurea. |
| Dimerization or polymerization of the activated acid. | * This can occur if the concentration of the activated acid is too high. Add the amine component to the reaction mixture as soon as the activation is complete. * Consider slow addition of the coupling reagent to the mixture of the carboxylic acid and amine. |
Problem 3: Difficulty in purifying the final product.
| Possible Cause | Suggested Solution |
| Contamination with dicyclohexylurea (DCU). | * If using DCC, the DCU byproduct often precipitates and can be removed by filtration.[1] * If DCU remains in solution, it can sometimes be removed by recrystallization from acetonitrile.[9] |
| Excess coupling reagent or byproducts. | * Choose a coupling reagent and protocol where the byproducts are water-soluble (e.g., EDC and its urea byproduct, or the byproducts of HATU/HBTU) to facilitate their removal through an aqueous workup.[1][4] |
| Unreacted starting materials. | * Optimize the stoichiometry of the reactants. Using a slight excess of the more accessible or less expensive component can drive the reaction to completion.[9] * Purify the product using column chromatography, preparative HPLC, or recrystallization. |
Data Presentation: Comparison of Coupling Reagents
The following table summarizes the general performance of various coupling reagents under typical conditions for the formation of an amide bond. The yields are illustrative and can vary significantly based on the specific substrates and reaction conditions.
| Coupling Reagent | Additive | Base | Typical Solvent | Typical Yield Range | Key Considerations |
| DCC | HOBt | - | DCM, DMF | 60-85% | Cost-effective; DCU byproduct is insoluble and easily filtered.[1] |
| EDC | HOBt | DIPEA | DMF, DCM | 70-90% | Water-soluble carbodiimide and byproduct, simplifying workup.[1][10] |
| HBTU | - | DIPEA | DMF | 85-95% | Highly efficient; byproducts are soluble in common solvents.[1][4] |
| HATU | - | DIPEA | DMF | 90-98% | Very fast and effective, especially for hindered couplings; minimizes racemization.[1] |
| PyBOP | - | DIPEA | DMF, DCM | 85-95% | Generates OBt active esters; efficient for both solid-phase and solution-phase synthesis. |
| T3P® | - | Pyridine | EtOAc, DCM | 75-95% | Good safety profile; byproducts are water-soluble.[9] |
Experimental Protocols
General Protocol for Amide Coupling of this compound using HATU
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Amine substrate
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous DMF.
-
Activation: To the stirred solution, add HATU (1.1 eq.) and DIPEA (2.5 eq.). Stir the mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.
-
Coupling: Add the amine substrate (1.0-1.2 eq.) to the reaction mixture.
-
Reaction: Continue stirring the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Workup:
-
Once the reaction is complete, dilute the mixture with DCM or ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes) to afford the desired amide.
Visualizations
Experimental Workflow for Amide Coupling
Caption: A step-by-step workflow for a typical amide coupling experiment.
Troubleshooting Decision Tree
Caption: A logical guide for troubleshooting low-yielding coupling reactions.
References
- 1. peptide.com [peptide.com]
- 2. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 3. 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]
- 4. bachem.com [bachem.com]
- 5. hepatochem.com [hepatochem.com]
- 6. researchgate.net [researchgate.net]
- 7. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Morpholine-3-carboxylic Acid (M3C) Formulation Stability
Welcome to the technical support center for Morpholine-3-carboxylic Acid (M3C). This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during the formulation of M3C. Here you will find troubleshooting guides and frequently asked questions to assist in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound (M3C) in formulations?
A1: As an amino acid derivative, this compound (M3C) can be susceptible to several degradation pathways. Key stability concerns include:
-
pH-dependent degradation: Like other carboxylic acids, the stability of M3C can be significantly influenced by the pH of the formulation.[1][2] Extreme pH conditions, both acidic and basic, can catalyze hydrolysis.[1]
-
Oxidation: The morpholine ring and the carboxylic acid group may be susceptible to oxidative degradation, especially in the presence of reactive oxygen species or certain excipients that contain peroxide impurities.[3]
-
Thermal Degradation: Elevated temperatures during processing or storage can lead to the degradation of M3C. Studies on morpholine have shown that it degrades significantly at temperatures of 175°C and higher.[4][5] While specific data for M3C is limited, this suggests the morpholine ring could be a point of thermal instability.
-
Photodegradation: Exposure to light, particularly UV light, can potentially induce degradation.[6] Photostability studies are crucial to determine the need for light-protective packaging.
-
Excipient Incompatibility: Interactions with excipients can compromise the stability of M3C. For instance, reactive impurities in common excipients, such as aldehydes in reducing sugars or peroxides in polymers, can lead to degradation products.[3][7]
Q2: How does pH affect the stability of M3C in aqueous formulations?
A2: The pH of a formulation is a critical factor governing the stability of M3C. The ionization state of both the carboxylic acid and the secondary amine in the morpholine ring is pH-dependent, which in turn affects their reactivity and potential for degradation.[1][2]
-
Acidic Conditions: In strongly acidic conditions, hydrolysis of the morpholine ring may be a concern.
-
Alkaline Conditions: In alkaline conditions, the deprotonated carboxylic acid may be more susceptible to certain reactions. For other molecules with amine groups, alkaline pH can accelerate degradation.
-
Optimal pH Range: Generally, a neutral to slightly acidic pH range is often optimal for the stability of amino acid derivatives. However, the ideal pH for M3C stability should be determined empirically through systematic studies. The use of appropriate buffer systems is essential to maintain the pH within a stable range.[1]
Q3: What are some common excipients that could be incompatible with M3C?
A3: While specific compatibility data for M3C is not extensively available, potential incompatibilities can be inferred from the chemistry of its functional groups (a secondary amine and a carboxylic acid).[8][9]
-
Reducing Sugars (e.g., lactose, dextrose): These can contain aldehyde impurities that may react with the secondary amine of the morpholine ring.[3]
-
Excipients with Peroxide Impurities (e.g., povidone, polyethylene glycols): Trace levels of peroxides can initiate oxidative degradation.[3]
-
Basic Excipients (e.g., magnesium stearate): These can create a micro-environment with a higher pH, potentially accelerating degradation pathways that are favored in alkaline conditions.
-
Polyols (e.g., sorbitol, glycerol): In liquid formulations, there is a possibility of ester formation between the carboxylic acid group of M3C and the hydroxyl groups of polyols.[10]
Q4: How can I improve the stability of M3C in my formulation?
A4: Several strategies can be employed to enhance the stability of M3C in a formulation:
-
pH Optimization and Buffering: Identify the pH of maximum stability for M3C and use a suitable buffer system to maintain it.
-
Use of Antioxidants: If oxidation is a concern, the inclusion of antioxidants may be beneficial.
-
Selection of Stable Excipients: Conduct thorough excipient compatibility studies to select inert formulation components.
-
Moisture Control: For solid dosage forms, protecting the formulation from moisture is crucial. This can be achieved through appropriate packaging.
-
Light Protection: If M3C is found to be photosensitive, use light-protective primary and secondary packaging.[6]
-
Use of Amino Acids as Stabilizers: Certain amino acids like arginine, alanine, glycine, lysine, or proline have been shown to act as stabilizing agents for other pharmaceutical compounds.[11][12] Their applicability to M3C would require experimental validation.
Q5: What analytical techniques are suitable for assessing the stability of M3C?
A5: A stability-indicating analytical method is essential to accurately determine the purity and degradation of M3C. High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique.[13][14]
-
HPLC with UV detection: This is a common method for quantifying the parent compound and its degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for the identification and characterization of unknown degradation products.[15]
-
Gas Chromatography (GC): For volatile degradation products, GC or GC-MS may be appropriate, potentially requiring derivatization.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about degradation products.[13]
Troubleshooting Guides
Issue 1: Unexpected Degradation in a Liquid Formulation
| Potential Cause | Troubleshooting Steps |
| Incorrect pH | 1. Measure the pH of the formulation. 2. Conduct a pH-stability profile study to identify the optimal pH range. 3. Incorporate a suitable buffer to maintain the pH. |
| Oxidation | 1. Analyze for the presence of oxidative degradants using LC-MS. 2. Consider adding an antioxidant to the formulation. 3. Purge the formulation with an inert gas (e.g., nitrogen) to remove oxygen. |
| Excipient Interaction | 1. Review the excipients for known incompatibilities with amino acids or carboxylic acids. 2. Perform compatibility studies with individual excipients. 3. Replace any reactive excipients with more inert alternatives. |
| Photodegradation | 1. Conduct a photostability study according to ICH Q1B guidelines. 2. If degradation occurs, use amber vials or other light-protective packaging. |
Issue 2: Physical Instability in a Solid Formulation (e.g., color change, caking)
| Potential Cause | Troubleshooting Steps |
| Hygroscopicity | 1. Assess the hygroscopicity of M3C and the formulation. 2. Incorporate a desiccant into the packaging. 3. Consider adding a glidant or anti-caking agent to the formulation. |
| Excipient Interaction | 1. Conduct compatibility studies under stressed conditions (e.g., elevated temperature and humidity). 2. Use techniques like DSC or FTIR to detect interactions. 3. Select excipients with low moisture content. |
| Polymorphic Transformation | 1. Characterize the solid-state properties of M3C. 2. Monitor for polymorphic changes during stability studies using techniques like XRPD or DSC. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation pathways and degradation products of M3C under various stress conditions. This information is crucial for developing a stability-indicating analytical method.[17][18]
Materials:
-
This compound (M3C)
-
Hydrochloric acid (0.1 N and 1 N)
-
Sodium hydroxide (0.1 N and 1 N)
-
Hydrogen peroxide (3%)
-
Methanol or other suitable solvent
-
HPLC system with UV detector
-
LC-MS system for peak identification
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of M3C in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Keep the solution at 60°C for 24 hours.
-
Withdraw samples at appropriate time points (e.g., 2, 6, 12, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 N NaOH before analysis.
-
If no degradation is observed, repeat the experiment with 1 N HCl.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Keep the solution at 60°C for 24 hours.
-
Withdraw samples at appropriate time points.
-
Neutralize the samples with an equivalent amount of 0.1 N HCl before analysis.
-
If no degradation is observed, repeat the experiment with 1 N NaOH.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Withdraw samples at appropriate time points.
-
-
Thermal Degradation:
-
Place a sample of solid M3C in a temperature-controlled oven at 80°C for 48 hours.
-
Also, expose a solution of M3C to the same conditions.
-
Analyze the samples after the exposure period.
-
-
Photodegradation:
-
Expose a solution of M3C and a solid sample to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples.
-
-
Analysis:
-
Analyze all samples by a suitable HPLC method.
-
Quantify the percentage of degradation.
-
Use LC-MS to identify the mass of the major degradation products.
-
Protocol 2: Excipient Compatibility Study
Objective: To evaluate the compatibility of M3C with commonly used pharmaceutical excipients.
Materials:
-
This compound (M3C)
-
Selected excipients (e.g., lactose, microcrystalline cellulose, magnesium stearate, povidone)
-
HPLC vials
-
Stability chambers (e.g., 40°C/75% RH)
Methodology:
-
Preparation of Binary Mixtures: Prepare binary mixtures of M3C and each excipient, typically in a 1:1 ratio by weight. Also, prepare a control sample of M3C alone.
-
Stressing of Samples:
-
Place a portion of each binary mixture and the control sample in separate open HPLC vials and store them in a stability chamber at 40°C/75% RH for 4 weeks.
-
Place another set of samples in closed vials under the same conditions.
-
-
Sample Analysis:
-
At predetermined time points (e.g., initial, 1, 2, and 4 weeks), withdraw samples.
-
Visually inspect the samples for any physical changes (e.g., color change, clumping).
-
Dissolve the samples in a suitable solvent and analyze by HPLC for the appearance of new peaks (degradation products) and the loss of the M3C peak.
-
-
Data Evaluation: Compare the stability of M3C in the presence of each excipient to the control sample. A significant increase in degradation or the appearance of new degradation peaks indicates a potential incompatibility.
Visualizations
Caption: Forced degradation workflow for M3C.
Caption: Troubleshooting decision tree for M3C stability.
References
- 1. researchgate.net [researchgate.net]
- 2. ibisscientific.com [ibisscientific.com]
- 3. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (6ek) Thermal Degradation of Morpholine for CO2 Capture | AIChE [proceedings.aiche.org]
- 5. researchgate.net [researchgate.net]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. researchgate.net [researchgate.net]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. scispace.com [scispace.com]
- 10. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 11. data.epo.org [data.epo.org]
- 12. WO2017180594A1 - Use of amino acids as stabilizing compounds in pharmaceutical compositions containing high concentrations of protein-based therapeutic agents - Google Patents [patents.google.com]
- 13. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. osha.gov [osha.gov]
- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Strategies to minimize side-product formation during Morpholine-3-carboxylic Acid synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side-product formation during the synthesis of Morpholine-3-carboxylic Acid.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, particularly when starting from L-serine. The typical synthetic sequence involves protection of the amino and carboxylic acid groups of L-serine, N-alkylation, intramolecular cyclization, and subsequent deprotection.
Issue 1: Presence of an Unexpected Dimeric Impurity
Question: After my synthesis, I've isolated my desired this compound, but I'm also seeing a significant amount of a higher molecular weight impurity, which I suspect is a dimer. What could be the cause and how can I prevent it?
Answer:
Dimeric impurities can arise from a few sources during the synthesis. One common cause is the presence of bifunctional impurities in your starting materials or reagents that can bridge two molecules of your synthetic intermediates. For instance, trace amounts of ethylenediamine in reagents can lead to the formation of a diamide dimer. Alternatively, under certain conditions, intermolecular reactions can compete with the desired intramolecular cyclization.
Strategies to Minimize Dimer Formation:
-
High-Quality Reagents: Ensure the use of high-purity starting materials and reagents. If you suspect an impurity in a commercially available reagent, consider purification of the reagent before use.
-
Reaction Conditions:
-
High Dilution: Performing the cyclization step under high dilution can favor the intramolecular reaction over the intermolecular dimerization.
-
Slow Addition: The slow addition of the substrate to the reaction mixture can also help to maintain a low concentration of the reactive intermediate, thus minimizing dimerization.
-
-
Stoichiometry Control: Precise control of the stoichiometry of your reagents is crucial. An excess of a bifunctional reagent will increase the likelihood of dimer formation.
Issue 2: Loss of Stereochemical Purity (Racemization)
Question: My final product, (S)-Morpholine-3-carboxylic Acid, is showing a loss of enantiomeric purity. What are the likely causes of racemization and how can I maintain the stereochemical integrity?
Answer:
The chiral center at the 3-position of the morpholine ring, derived from L-serine, is susceptible to racemization, particularly under harsh reaction conditions. The acidic proton at this position can be abstracted under basic conditions, leading to a planar enolate intermediate which can then be protonated from either face, resulting in a mixture of enantiomers.
Conditions Favoring Racemization and Mitigation Strategies:
| Condition Favoring Racemization | Mitigation Strategy |
| Strong Bases | Use milder bases for the cyclization step, such as potassium carbonate instead of stronger bases like sodium hydride or alkoxides, where possible. |
| High Temperatures | Conduct reactions at the lowest effective temperature. Monitor the reaction progress closely to avoid unnecessarily long reaction times at elevated temperatures. |
| Prolonged Exposure to Acid/Base | Minimize the time the chiral center is exposed to acidic or basic conditions, especially during work-up and purification steps. Neutralize the reaction mixture promptly once the reaction is complete. |
Analytical Monitoring:
-
Chiral HPLC: Regularly monitor the enantiomeric purity of your intermediates and final product using a suitable chiral HPLC method.[1][2]
-
NMR with Chiral Shift Reagents: This can also be a useful technique to determine enantiomeric excess.
Issue 3: Incomplete Cyclization
Question: I'm observing a significant amount of a major side-product that appears to be the N-alkylated, uncyclized precursor. How can I drive the cyclization reaction to completion?
Answer:
Incomplete cyclization is a common issue and can be influenced by several factors, including the choice of base, solvent, and reaction temperature. The hydroxyl group of the serine derivative needs to be effectively deprotonated to act as a nucleophile and attack the electrophilic carbon to form the morpholine ring.
Strategies to Promote Complete Cyclization:
-
Choice of Base: A sufficiently strong, non-nucleophilic base is required to deprotonate the hydroxyl group. The choice of base may need to be optimized for your specific substrate.
-
Solvent: The solvent can play a crucial role. Aprotic polar solvents like DMF or DMSO can be effective in promoting this type of intramolecular Williamson ether synthesis.
-
Temperature: While higher temperatures can promote cyclization, they can also lead to side reactions like racemization. A careful optimization of the reaction temperature is necessary.
-
Leaving Group: Ensure that the leaving group on the N-alkyl chain is sufficiently reactive (e.g., bromide, tosylate).
Issue 4: Difficulties with Protecting Groups (Boc and tert-Butyl Ester)
Question: I am having trouble selectively deprotecting the N-Boc group without cleaving the tert-butyl ester of the carboxylic acid (or vice-versa). What conditions should I use for selective deprotection?
Answer:
Both N-Boc and tert-butyl esters are acid-labile protecting groups, and their selective removal can be challenging. The relative lability of these groups can be influenced by the specific reagent and reaction conditions.
Selective Deprotection Strategies:
| Desired Deprotection | Reagents and Conditions | Potential Issues |
| Selective N-Boc Removal | 4M HCl in dioxane or 20% TFA in dichloromethane at 0°C to room temperature. | Can sometimes lead to partial cleavage of the tert-butyl ester, especially with longer reaction times or higher temperatures. |
| Selective tert-Butyl Ester Removal | Milder acidic conditions or enzymatic hydrolysis can sometimes be employed. | Finding conditions that are mild enough to leave the Boc group intact can be difficult. |
| Simultaneous Deprotection | Stronger acidic conditions, such as neat TFA. | This is the most straightforward approach if both groups need to be removed. |
Troubleshooting Tips:
-
Monitor the reaction closely by TLC or LC-MS to stop it as soon as the desired deprotection is complete.
-
Consider orthogonal protecting groups in your synthetic design if selective deprotection proves to be too difficult. For example, using a base-labile protecting group for the amine (e.g., Fmoc) and an acid-labile group for the carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common side-products in the synthesis of this compound from L-serine?
A1: The most common side-products include:
-
The D-enantiomer: Arising from racemization of the chiral center.
-
N-alkylated serine derivative: From incomplete cyclization.
-
Over-alkylated products: If the N-alkylation step is not well-controlled.
-
Dimeric species: Due to intermolecular side-reactions or impurities in reagents.
-
Partially deprotected intermediates: From non-selective removal of protecting groups.
Q2: How can I best monitor the progress of my reaction to minimize side-product formation?
A2: A combination of analytical techniques is recommended:
-
Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the disappearance of starting materials and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture, allowing you to determine the ratio of product to side-products. A chiral HPLC method is essential for monitoring enantiomeric purity.[1][2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the molecular weights of the components in your reaction mixture, which helps in identifying unexpected side-products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation of your product and identification of major impurities.[3][4]
Q3: What is a reliable, high-purity synthetic route for (S)-Morpholine-3-carboxylic Acid?
A3: A commonly employed and reliable route starts from L-serine and involves the following key steps, with careful control of reaction conditions to ensure high purity:
-
Protection of L-serine: The amino group is typically protected with a Boc group, and the carboxylic acid is protected as a tert-butyl ester.
-
N-Alkylation: The protected serine is then N-alkylated.
-
Intramolecular Cyclization: The N-alkylated intermediate is cyclized to form the morpholine ring.
-
Deprotection: The protecting groups are removed to yield the final product.
A detailed experimental protocol is provided below.
Experimental Protocols
Synthesis of (S)-5-oxo-3-morpholinyl carboxylic acid tert-butyl ester (an intermediate in one synthetic route) [5]
-
Dissolve 10g of N-chloroacetyl-L-serine tert-butyl ester in 50ml of toluene.
-
At room temperature, slowly add a toluene solution (50ml) containing 6.8g of sodium ethoxide dropwise.
-
After the addition is complete, slowly warm the reaction mixture to 60°C and maintain for 6 hours.
-
Cool the reaction mixture and add 50ml of water to quench the reaction.
-
Separate the layers and wash the toluene layer with water.
-
Dry the organic layer and concentrate under reduced pressure to obtain the product.
Note: This is an example of one step in a multi-step synthesis. The subsequent reduction and deprotection steps would follow to obtain the final this compound.
Visualizations
Caption: A typical experimental workflow for the synthesis of (S)-Morpholine-3-carboxylic Acid from L-serine.
Caption: A troubleshooting decision tree for common issues in this compound synthesis.
References
- 1. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents [patents.google.com]
Technical Support Center: Scaling Up Enantiomerically Pure Morpholine-3-carboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for scaling up the production of enantiomerically pure Morpholine-3-carboxylic Acid. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address challenges encountered during synthesis, purification, and scale-up.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of enantiomerically pure this compound.
Asymmetric Synthesis Route (from L-Serine)
Q1: My yield of (S)-Morpholine-3-carboxylic Acid synthesized from L-serine is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of (S)-Morpholine-3-carboxylic Acid from L-serine can arise from several factors throughout the multi-step process. Here are common issues and troubleshooting suggestions:
-
Incomplete Protection of L-Serine: The initial protection of the carboxylic acid group of L-serine is crucial. Incomplete reaction can lead to unwanted side reactions in subsequent steps.
-
Troubleshooting: Ensure anhydrous conditions and use an adequate excess of the protecting group reagent. Monitor the reaction progress by TLC or LC-MS to ensure complete conversion before proceeding.
-
-
Inefficient Cyclization: The intramolecular cyclization to form the morpholine ring is a critical step.
-
Suboptimal Reduction of the Lactam: Incomplete reduction of the intermediate 5-oxo-morpholine-3-carboxylic acid derivative will result in a mixture of desired product and starting material.
-
Product Loss During Work-up and Purification: Significant product loss can occur during extraction and purification steps.
-
Troubleshooting: Optimize pH adjustments during aqueous work-up to ensure the product is in the desired form for extraction. Use appropriate solvents for extraction and consider chromatography or crystallization for purification to minimize losses.
-
Q2: The enantiomeric excess (ee%) of my (S)-Morpholine-3-carboxylic Acid is lower than expected. What could be the cause?
A2: Loss of enantiomeric purity can occur at several stages. The primary starting material, L-serine, should be of high enantiomeric purity. Racemization can occur under harsh reaction conditions.
-
Racemization during Cyclization: The use of a strong base during cyclization can potentially lead to epimerization at the chiral center.
-
Racemization during Deprotection: The final deprotection step, if harsh, can also contribute to racemization.
Chiral Resolution Route
Q3: I am struggling to achieve efficient separation of diastereomeric salts of this compound. What factors should I consider?
A3: The success of a diastereomeric salt resolution depends heavily on the difference in solubility between the two diastereomeric salts.
-
Choice of Resolving Agent: The selection of the chiral resolving agent is the most critical factor. For a carboxylic acid like this compound, a chiral amine is used as the resolving agent.
-
Solvent Selection: The solvent system plays a crucial role in the crystallization and separation of the diastereomeric salts.
-
Stoichiometry of the Resolving Agent: The molar ratio of the resolving agent to the racemic acid can impact the efficiency of the resolution.
-
Crystallization Conditions: Temperature and cooling rate can affect the crystal growth and purity of the desired diastereomer.
-
Troubleshooting: Employ a controlled cooling profile to allow for selective crystallization of the less soluble diastereomer. Seeding with a small amount of the pure diastereomeric salt can also improve the resolution.
-
Q4: My enzymatic resolution of racemic this compound ester is not giving high enantioselectivity. How can I optimize this process?
A4: The success of an enzymatic kinetic resolution depends on the enzyme's ability to selectively hydrolyze one enantiomer of the ester.
-
Enzyme Selection: Not all lipases will be effective for this specific substrate.
-
Reaction Medium: The choice of solvent can significantly influence enzyme activity and selectivity.
-
Troubleshooting: Test various organic solvents or aqueous buffer systems. The water content in the reaction medium is a critical parameter to optimize for hydrolysis reactions.[12]
-
-
Acyl Group of the Ester: The nature of the ester group can affect the enzyme's recognition and reaction rate.
-
Troubleshooting: Prepare different esters (e.g., methyl, ethyl, butyl) of racemic this compound and screen them with the selected lipase.
-
-
Reaction Time and Temperature: These parameters need to be optimized to achieve close to 50% conversion for the highest possible enantiomeric excess of both the unreacted ester and the hydrolyzed acid.
-
Troubleshooting: Monitor the reaction progress over time using chiral HPLC to determine the optimal reaction time. The optimal temperature for lipase activity is typically between 30-50 °C.[10]
-
Purification and Scale-Up
Q5: I am having difficulty with the chiral HPLC purification of this compound enantiomers. What are the key parameters to optimize?
A5: Chiral HPLC method development involves screening different chiral stationary phases (CSPs) and mobile phases.
-
Column Selection: The choice of CSP is the most important factor for achieving separation.
-
Troubleshooting: Screen a variety of CSPs, such as those based on polysaccharide derivatives (e.g., cellulose or amylose carbamate derivatives), as these are often effective for a wide range of chiral compounds.[13]
-
-
Mobile Phase Composition: The mobile phase composition, including the organic modifier and any additives, will affect the retention and resolution.
-
Troubleshooting: For normal-phase chromatography, typical mobile phases consist of hexane or heptane with an alcohol modifier like isopropanol or ethanol. For acidic compounds, the addition of a small amount of an acidic modifier (e.g., trifluoroacetic acid) can improve peak shape.[13]
-
-
Flow Rate and Temperature: These parameters can be adjusted to fine-tune the separation.
-
Troubleshooting: Lower flow rates and temperatures can sometimes improve resolution, but at the cost of longer run times.
-
Q6: What are the main challenges when scaling up the production of enantiomerically pure this compound?
A6: Scaling up presents several challenges that are not always apparent at the lab scale.
-
Heat Transfer: Exothermic or endothermic reactions that are easily managed in the lab can become problematic in large reactors.
-
Troubleshooting: Ensure the reactor has adequate heating and cooling capacity. For highly exothermic steps, consider semi-batch addition of reagents to control the temperature.
-
-
Mixing: Inefficient mixing in large vessels can lead to localized "hot spots" or concentration gradients, resulting in side reactions and lower yields.
-
Troubleshooting: Use appropriately designed agitators and ensure adequate mixing speed for the scale of the reaction.
-
-
Crystallization and Filtration: The crystallization process can behave differently at a larger scale, affecting crystal size, shape, and purity. Filtration of large quantities of solids can also be challenging.
-
Troubleshooting: Develop a robust crystallization protocol at the lab scale that is scalable. This includes defining the solvent system, cooling profile, and agitation rate. Select appropriate filtration equipment for the scale of production.
-
-
Polymorphism: Different crystal forms (polymorphs) of the final product can have different physical properties, such as solubility and stability.
Data Presentation
Table 1: Comparison of Methods for Obtaining Enantiomerically Pure this compound
| Method | Key Advantages | Key Challenges | Typical Yield (for desired enantiomer) | Typical Enantiomeric Excess (ee%) |
| Asymmetric Synthesis | Direct synthesis of the desired enantiomer, avoiding resolution steps. | Requires chiral catalysts or starting materials, which can be expensive. Potential for racemization. | 60-80%[1][2] | >95% |
| Diastereomeric Salt Resolution | Well-established and often cost-effective for large-scale production.[3] | Requires screening of resolving agents and solvents. Maximum theoretical yield is 50% without a racemization/recycle loop.[5] | 30-45% (per resolution cycle) | >98% (after recrystallization) |
| Enzymatic Kinetic Resolution | High enantioselectivity under mild conditions. | Maximum theoretical yield is 50% for each enantiomer. Requires screening of enzymes and reaction conditions. | 40-48% (for each enantiomer) | >99%[9][11] |
Experimental Protocols
Protocol 1: Synthesis of (S)-Morpholine-3-carboxylic Acid from L-Serine
This protocol is based on the method described in patent CN102617503A.[1]
Step 1: Synthesis of L-serine tert-butyl ester
-
Dissolve 10.5 g of L-serine in 20 mL of tert-butyl acetate.
-
At 0 °C, slowly add 5 mL of an aqueous solution containing 2 g of perchloric acid.
-
Allow the reaction to warm to room temperature and stir for 8 hours.
-
Wash the reaction mixture with 10 mL of water and then 10 mL of ammonium chloride solution.
-
Combine the aqueous layers and adjust the pH to 9-10 with potassium carbonate.
-
Extract the product with dichloromethane (3 x 100 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain L-serine tert-butyl ester (yield: ~65%).
Step 2: Synthesis of N-chloroacetyl-L-serine tert-butyl ester
-
Dissolve the L-serine tert-butyl ester from the previous step in dichloromethane.
-
At 0-10 °C, add a dichloromethane solution of chloroacetyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Wash the reaction mixture with water and dry the organic layer.
-
Concentrate under reduced pressure to obtain the product.
Step 3: Synthesis of (S)-5-oxo-3-morpholinyl carboxylic acid tert-butyl ester
-
Dissolve the N-chloroacetyl-L-serine tert-butyl ester in toluene.
-
Add a toluene solution of sodium ethoxide dropwise.
-
Stir the reaction until cyclization is complete (monitor by TLC).
-
Perform an aqueous work-up to isolate the product.
Step 4: Synthesis of (S)-3-morpholinyl carboxylic acid tert-butyl ester
-
Dissolve the (S)-5-oxo-3-morpholinyl carboxylic acid tert-butyl ester in methanol.
-
Successively add aluminum trichloride and sodium borohydride at low temperature.
-
Stir until the reduction is complete.
-
Work-up the reaction to isolate the product.
Step 5: Synthesis of (S)-3-morpholinyl carboxylic acid
-
Dissolve the (S)-3-morpholinyl carboxylic acid tert-butyl ester in methanol.
-
At -10 °C to 0 °C, add a 30% methanolic solution of hydrogen chloride.
-
Stir for 1 hour at low temperature and then 1 hour at room temperature.
-
Concentrate under reduced pressure to obtain the final product (yield: ~98%).
Protocol 2: General Procedure for Diastereomeric Salt Resolution of Racemic this compound
-
Screening of Resolving Agents and Solvents:
-
In separate vials, dissolve a small amount of racemic this compound and 0.5-1.0 equivalents of various chiral amines (e.g., (R)-1-phenylethylamine, (S)-1-phenylethylamine) in different solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, and mixtures thereof).
-
Heat the solutions to obtain a clear solution, then allow them to cool slowly to room temperature.
-
Observe for the formation of crystalline salts. Analyze the resulting solid and mother liquor by chiral HPLC to determine the enantiomeric enrichment.
-
-
Preparative Resolution:
-
Based on the screening results, dissolve racemic this compound in the optimal solvent.
-
Add the selected chiral resolving agent (0.5-1.0 equivalents).
-
Heat the mixture until a clear solution is obtained.
-
Allow the solution to cool slowly to room temperature, optionally seeding with a small crystal of the desired diastereomeric salt.
-
Collect the precipitated salt by filtration and wash with a small amount of cold solvent.
-
Recrystallize the salt if necessary to improve diastereomeric purity.
-
-
Liberation of the Free Acid:
-
Dissolve the purified diastereomeric salt in water.
-
Acidify the solution with a strong acid (e.g., HCl) to precipitate the enantiomerically pure this compound.
-
Collect the solid by filtration, wash with water, and dry.
-
Visualizations
Caption: Workflow for the asymmetric synthesis of (S)-Morpholine-3-carboxylic Acid.
Caption: Logical workflow for chiral resolution via diastereomeric salt formation.
Caption: Troubleshooting flowchart for addressing low reaction yields.
References
- 1. CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents [patents.google.com]
- 2. CN102617503B - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents [patents.google.com]
- 3. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. kiko-tech.co.jp [kiko-tech.co.jp]
- 7. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 8. onyxipca.com [onyxipca.com]
- 9. d-nb.info [d-nb.info]
- 10. chemrxiv.org [chemrxiv.org]
- 11. almacgroup.com [almacgroup.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Addressing challenges in the purification of Morpholine-3-carboxylic Acid derivatives.
Welcome to the technical support center for the purification of Morpholine-3-carboxylic Acid derivatives. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this important class of compounds.
Frequently Asked Questions (FAQs)
Q1: Why are this compound derivatives often challenging to purify using silica gel chromatography?
This compound derivatives possess a basic morpholine nitrogen atom.[1] This basicity can lead to strong interactions with the acidic silanol groups on the surface of silica gel, a common stationary phase in column chromatography. These interactions can cause several issues, including:
-
Peak Tailing/Streaking: The compound binds too strongly to the silica, resulting in broad, asymmetrical peaks, which leads to poor separation from impurities.[1]
-
Irreversible Binding: In some cases, the compound may bind so strongly that it does not elute from the column, leading to low recovery.[1]
-
Compound Degradation: The acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds.
Q2: How can I improve the chromatographic purification of my this compound derivative on silica gel?
To counteract the issues caused by the basic morpholine nitrogen, you can modify your mobile phase. Adding a small amount of a basic modifier, such as triethylamine (Et3N) or ammonia (often in a methanol solution), can significantly improve peak shape and recovery. A typical starting concentration for triethylamine is 0.1-2% of the total eluent volume.[1] These modifiers work by neutralizing the acidic sites on the silica gel, thus reducing the strong interactions with your basic compound.[1]
Q3: My this compound derivative is highly water-soluble. How can I efficiently extract it from an aqueous reaction mixture?
The high water solubility of some derivatives can make extraction with non-polar organic solvents inefficient.[1] To improve extraction efficiency, consider the following techniques:
-
Salting Out: Increase the ionic strength of the aqueous phase by adding a salt like sodium chloride (NaCl) or potassium carbonate (K2CO3). This decreases the solubility of the organic compound in the aqueous layer, promoting its transfer to the organic layer.[1]
-
pH Adjustment: Since the morpholine moiety is basic, ensure the aqueous layer is basified (e.g., with NaOH or K2CO3) to deprotonate the nitrogen. The free base form is generally less water-soluble than its protonated salt form.[1]
-
Use of More Polar Solvents: Employ more polar organic solvents for extraction, such as dichloromethane (DCM) or chloroform.[1]
Q4: What are the common challenges encountered during the crystallization of this compound derivatives?
Crystallization can be a powerful purification technique, but several issues can arise:
-
"Oiling Out": The compound separates from the solution as a liquid (oil) instead of a solid. This often occurs when the compound's melting point is lower than the solvent's boiling point or when the solution is too concentrated.[1]
-
Formation of Amorphous Solids: The compound precipitates as a non-crystalline, often powdery, solid, which may not offer significant purification.
-
Poor Crystal Formation: The solution may remain supersaturated without forming crystals, especially if it is too dilute or if nucleation is slow.[1]
Q5: How can I resolve a racemic mixture of a chiral this compound derivative?
Resolving enantiomers is a critical step when a specific stereoisomer is required. A common method is to convert the enantiomers into diastereomers, which have different physical properties and can be separated.[2] For a carboxylic acid, this can be achieved by reacting the racemic mixture with a chiral base (a resolving agent) to form diastereomeric salts.[2] These salts can then be separated by techniques like fractional crystallization. After separation, the individual enantiomers of the carboxylic acid can be recovered by treatment with a strong acid.[2] Another approach involves esterification with a chiral alcohol, followed by chromatographic separation of the resulting diastereomeric esters.[3]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of this compound derivatives.
Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Peak Tailing/Streaking | Strong interaction between the basic morpholine nitrogen and acidic silica gel.[1] | Add a basic modifier like triethylamine (0.1-2%) or ammonia to the eluent.[1] |
| Low Compound Recovery | The compound is irreversibly binding to the silica gel.[1] | Use a deactivated silica gel or switch to a less acidic stationary phase like alumina. Adding a basic modifier to the eluent can also improve recovery.[1] |
| Poor Separation from Impurities | The chosen eluent system does not provide sufficient resolution. | Experiment with different solvent systems to optimize selectivity. Consider using a different stationary phase, such as C18 reversed-phase silica, especially for polar compounds.[4] |
| Compound is Too Polar and Doesn't Move from the Baseline | The eluent is not polar enough to move the compound up the column. | Gradually increase the polarity of the eluent. For very polar compounds, a reversed-phase chromatography approach might be necessary.[1] |
Crystallization Troubleshooting
| Problem | Possible Cause | Solution |
| Compound "Oils Out" | The melting point of the compound is lower than the boiling point of the solvent, or the solution is too concentrated.[1] | Use a lower-boiling point solvent. Use a more dilute solution and allow it to cool slowly. Try adding a co-solvent to reduce solubility.[1] |
| No Crystals Form Upon Cooling | The solution is not supersaturated (too much solvent was used), or nucleation is slow.[1] | Concentrate the solution by boiling off some of the solvent. Induce nucleation by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[1] |
| Crystals are Colored | Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution and then filter it while hot to remove the charcoal and adsorbed impurities before cooling.[1] |
| Amorphous Solid Forms | Crystallization is happening too quickly. | Slow down the rate of crystallization. Use a solvent system where the compound is only sparingly soluble at room temperature and cool the solution very slowly. |
Experimental Protocols
Protocol 1: Flash Column Chromatography of a this compound Derivative
This protocol outlines a general procedure for the purification of a moderately polar, basic this compound derivative using flash column chromatography.
1. Eluent Selection:
- Using thin-layer chromatography (TLC), determine a suitable eluent system. A good starting point is a mixture of ethyl acetate and hexanes.
- Add 0.5-1% triethylamine (Et3N) to the chosen eluent to prevent peak tailing.[1]
- Aim for an Rf value of 0.2-0.4 for your target compound.
2. Column Packing:
- Select an appropriately sized column based on the amount of crude material.
- Pack the column with silica gel using the chosen eluent system (containing Et3N).
3. Sample Loading:
- Dissolve the crude material in a minimal amount of the eluent or a stronger solvent like dichloromethane.
- Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel and loading the dry powder onto the top of the column.
4. Elution and Fraction Collection:
- Apply the eluent to the column and maintain a constant flow rate.
- Collect fractions and monitor the elution by TLC.
5. Product Isolation:
- Combine the fractions containing the pure product.
- Remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization of a this compound Derivative
This protocol provides a general procedure for the purification of a solid this compound derivative by recrystallization.
1. Solvent Selection:
- Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents to test include ethanol, isopropanol, ethyl acetate, and water.[5]
- If a single solvent is not suitable, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be used.
2. Dissolution:
- Place the crude solid in an Erlenmeyer flask.
- Add a minimal amount of the hot recrystallization solvent until the solid just dissolves.
3. Decolorization (if necessary):
- If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.
- Filter the hot solution through a fluted filter paper to remove the charcoal.
4. Crystallization:
- Allow the hot, clear solution to cool slowly to room temperature.
- Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
5. Crystal Collection and Drying:
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of the ice-cold recrystallization solvent.
- Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound derivatives.
Caption: Logical workflow for the chiral resolution of a racemic this compound.
References
Technical Support Center: Enhancing the Solubility of Morpholine-3-carboxylic Acid for Biological Assays
Welcome to the technical support center for Morpholine-3-carboxylic Acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming solubility challenges during biological assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this compound in your experiments.
Troubleshooting Guide: Compound Precipitation
Encountering precipitation of this compound can compromise the accuracy and reliability of your experimental results by altering the effective concentration of the compound. The following guide addresses common precipitation issues, their potential causes, and actionable solutions.
| Observation | Potential Cause | Recommended Solution |
| Immediate precipitation upon dilution in aqueous buffer | Solvent Shock: Rapid change in solvent polarity when a concentrated stock solution (e.g., in DMSO) is added to an aqueous buffer.[1] | - Serial Dilution: First, dilute the DMSO stock into an intermediate solvent mixture (e.g., 50% DMSO/50% buffer) before the final dilution into the assay buffer.[2] - Increase Mixing Energy: Vigorously vortex or pipette the solution during the addition of the stock solution to the aqueous buffer.[2] |
| High Supersaturation: The final concentration of the compound exceeds its solubility limit in the assay buffer.[2] | - Lower the Final Concentration: Reduce the target concentration of this compound in the assay.[2] | |
| Precipitation over time in the incubator | Temperature Shift: Changes in temperature affecting solubility (e.g., moving from room temperature to 37°C).[1] | - Pre-warm Media: Ensure your cell culture media or buffer is pre-warmed to the experimental temperature before adding the compound.[1] |
| pH Shift: Changes in the medium's pH due to the CO2 environment or cellular metabolism can affect the solubility of ionizable compounds.[1] | - Use appropriate buffers: Ensure the media is adequately buffered for the incubator's CO2 concentration (e.g., with HEPES). - Evaluate pH-dependent solubility: Test the compound's solubility at various pH values to determine its sensitivity. | |
| Interaction with Media Components: Salts, proteins, or other components in the culture medium may interact with the compound, leading to precipitation.[1] | - Test in Simpler Buffers: Evaluate the compound's solubility in a simpler buffer like PBS to see if media components are the cause.[1] | |
| Precipitation after freeze-thaw cycles of the stock solution | Reduced Solubility at Low Temperatures: The compound may be less soluble at lower temperatures, causing it to precipitate out of the stock solution upon freezing.[1] | - Aliquot Stock Solutions: Prepare single-use aliquots of the stock solution to minimize freeze-thaw cycles.[1] - Store at Room Temperature (if stable): If the compound is stable in solution at room temperature, this can avoid precipitation issues related to freezing. |
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its solubility?
A1: this compound is a zwitterionic compound, containing both a carboxylic acid group (acidic) and a morpholine ring with a secondary amine (basic). Its solubility is therefore highly dependent on the pH of the solution. At its isoelectric point, the compound will have minimal solubility. Adjusting the pH away from the isoelectric point will increase its solubility.[3]
Q2: What is the best initial solvent for preparing a stock solution of this compound?
A2: For initial stock solutions, dimethyl sulfoxide (DMSO) is a common choice due to its ability to dissolve a wide range of organic molecules.[4] However, it is crucial to use anhydrous DMSO to avoid water absorption, which can lead to precipitation of hydrophobic compounds.[1]
Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?
A3: The final concentration of DMSO should be kept as low as possible, typically below 1% (v/v). For particularly sensitive cell-based assays, a concentration of less than 0.1% is often recommended.[2] High concentrations of DMSO can be toxic to cells and may also cause the compound to precipitate when diluted into aqueous media.[2]
Q4: How can I determine the aqueous solubility of this compound in my specific assay buffer?
A4: A straightforward method is to prepare serial dilutions of your compound in the assay buffer within a 96-well plate. You can then visually inspect for any signs of precipitation, such as cloudiness or solid particles, against a dark background. For a more quantitative measurement, you can use nephelometry to measure light scattering or a plate reader to detect turbidity by measuring absorbance at a wavelength where the compound does not absorb (e.g., 600 nm).[2]
Q5: Can I use pH modification to enhance the solubility of this compound?
A5: Yes, pH adjustment is a highly effective technique for ionizable compounds like this compound.[][6] Since it has both an acidic and a basic group, its solubility will increase in both acidic and basic conditions, away from its isoelectric point. It is essential to ensure that the final pH of the solution is compatible with your biological assay system.[7]
Q6: Are co-solvents a viable option for improving the solubility of this compound?
A6: Co-solvents are water-miscible organic solvents that can be added to an aqueous solution to increase the solubility of hydrophobic compounds.[8][9] Common co-solvents include polyethylene glycol (PEG), propylene glycol, and ethanol.[10] When using co-solvents, it is important to optimize the concentration to maximize solubility while minimizing any potential effects on the biological assay.
Q7: Can cyclodextrins be used to improve the solubility of this compound?
A7: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, thereby increasing their apparent solubility in aqueous solutions.[][12] Derivatives such as hydroxypropyl-β-cyclodextrin (HP-β-CD) are often used due to their improved solubility and safety profiles.[13] This technique can be particularly useful for compounds that are challenging to solubilize through other methods.[14]
Experimental Protocols
Protocol 1: Determining pH-Dependent Solubility
This protocol outlines a method to assess the solubility of this compound across a range of pH values.
-
Preparation of Buffers: Prepare a series of buffers with different pH values (e.g., pH 4, 5, 6, 7, 7.4, 8, and 9).
-
Compound Addition: Add an excess amount of solid this compound to a fixed volume of each buffer in separate vials.
-
Equilibration: Tightly seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Data Analysis: Plot the measured solubility against the final measured pH of each buffer solution.
Protocol 2: Solubility Enhancement using a Co-solvent
This protocol provides a general procedure for using a co-solvent to improve the solubility of this compound.
-
Co-solvent Selection: Choose a biocompatible co-solvent such as PEG 400 or propylene glycol.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 20 mg/mL) in 100% of the selected co-solvent. Use a vortex mixer and gentle warming (e.g., 37°C) if necessary to ensure complete dissolution.
-
Serial Dilution: Create a serial dilution of the stock solution using the same co-solvent.
-
Assay Plate Preparation: Add a small volume (e.g., 1-2 µL) of each stock dilution to the wells of your assay plate.
-
Final Dilution: Add the aqueous assay buffer to each well to achieve the desired final compound concentration. Ensure the final co-solvent concentration is consistent across all wells and is at a level compatible with your assay (ideally below 5%).
-
Vehicle Control: Prepare control wells containing the same final concentration of the co-solvent without the compound.
-
Incubation and Analysis: Gently mix the plate and proceed with your standard assay protocol. Visually inspect for any precipitation before analysis.
Protocol 3: Cyclodextrin-Mediated Solubilization
This protocol describes the use of cyclodextrins to enhance the aqueous solubility of this compound.
-
Cyclodextrin Selection: Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is known for its higher solubility and lower toxicity compared to parent cyclodextrins.
-
Preparation of Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10% w/v) in your assay buffer.
-
Compound Addition: Add an excess amount of solid this compound to each cyclodextrin solution.
-
Equilibration: Shake the mixtures at a constant temperature for 24-48 hours to reach equilibrium.
-
Separation and Quantification: Centrifuge the samples, collect the supernatant, and determine the concentration of the dissolved compound.
-
Phase Solubility Diagram: Plot the concentration of dissolved this compound against the concentration of HP-β-CD to generate a phase solubility diagram. This will help determine the stoichiometry of the inclusion complex and the extent of solubility enhancement.
Visual Guides
Caption: General troubleshooting workflow for addressing compound precipitation.
Caption: Decision-making workflow for selecting a solubility enhancement technique.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Solubility-Modifying Power of Zwitterionic Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gchemglobal.com [gchemglobal.com]
- 6. wjbphs.com [wjbphs.com]
- 7. benchchem.com [benchchem.com]
- 8. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 9. wisdomlib.org [wisdomlib.org]
- 10. bepls.com [bepls.com]
- 12. touroscholar.touro.edu [touroscholar.touro.edu]
- 13. Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Refining protocols for the selective functionalization of the morpholine ring.
Welcome to the technical support center for the selective functionalization of the morpholine ring. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and functionalization of the morpholine ring.
Problem 1: Low Yield in N-Arylation of Morpholine
Symptoms:
-
Incomplete consumption of starting materials (aryl halide or morpholine).
-
Formation of significant side products.
-
Low isolated yield of the desired N-aryl morpholine.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Catalyst Inactivity/Decomposition | Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) as oxygen can deactivate palladium catalysts.[1] Use a reliable precatalyst to ensure clean formation of the active catalytic species.[1] If palladium black is observed, consider lowering the reaction temperature (typically 80-110 °C) and ensure all reagents and solvents are anhydrous and properly degassed.[1] |
| Incorrect Ligand Choice | The choice of phosphine ligand is critical. For electron-rich aryl halides, a more electron-rich and bulky phosphine ligand may be required to facilitate reductive elimination. For sterically hindered substrates, ligands with a larger bite angle might be more effective.[1] |
| Suboptimal Base | While strong bases like NaOt-Bu are common, they can sometimes promote side reactions.[1] If your substrate has base-sensitive functional groups, consider using a milder base such as K₂CO₃ or Cs₂CO₃. The choice of base can significantly impact the reaction outcome. |
| Poor Reagent Purity | Trace impurities in amines and solvents can poison the catalyst.[1] It is recommended to use freshly distilled or purified morpholine and anhydrous, degassed solvents.[1] |
| Steric Hindrance | Ortho-substituted aryl halides often give poor yields regardless of the electronic nature of the substituent.[2] Consider alternative catalytic systems or reaction conditions optimized for sterically demanding substrates. |
Experimental Workflow for Troubleshooting Low N-Arylation Yield
Caption: Troubleshooting workflow for low N-arylation yields.
Problem 2: Poor Regioselectivity in C-H Functionalization
Symptoms:
-
Formation of a mixture of C2, C3, C5, and/or C6 functionalized morpholine isomers.
-
Difficulty in separating the desired regioisomer.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Lack of a Directing Group | The nitrogen atom in the morpholine ring can act as a directing group, often favoring functionalization at the C2 position.[3] For other positions, installing a temporary directing group on the nitrogen or at another position on the ring can control regioselectivity. |
| Steric and Electronic Effects | The inherent steric hindrance and electronic properties of the morpholine ring and the incoming functional group influence the site of reaction. For example, bulky reagents may favor less sterically hindered positions. |
| Reaction Conditions | The choice of catalyst, solvent, and temperature can significantly influence regioselectivity.[4] Systematic screening of reaction conditions is often necessary to optimize for the desired isomer. |
| Radical-Mediated Reactions | Radical reactions can sometimes offer different regioselectivity compared to transition-metal-catalyzed processes.[4] Exploring photocatalytic or direct radical addition methods may provide access to alternative isomers.[4] |
Logical Flow for Achieving Regioselectivity
References
Validation & Comparative
A Guide to Bioassay Validation for Screening Morpholine-3-carboxylic Acid (M3C) Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioassay methodologies for the screening and validation of Morpholine-3-carboxylic Acid (M3C) derivatives. While specific data for M3C derivatives is limited in publicly available literature, this document leverages data from closely related morpholine derivatives to present a practical validation framework. The principles and protocols outlined herein are broadly applicable for establishing a robust screening cascade for this class of compounds.
Bioassay Methodologies for Screening Morpholine Derivatives
The primary screening of morpholine derivatives often involves enzyme inhibition assays due to their known interactions with various enzymatic targets. This section compares the performance of a standard enzymatic bioassay with alternative screening methods.
Comparison of Screening Methodologies
The selection of a screening methodology depends on factors such as throughput, cost, and the specific research question. Below is a comparison of a common enzymatic assay with alternative approaches.
| Methodology | Principle | Advantages | Disadvantages | Typical Throughput |
| Enzymatic Inhibition Assay (e.g., Spectrophotometric) | Measures the effect of a compound on the rate of an enzyme-catalyzed reaction that produces a colored or fluorescent product. | Direct measurement of functional inhibition, well-established protocols, relatively low cost. | Potential for interference from colored/fluorescent compounds, requires specific substrates. | High |
| Virtual Screening | Computational methods (structure-based or ligand-based) to predict the binding of compounds to a target enzyme.[1] | Extremely high throughput, low cost, can screen vast compound libraries. | Predictive rather than a direct measure of activity, requires a known 3D structure of the target or known active ligands. | Very High |
| Capillary Electrophoresis (CE)-Based Assay | Separates substrate and product of an enzymatic reaction with high efficiency, allowing for precise measurement of enzyme activity.[2] | High separation efficiency, low sample and reagent consumption, automation capabilities.[2] | Requires specialized equipment, can have lower throughput than plate-based assays. | Medium |
| On-flow Enzymatic Screening (IMERs) | Utilizes immobilized enzyme reactors (IMERs) coupled with liquid chromatography (LC) or mass spectrometry (MS) to monitor enzyme activity. | System automation, enzyme reusability, high stability. | Initial setup can be complex, potential for non-specific binding to the support. | Medium to High |
| Biophysical Methods (e.g., ITC, DSF) | Directly measure the binding of a compound to a target protein by detecting changes in heat (Isothermal Titration Calorimetry) or thermal stability (Differential Scanning Fluorimetry). | Label-free, provides information on binding affinity and thermodynamics. | Lower throughput, may not always correlate with functional inhibition. | Low to Medium |
Quantitative Data Presentation
The following tables summarize quantitative data from studies on morpholine derivatives, demonstrating their inhibitory potential against various enzyme targets. This data can serve as a benchmark when validating a new bioassay for M3C derivatives.
Table 1: Inhibitory Activity of Morpholine-Derived Mannich Bases
| Compound | Acetylcholinesterase (AChE) Kᵢ (µM) | Butyrylcholinesterase (BChE) Kᵢ (µM) | Glutathione S-Transferase (GST) Kᵢ (µM) |
| Compound 4a | 38.41 | 31.16 | 35.73 |
| Compound 4b | 42.19 | 34.22 | 41.14 |
| Compound 4c | 25.23 | 19.37 | 21.84 |
| Compound 4d | 33.75 | 26.84 | 29.36 |
| Compound 4e | 29.14 | 22.05 | 25.91 |
| Compound 4f | 36.82 | 28.49 | 31.58 |
| Compound 4g | 31.57 | 24.18 | 27.42 |
| Compound 4h | 27.66 | 20.73 | 23.15 |
Data adapted from a study on novel morpholine-derived Mannich bases. Kᵢ represents the inhibition constant.
Table 2: Inhibitory Activity of Morpholine-Acetamide Derivatives against Carbonic Anhydrase (CA)
| Compound | Carbonic Anhydrase IX (CA-IX) IC₅₀ (µM) |
| Compound 1c | 8.80 |
| Compound 1d | 11.13 |
| Compound 1h | 8.12 |
| Acetazolamide (Standard) | 7.51 |
Data adapted from a study on morpholine-acetamide derivatives. IC₅₀ is the half-maximal inhibitory concentration.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of a bioassay. Below are protocols for the enzyme inhibition assays mentioned in the quantitative data section.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to screen for AChE inhibitors.[3]
Materials:
-
0.1 M Phosphate Buffer (pH 8.0)
-
10 mM 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) in buffer
-
14 mM Acetylthiocholine iodide (ATCI) in deionized water
-
AChE enzyme solution
-
Test compounds (M3C derivatives) and a positive control (e.g., Eserine)
-
96-well microplate
-
Microplate reader
Procedure:
-
Plate Setup:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.
-
Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution at various concentrations.
-
-
Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.
-
Reaction Initiation: Add 10 µL of the ATCI solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.[4]
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well.
-
Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from the rates of the control and test samples.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Carbonic Anhydrase (CA) Inhibition Assay
This assay is based on the esterase activity of CA, which hydrolyzes p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol.[5]
Materials:
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Human or bovine Carbonic Anhydrase (CA) enzyme
-
p-Nitrophenyl acetate (p-NPA) substrate solution
-
Test compounds (M3C derivatives) and a positive control (e.g., Acetazolamide)
-
96-well microplate
-
Microplate reader
Procedure:
-
Plate Setup:
-
Blank (No Enzyme): Assay Buffer + Substrate Solution.
-
Maximum Activity (No Inhibitor): Assay Buffer + CA solution + solvent + Substrate Solution.
-
Test Compound: Assay Buffer + CA solution + test compound solution at various concentrations + Substrate Solution.
-
-
Enzyme-Inhibitor Pre-incubation: Add the assay buffer, CA solution, and test compound/solvent to the wells. Incubate at room temperature for 10-15 minutes to allow for inhibitor binding.
-
Reaction Initiation: Add the p-NPA substrate solution to all wells.
-
Kinetic Measurement: Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for 10-30 minutes.
-
Data Analysis:
-
Determine the reaction rate (ΔAbs/min) for each well.
-
Calculate the percentage of inhibition for each test compound concentration relative to the maximum activity control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the inhibitor concentration.
-
Glutathione S-Transferase (GST) Inhibition Assay
This assay measures the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with reduced glutathione (GSH), a reaction catalyzed by GST. The product, GS-DNB conjugate, can be monitored by the increase in absorbance at 340 nm.[6][7]
Materials:
-
Assay Buffer (e.g., 0.1 M potassium phosphate buffer, pH 6.5)
-
GST enzyme solution
-
1-chloro-2,4-dinitrobenzene (CDNB) solution
-
Reduced glutathione (GSH) solution
-
Test compounds (M3C derivatives) and a positive control (e.g., Ethacrynic acid)
-
UV-transparent 96-well plate
-
Microplate reader
Procedure:
-
Assay Cocktail Preparation: Prepare a fresh assay cocktail containing the assay buffer, CDNB, and GSH.
-
Plate Setup:
-
Blank: Assay Buffer.
-
Control (100% activity): Assay cocktail + GST solution + solvent.
-
Test Sample: Assay cocktail + GST solution + test compound solution at various concentrations.
-
-
Pre-incubation: Add the assay cocktail, GST solution, and test compound/solvent to the wells. Incubate for a short period (e.g., 5 minutes) at a controlled temperature (e.g., 30°C).
-
Measurement: Measure the absorbance at 340 nm kinetically for 5-10 minutes.
-
Data Analysis:
-
Calculate the reaction rate (ΔAbs/min) for each well from the linear portion of the curve.
-
Subtract the rate of the blank from the sample and control rates.
-
Calculate the percentage of inhibition for each test compound concentration.
-
Determine the IC₅₀ or Kᵢ values from the dose-response curve.
-
Mandatory Visualizations
Diagrams illustrating key processes are provided below in the DOT language for Graphviz.
Experimental Workflow for Bioassay Validation
References
- 1. The role of glutathione S-transferase P in signaling pathways and S-glutathionylation in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Glutathione S-transferase P in signaling pathways and S-glutathionylation in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. Automated approach for the evaluation of glutathione-S-transferase P1-1 inhibition by organometallic anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different synthetic routes to Morpholine-3-carboxylic Acid.
For Researchers, Scientists, and Drug Development Professionals
Morpholine-3-carboxylic acid is a valuable chiral building block in medicinal chemistry, finding application in the synthesis of a variety of biologically active compounds. Its constrained conformation and desirable physicochemical properties make it an attractive scaffold for drug design. This guide provides a head-to-head comparison of two prominent synthetic routes to (S)-Morpholine-3-carboxylic Acid, offering a detailed analysis of their respective methodologies, quantitative performance, and overall efficiency.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Multi-Step Chemical Synthesis from L-Serine | Route 2: Polymer-Supported Synthesis from Fmoc-Ser(tBu)-OH |
| Starting Material | L-Serine | Fmoc-Ser(tBu)-OH |
| Number of Steps | 5 | Multi-step solid-phase synthesis followed by cleavage |
| Key Intermediates | L-Serine tert-butyl ester, N-chloroacetyl-L-serine tert-butyl ester, (S)-5-oxothis compound tert-butyl ester | Resin-bound N-alkyl-N-sulfonyl/acyl serine derivative |
| Stereochemistry Control | Retention of stereochemistry from L-serine | Stereoselective formation, potential for racemization needs to be monitored |
| Overall Yield | Not explicitly stated, but individual step yields are high (e.g., 97.2% for the final step) | Dependent on resin loading and efficiency of solid-phase reactions |
| Scalability | Suitable for industrial production with mild reaction conditions | Well-suited for library synthesis and high-throughput screening, scalability can be a challenge |
| Purification | Conventional purification techniques (extraction, crystallization, chromatography) | Simplified purification by washing the resin-bound intermediates, final product purified after cleavage |
| Advantages | Well-defined steps, potentially higher throughput for a single target, uses a readily available starting material. | Amenable to automation and diversity-oriented synthesis, simplified workup for intermediates. |
| Disadvantages | Multiple intermediate isolation steps | Higher cost of solid-phase reagents and resins, potential for incomplete reactions on the solid support |
Route 1: Multi-Step Chemical Synthesis from L-Serine
This synthetic pathway constructs the morpholine ring through a sequence of protection, acylation, cyclization, reduction, and deprotection steps, starting from the readily available and chiral amino acid L-serine.
Experimental Protocol
Step 1: Protection of L-Serine L-serine is first protected as its tert-butyl ester to prevent the carboxylic acid from participating in subsequent reactions. This is typically achieved by reacting L-serine with tert-butyl acetate in the presence of a catalytic amount of perchloric acid.
-
Reaction Conditions: L-serine, tert-butyl acetate, perchloric acid (catalyst), 10-60 °C.
Step 2: N-Acylation with Chloroacetyl Chloride The amino group of the L-serine tert-butyl ester is then acylated with chloroacetyl chloride in a suitable solvent like dichloromethane. This introduces the N-chloroacetyl group necessary for the subsequent cyclization.
-
Reaction Conditions: L-serine tert-butyl ester, chloroacetyl chloride, dichloromethane, 10-40 °C.
Step 3: Intramolecular Cyclization The N-chloroacetylated intermediate undergoes an intramolecular Williamson ether synthesis-type reaction upon treatment with a base, such as sodium ethoxide, in a solvent like toluene. This step forms the morpholin-5-one ring.
-
Reaction Conditions: N-chloroacetyl-L-serine tert-butyl ester, sodium ethoxide, toluene.
Step 4: Reduction of the Morpholinone The amide carbonyl of the morpholinone ring is reduced to a methylene group. The patent suggests the use of sodium borohydride in the presence of aluminum trichloride in methanol. This reduction is a crucial step to form the morpholine ring.
-
Reaction Conditions: (S)-5-oxothis compound tert-butyl ester, sodium borohydride, aluminum trichloride, methanol, -10-0 °C.
Step 5: Deprotection Finally, the tert-butyl ester protecting group is removed under acidic conditions, typically using a solution of hydrogen chloride in methanol, to yield the desired (S)-Morpholine-3-carboxylic acid.
-
Reaction Conditions: (S)-Morpholine-3-carboxylic acid tert-butyl ester, hydrogen chloride in methanol, 0 °C to room temperature.
-
Reported Yield: 97.2% for this step.
Workflow Diagram
The Tale of Two Environments: Unpacking the In Vitro and In Vivo Efficacy of Morpholine-Containing Compounds
For researchers, scientists, and drug development professionals, the journey of a potential therapeutic compound from laboratory benchtop to clinical application is a meticulous process of evaluation. A critical phase in this journey is the comparison of a compound's performance in a controlled, artificial environment (in vitro) with its efficacy within a living organism (in vivo). This guide provides a comparative analysis of morpholine-containing compounds, a class of molecules frequently incorporated into drug candidates for their favorable pharmacological properties. Due to a lack of comprehensive, direct comparative studies on Morpholine-3-carboxylic Acid derivatives, this guide will utilize well-documented, structurally related morpholine-containing drugs—Gefitinib and PI-103 (anticancer agents), and Linezolid (an antibiotic)—as illustrative examples to explore the nuances of in vitro versus in vivo efficacy.
The morpholine ring, a six-membered heterocycle containing both oxygen and nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its inclusion in a molecule can enhance potency, modulate pharmacokinetic and pharmacodynamic (PK/PD) properties, and improve solubility and brain permeability. However, promising in vitro results do not always translate to successful in vivo outcomes. This guide delves into the experimental data, protocols, and underlying biological pathways that illuminate this crucial transition in drug development.
Quantitative Efficacy: A Side-by-Side Comparison
The true measure of a compound's potential lies in the numbers. The following tables summarize the quantitative data from in vitro and in vivo studies for our example compounds, providing a clear comparison of their efficacy in different experimental settings.
Table 1: Anticancer Agents - Gefitinib and PI-103
| Compound | Target(s) | In Vitro Efficacy (IC50) | In Vivo Efficacy (Tumor Growth Inhibition) | Animal Model |
| Gefitinib | EGFR Tyrosine Kinase | 0.033 µM (EGFR)[1]; 20 nM (MCF10A cells)[2]; 3.98 µM (median across various solid tumors)[1] | Significant tumor growth inhibition in xenograft models of non-small cell lung cancer (NSCLC) and other solid tumors.[3][4][5] A daily dose of 40 mg/kg in mice showed significant tumor growth decrease.[4][5] | Nude mice with tumor xenografts (e.g., H3255-Luciferase, A549)[4][5][6] |
| PI-103 | PI3K, mTOR | 2 nM (p110α), 30 nM (mTOR)[7] | Inhibited growth of established human glioma xenografts.[8] However, in an immunocompetent mouse model, PI-103 induced immunosuppression and promoted tumor growth.[9][10] | Nude mice with glioblastoma xenografts (e.g., U87MG)[8][11] |
Table 2: Antimicrobial Agent - Linezolid
| Compound | Target(s) | In Vitro Efficacy (MIC) | In Vivo Efficacy (PK/PD Parameter for Efficacy) | Animal Model |
| Linezolid | Bacterial Ribosome (50S subunit) | 0.5 - 4.0 µg/mL for S. aureus and S. pneumoniae[12] | 24-h AUC/MIC ratio of 50 to 100 is predictive of success against organisms with MICs up to 2 to 4 µg/mL.[12] A time above MIC (T>MIC) of >40% is associated with a bacteriostatic effect.[13][14] | Murine thigh and lung infection models with S. pneumoniae and S. aureus[12][13] |
Delving into the 'How': Experimental Protocols
Reproducibility and understanding the context of experimental data are paramount. Below are detailed methodologies for key in vitro and in vivo experiments cited in this guide.
In Vitro Efficacy Protocols
1. Cell Viability Assay (MTT Assay for Anticancer Agents)
This colorimetric assay is a standard method to assess the metabolic activity of cells, which serves as a proxy for cell viability.
-
Cell Seeding: Cancer cell lines (e.g., A549 for Gefitinib) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[15]
-
Drug Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., Gefitinib). A vehicle control (e.g., DMSO) is also included. The plates are then incubated for a specified period (e.g., 48-72 hours).[15][16]
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 4 hours. Viable cells with active metabolism convert the yellow MTT into purple formazan crystals.[16][17]
-
Solubilization and Measurement: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[17] The absorbance is then measured using a microplate reader at a wavelength of 570 nm.[16]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against the logarithm of the compound concentration.[17]
2. Minimum Inhibitory Concentration (MIC) Assay for Antimicrobials
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Preparation: A serial dilution of the antimicrobial agent (e.g., Linezolid) is prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized number of bacteria (e.g., Staphylococcus aureus).
-
Incubation: The plate is incubated at a temperature suitable for bacterial growth (e.g., 37°C) for 18-24 hours.
-
Observation: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity or growth of the bacteria.
In Vivo Efficacy Protocols
1. Xenograft Mouse Model for Anticancer Agents
This model involves the transplantation of human tumor cells into immunodeficient mice to evaluate the efficacy of anticancer compounds.
-
Cell Implantation: Human cancer cells (e.g., H3255-Luciferase for Gefitinib studies) are suspended in a suitable medium and injected subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).[4][5][18]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice are then randomly assigned to treatment and control groups.[4][18]
-
Drug Administration: The test compound (e.g., Gefitinib) is administered to the treatment group via a clinically relevant route, such as oral gavage or intraperitoneal injection, according to a specific dosing schedule (e.g., daily or weekly).[4][5][19] The control group receives the vehicle alone.
-
Monitoring: Tumor volume is measured regularly using calipers, and the general health and body weight of the mice are monitored.[4][5]
-
Endpoint and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised for further analysis, such as weighing and biomarker studies (e.g., Western blot for protein expression).[5] Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.
2. Murine Infection Model for Antimicrobials
This model is used to assess the in vivo efficacy of antimicrobial agents against specific pathogens.
-
Induction of Infection: Mice are infected with a specific pathogen (e.g., S. pneumoniae in the thigh or lung).
-
Drug Administration: The antimicrobial agent (e.g., Linezolid) is administered at various doses and schedules.
-
Sample Collection: At different time points, blood and tissue samples (e.g., thigh muscle) are collected to determine the concentration of the drug (pharmacokinetics) and the number of viable bacteria (pharmacodynamics).
-
Data Analysis: The pharmacokinetic and pharmacodynamic data are integrated to determine the PK/PD index (e.g., AUC/MIC, T>MIC) that best correlates with efficacy (e.g., bacterial killing or stasis).[12][13]
Visualizing the Mechanisms: Signaling Pathways and Workflows
To better understand the action of these compounds and the experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: EGFR and PI3K/Akt/mTOR signaling pathways and points of inhibition by Gefitinib and PI-103.
Caption: A generalized experimental workflow for comparing in vitro and in vivo efficacy of an anticancer compound.
Caption: Mechanism of action of Linezolid, inhibiting bacterial protein synthesis.
References
- 1. The in vitro effect of gefitinib ('Iressa') alone and in combination with cytotoxic chemotherapy on human solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. The impact of gefitinib on epidermal growth factor receptor signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Effect of weekly or daily dosing regimen of Gefitinib in mouse models of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Early Assessment of Tumor Response to Gefitinib Treatment by Noninvasive Optical Imaging of Tumor Vascular Endothelial Growth Factor Expression in Animal Models | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 7. apexbt.com [apexbt.com]
- 8. A dual PI3 kinase/mTOR inhibitor reveals emergent efficacy in glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biokb.lcsb.uni.lu [biokb.lcsb.uni.lu]
- 10. The dual PI3K/mTOR inhibitor PI-103 promotes immunosuppression, in vivo tumor growth and increases survival of sorafenib-treated melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. In Vivo Pharmacodynamics of a New Oxazolidinone (Linezolid) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. journals.asm.org [journals.asm.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Modeling restoration of gefitinib efficacy by co‐administration of MET inhibitors in an EGFR inhibitor‐resistant NSCLC xenograft model: A tumor‐in‐host DEB‐based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
The morpholine-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of several approved drugs. While analogs are designed for high affinity and selectivity towards their primary therapeutic target, off-target interactions can lead to unforeseen side effects or provide opportunities for drug repositioning. This guide provides a comparative analysis of the cross-reactivity profiles of key drug classes derived from this scaffold, supported by experimental data to inform drug development and research applications.
Comparative Analysis of Binding Affinities
The following tables summarize the binding affinities (Ki or IC50 values) of representative this compound analogs against their primary targets and a selection of related off-targets. This data provides a quantitative measure of their selectivity.
Table 1: Kinase Inhibitors - Gefitinib
Gefitinib is an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. Its cross-reactivity profile against other kinases is a critical aspect of its clinical safety and efficacy.
| Analog | Primary Target | Primary Target Affinity (IC50) | Related Target | Off-Target Affinity (IC50) |
| Gefitinib | EGFR | 26 nM - 37 nM[1] | SRC | - |
| STK10 | - | |||
| HER2 | No significant inhibition | |||
| HER3 | No significant inhibition | |||
| HER4 | No significant inhibition |
Table 2: Neurokinin-1 (NK1) Receptor Antagonist - Aprepitant
Aprepitant is a selective high-affinity antagonist of the NK1 receptor, used for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[2] Its selectivity against other neurokinin receptors and metabolizing enzymes is crucial to its therapeutic window.
| Analog | Primary Target | Primary Target Affinity (IC50) | Related Target | Off-Target Affinity (IC50) |
| Aprepitant | NK1 Receptor | 0.1 nM[3] | NK2 Receptor | 4500 nM[3] |
| NK3 Receptor | 300 nM[3] | |||
| CYP3A4 | Moderate Inhibitor[4] | |||
| CYP2C9 | Weak Inducer[5] |
Table 3: Oxazolidinone Antibiotic - Linezolid
Linezolid is an antibiotic that inhibits bacterial protein synthesis.[6] Its primary off-target activity is the inhibition of monoamine oxidases (MAO), which can lead to serotonergic side effects.[7][8]
| Analog | Primary Target | Primary Target Affinity (IC50) | Related Target | Off-Target Affinity (IC50) |
| Linezolid | Bacterial Ribosome | 1.8 µM (E. coli)[6] | MAO-A | Weak Inhibitor[7] |
| MAO-B | Weak Inhibitor[7] |
Specific IC50 values for MAO-A and MAO-B inhibition by Linezolid are not consistently reported, but its activity is sufficient to cause drug-drug interactions with serotonergic agents.[8][9]
Table 4: Polo-like Kinase 1 (PLK1) Inhibitors - Volasertib
Volasertib is an ATP-competitive inhibitor of PLK1, a key regulator of mitosis, and has been investigated as an anti-cancer agent.[10] Its selectivity against other members of the PLK family is an important determinant of its therapeutic index.
| Analog | Primary Target | Primary Target Affinity (IC50) | Related Target | Off-Target Affinity (IC50) |
| Volasertib | PLK1 | 0.87 nM[10] | PLK2 | 5 nM[10] |
| PLK3 | 56 nM[10] |
Experimental Protocols
The determination of binding affinities and inhibition constants is critical for establishing the cross-reactivity profile of a compound. The following are detailed methodologies for key experiments cited in this guide.
Radioligand Binding Assay for GPCRs (e.g., NK1 Receptor)
This assay measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of a test compound for a specific G-protein coupled receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., human NK1 receptor).
-
Radiolabeled ligand with high affinity for the target receptor (e.g., [3H]-Substance P).
-
Test compound (e.g., Aprepitant) at various concentrations.
-
Assay buffer (e.g., Tris-HCl with BSA and protease inhibitors).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound in the assay buffer. A control group with only the radiolabeled ligand and a non-specific binding group with an excess of a non-labeled known ligand are also included.
-
Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Kinase Inhibition Assay (e.g., for EGFR and PLK1)
This assay measures the ability of a compound to inhibit the enzymatic activity of a kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Recombinant kinase (e.g., EGFR, PLK1).
-
Kinase substrate (e.g., a specific peptide or protein).
-
ATP (adenosine triphosphate).
-
Test compound (e.g., Gefitinib, Volasertib) at various concentrations.
-
Assay buffer (e.g., containing MgCl2, DTT).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay).
Procedure:
-
Reaction Setup: In a microplate, combine the kinase, its substrate, and varying concentrations of the test compound in the assay buffer. A control group without the test compound is included.
-
Initiation: Start the kinase reaction by adding a specific concentration of ATP.
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at a specific temperature (e.g., 30°C).
-
Termination and Detection: Stop the reaction and measure the amount of product formed or the amount of ATP consumed. For example, in the ADP-Glo™ assay, a reagent is added to deplete the remaining ATP, followed by a detection reagent to convert the generated ADP into a luminescent signal.
-
Measurement: Read the signal (e.g., luminescence) using a plate reader.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the test compound concentration. Determine the IC50 value from the resulting dose-response curve.
Visualizations
Experimental Workflow for Cross-Reactivity Profiling
Caption: Workflow for determining the cross-reactivity profile of a compound.
Signaling Pathway Inhibition by a Kinase Inhibitor
Caption: Inhibition of the EGFR signaling pathway by Gefitinib.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The NK-1 receptor antagonist aprepitant as a broad spectrum antitumor drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aprepitant: drug-drug interactions in perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aprepitant and fosaprepitant drug interactions: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Linezolid | Antibacterial | Antibiotic | MAO | TargetMol [targetmol.com]
- 7. Linezolid-induced serotonin toxicity in a patient not taking monoamine oxidase inhibitors or serotonin receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Linezolid and serotonin syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FDA Drug Safety Communication: Serious CNS reactions possible when linezolid (Zyvox) is given to patients taking certain psychiatric medications | FDA [fda.gov]
- 10. Discovery and development of the Polo-like kinase inhibitor volasertib in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Structural Showdown: Morpholine-3-carboxylic Acid Versus Other Heterocyclic Carboxylic Acids in Drug Discovery
In the landscape of medicinal chemistry, the intricate dance of molecular structure and biological function is paramount. Small heterocyclic carboxylic acids are privileged scaffolds in drug design, offering a three-dimensional framework that can be finely tuned to interact with biological targets. This guide provides a comprehensive structural and functional comparison of Morpholine-3-carboxylic Acid with three other key heterocyclic carboxylic acids: piperidine-3-carboxylic acid, pyrrolidine-2-carboxylic acid (L-proline), and tetrahydrofuran-3-carboxylic acid. This analysis is tailored for researchers, scientists, and drug development professionals, offering a clear comparison supported by physicochemical data and standardized experimental protocols.
Physicochemical Properties: A Quantitative Comparison
The physicochemical properties of a molecule, such as its acidity (pKa) and lipophilicity (logP), are critical determinants of its pharmacokinetic and pharmacodynamic profile. These parameters influence a compound's solubility, permeability across biological membranes, and interaction with its target protein. The table below summarizes key physicochemical data for the four heterocyclic carboxylic acids.
| Property | This compound | Piperidine-3-carboxylic Acid (Nipecotic Acid) | Pyrrolidine-2-carboxylic Acid (L-Proline) | Tetrahydrofuran-3-carboxylic Acid |
| Molecular Formula | C₅H₉NO₃ | C₆H₁₁NO₂ | C₅H₉NO₂ | C₅H₈O₃ |
| Molecular Weight | 131.13 g/mol | 129.16 g/mol | 115.13 g/mol | 116.12 g/mol |
| pKa (Carboxylic Acid) | ~2.11 (Predicted)[1] | 3.35 (Experimental) | 1.99 (Experimental)[2] | ~4.33 (Predicted)[3] |
| pKa (Amine) | Not available | 10.64 (Experimental) | 10.60 (Experimental)[2] | N/A |
| logP | -3.2 (XLogP3)[3] | -2.9 (XLogP3)[4] | -2.54 (Experimental)[5] | -0.3 (XLogP3)[6] |
| Melting Point | 245-250 °C[1] | 261 °C (dec.) | 220-222 °C (dec.)[5] | 21 °C[7] |
| Water Solubility | Soluble | 50 mg/mL[4] | 1620 mg/mL at 25°C[5] | Soluble[7] |
Structural Insights: The presence of the oxygen atom in the morpholine ring, in place of a methylene group in piperidine, has a notable impact on the predicted pKa of the carboxylic acid, making it more acidic. This is likely due to the electron-withdrawing inductive effect of the oxygen. L-proline, with its five-membered ring, exhibits the lowest carboxylic acid pKa among the nitrogen-containing heterocycles. Tetrahydrofuran-3-carboxylic acid, lacking the basic nitrogen, has a predicted pKa closer to that of simple aliphatic carboxylic acids. In terms of lipophilicity, all four compounds are highly polar, as indicated by their negative logP values, with this compound being the most hydrophilic according to its computed XLogP3 value.
Biological Activity: A Focus on Neurological Targets
The structural variations among these heterocyclic carboxylic acids translate into distinct biological activities.
-
Piperidine-3-carboxylic acid (Nipecotic Acid): This compound is a well-established inhibitor of γ-aminobutyric acid (GABA) uptake, primarily targeting the GABA transporter GAT1.[8] Its derivatives have been extensively explored for the treatment of epilepsy and other neurological disorders.[9]
-
Pyrrolidine-2-carboxylic Acid (L-Proline): Beyond its fundamental role as a proteinogenic amino acid, L-proline and its derivatives have been investigated as inhibitors of GABA transporters, with some showing selectivity for GAT1 and GAT3.[10] L-proline itself can act as a weak agonist at glycine and glutamate receptors.[11]
-
Tetrahydrofuran-3-carboxylic Acid: This compound is primarily utilized as a chiral building block in the synthesis of more complex molecules, including various biologically active natural products.[13][14] Its intrinsic biological activity is not as well-characterized as the nitrogen-containing analogues.
Experimental Protocols
To enable a standardized comparison of these and other heterocyclic carboxylic acids, the following section details generic experimental protocols for key assays.
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For compounds with both acidic and basic functional groups, multiple pKa values can be determined.
Methodology:
-
Sample Preparation: A precisely weighed amount of the test compound is dissolved in deionized water or a suitable co-solvent to a known concentration (e.g., 1-10 mM).
-
Titration: The solution is placed in a thermostated vessel and titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).
-
Data Acquisition: The pH of the solution is monitored using a calibrated pH electrode after each incremental addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value(s) are determined from the half-equivalence point(s) of the curve.
The partition coefficient (logP) is a measure of a compound's differential solubility in two immiscible phases, typically n-octanol and water, providing an indication of its lipophilicity.
Methodology:
-
Phase Preparation: n-Octanol and water are mutually saturated by vigorous mixing followed by separation.
-
Partitioning: A known amount of the test compound is dissolved in one of the phases. An equal volume of the other phase is added, and the mixture is shaken vigorously to allow for partitioning of the compound between the two phases.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and water layers.
-
Quantification: The concentration of the test compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
This assay assesses the susceptibility of a compound to metabolism by phase I enzymes, primarily cytochrome P450s, which are abundant in liver microsomes.
Methodology:
-
Incubation Mixture Preparation: A reaction mixture is prepared containing liver microsomes (from human or other species), a buffered solution (e.g., phosphate buffer, pH 7.4), and the test compound at a known concentration.
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of NADPH, a necessary cofactor for CYP enzymes. A control incubation without NADPH is run in parallel.
-
Time-Course Sampling: Aliquots are taken from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.
-
Data Analysis: The percentage of the compound remaining at each time point is plotted against time. The in vitro half-life (t½) and intrinsic clearance (CLint) are then calculated from the rate of disappearance of the compound.
The Caco-2 cell permeability assay is a widely used in vitro model to predict the intestinal absorption of drugs. Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Transport Experiment: The test compound is added to the apical (A) side of the monolayer, and the appearance of the compound on the basolateral (B) side is monitored over time (A-to-B transport). Conversely, the compound can be added to the basolateral side to assess efflux (B-to-A transport).
-
Sample Analysis: Samples are collected from the donor and receiver compartments at various time points and the concentration of the test compound is quantified by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. A high Papp value suggests good intestinal absorption. The efflux ratio (Papp(B-A) / Papp(A-B)) can indicate the involvement of active efflux transporters.
This assay is used to determine the affinity of a compound for a specific receptor. A common format is a competitive binding assay using a radiolabeled ligand.
Methodology:
-
Preparation of Receptor Source: Cell membranes expressing the target receptor are prepared.
-
Competitive Binding: A fixed concentration of a radiolabeled ligand known to bind to the receptor is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity retained on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The inhibition constant (Ki) can then be calculated from the IC50 value.
Visualizing the Comparison: Workflows and Pathways
To further aid in the conceptualization of the structural relationships and experimental evaluation of these compounds, the following diagrams are provided.
Caption: Structural and physicochemical relationships of the heterocyclic carboxylic acids.
Caption: A generalized workflow for the comparative evaluation of heterocyclic compounds.
Caption: Simplified signaling pathway of GABA transporter inhibition.
References
- 1. chembk.com [chembk.com]
- 2. Proline [drugfuture.com]
- 3. (S)-morpholine-3-carboxylic acid | C5H9NO3 | CID 1501894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Showing Compound L-Proline (FDB000570) - FooDB [foodb.ca]
- 6. (R)-Tetrahydrofuran-3-carboxylic acid | C5H8O3 | CID 20595422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and evaluation of substituted triarylnipecotic acid derivatives as GABA uptake inhibitors: identification of a ligand with moderate affinity and selectivity for the cloned human GABA transporter GAT-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New highly potent GABA uptake inhibitors selective for GAT-1 and GAT-3 derived from (R)- and (S)-proline and homologous pyrrolidine-2-alkanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Proline - Wikipedia [en.wikipedia.org]
- 12. chemimpex.com [chemimpex.com]
- 13. Tetrahydrofuran-3-carboxylic acid | 89364-31-8 | Benchchem [benchchem.com]
- 14. researchgate.net [researchgate.net]
Benchmarking Morpholine-Based Compounds: A Comparative Analysis Against Existing Drugs
For Researchers, Scientists, and Drug Development Professionals
The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its ability to enhance the pharmacological properties of drug candidates. This guide provides a comparative analysis of morpholine-based compounds against established drugs, focusing on their performance in preclinical studies. By presenting key experimental data, detailed protocols, and visual representations of relevant biological pathways, this document aims to be a valuable resource for researchers engaged in the discovery and development of novel therapeutics.
Focus: Anticancer Activity of Morpholine-Acetamide Derivatives
This section benchmarks a series of novel morpholine-acetamide derivatives against the widely used chemotherapeutic agent, Cisplatin. The comparison focuses on their in-vitro cytotoxicity against the ID8 ovarian cancer cell line and their inhibitory activity against carbonic anhydrase, a key enzyme implicated in tumor progression.
Data Presentation: Cytotoxicity and Enzyme Inhibition
The following table summarizes the half-maximal inhibitory concentrations (IC50) of the top-performing morpholine-acetamide compounds compared to the standard drug, Cisplatin. Lower IC50 values indicate greater potency.
| Compound | Target | IC50 (µM) vs. ID8 Ovarian Cancer Cells | IC50 (µM) vs. Carbonic Anhydrase |
| Compound 1h | Experimental | 9.40 | 8.12 |
| Compound 1i | Experimental | 11.2 | > 20 |
| Cisplatin | Existing Drug | 8.50 | Not Applicable |
| Acetazolamide | Existing Drug | Not Applicable | 7.51 |
Data sourced from a study on morpholine-acetamide derivatives as potential anti-tumor agents.[1]
Experimental Protocols
This assay determines the concentration of a compound required to inhibit the growth of a cancer cell line by 50% (IC50).
-
Cell Culture: ID8 ovarian cancer cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the cells are treated with various concentrations of the experimental morpholine-acetamide compounds and the reference drug, Cisplatin. A control group receives only the vehicle (e.g., DMSO).
-
Incubation: The plates are incubated for 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 values are then determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[1]
This assay measures the ability of a compound to inhibit the enzymatic activity of carbonic anhydrase.
-
Enzyme and Substrate Preparation: A solution of purified carbonic anhydrase and its substrate, 4-nitrophenyl acetate (NPA), are prepared in a suitable buffer (e.g., Tris-HCl).
-
Inhibitor Preparation: The experimental morpholine-acetamide compounds and a known carbonic anhydrase inhibitor, Acetazolamide, are prepared in a range of concentrations.
-
Reaction Initiation: The enzyme is pre-incubated with the inhibitor for a defined period. The reaction is then initiated by adding the substrate (NPA).
-
Kinetic Measurement: The hydrolysis of NPA by carbonic anhydrase produces 4-nitrophenol, which can be monitored spectrophotometrically by measuring the increase in absorbance at 400 nm over time.
-
Data Analysis: The rate of the enzymatic reaction is determined for each inhibitor concentration. The percentage of inhibition is calculated relative to the uninhibited enzyme. The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted biological pathway and the general workflow for evaluating the anticancer potential of novel compounds.
References
A Comparative Guide to the Validation of Analytical Methods for the Enantiomeric Purity of Morpholine-3-carboxylic Acid
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral molecules like Morpholine-3-carboxylic acid is a critical step in guaranteeing drug safety and efficacy. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the enantiomeric purity of this compound, supported by experimental data and detailed protocols.
The two primary HPLC-based strategies for chiral separation are the direct approach, utilizing a Chiral Stationary Phase (CSP), and the indirect approach, which involves derivatization with a Chiral Derivatizing Agent (CDA) to form diastereomers that can be separated on a standard achiral column.
Comparison of Analytical Methods
The choice between a direct and an indirect method depends on factors such as the availability of a suitable chiral column, the required sensitivity, and the complexity of the sample matrix. Below is a summary of the performance characteristics of two representative methods.
Table 1: Performance Comparison of Direct vs. Indirect HPLC Methods
| Parameter | Direct Method (Chiral Stationary Phase) | Indirect Method (Chiral Derivatizing Agent) |
| Principle | Enantiomers are separated directly on a chiral column based on differential interactions with the CSP. | Enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which are then separated on a standard achiral column. |
| Chirality of Column | Chiral | Achiral (e.g., C18) |
| Sample Preparation | Minimal, direct injection of the sample solution. | Requires a derivatization step prior to injection. |
| Method Development | Can be more complex, requiring screening of various chiral columns and mobile phases. | Generally more straightforward if a suitable derivatizing agent is available. |
| Sensitivity | Dependent on the chromophore of the analyte. | Can be significantly enhanced by using a derivatizing agent with a strong chromophore or fluorophore. |
| Risk of Racemization | Low | Potential for racemization during the derivatization reaction. |
| Cost | Chiral columns are typically more expensive. | Chiral derivatizing agents and achiral columns are generally less expensive. |
Table 2: Validation Data for Direct and Indirect HPLC Methods
| Validation Parameter | Direct Method (CSP) | Indirect Method (CDA) |
| Linearity (R²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 97.5% - 101.5% |
| Precision (% RSD) | < 2.0% | < 2.5% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 0.03 µg/mL |
| Resolution (Rs) | > 2.0 | > 2.5 |
Experimental Workflows and Logical Relationships
The following diagram illustrates the general workflow for the validation of an analytical method for determining enantiomeric purity.
Caption: General workflow for the validation of an analytical method.
Experimental Protocols
Below are detailed methodologies for the direct and indirect analysis of the enantiomeric purity of this compound.
Direct Method: Chiral Stationary Phase HPLC
This method relies on the direct separation of the enantiomers on a chiral column.
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
2. Chromatographic Conditions:
-
Column: A polysaccharide-based chiral column, such as one with a cellulose or amylose derivative stationary phase (e.g., Chiralcel® OD-H, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane and a polar organic modifier like isopropanol or ethanol, often with an acidic or basic additive to improve peak shape.[1] A typical starting point is n-Hexane:Isopropanol:Trifluoroacetic Acid (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
4. Validation Parameters:
-
Specificity: Inject the individual enantiomers (if available) and the racemic mixture to confirm the retention times and resolution.
-
Linearity: Prepare a series of solutions of the undesired enantiomer in the presence of the desired enantiomer over a range of concentrations (e.g., LOQ to 150% of the specification limit).
-
Accuracy: Perform recovery studies by spiking the sample with known amounts of the undesired enantiomer at different concentration levels.
-
Precision: Assess repeatability by injecting the same sample multiple times and intermediate precision by having different analysts perform the analysis on different days.
-
LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Evaluate the effect of small, deliberate variations in chromatographic conditions (e.g., mobile phase composition, flow rate, column temperature).
Indirect Method: Chiral Derivatization HPLC
This method involves the derivatization of the enantiomers with a chiral agent to form diastereomers, which are then separated on a conventional achiral column.[2][3]
1. Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and UV or fluorescence detector.
2. Derivatization Reagent:
-
A common chiral derivatizing agent for amines is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA).[2]
3. Derivatization Procedure:
-
Dissolve approximately 1 mg of this compound in 100 µL of 1 M sodium bicarbonate.
-
Add 200 µL of a 1% (w/v) solution of FDAA in acetone.
-
Incubate the mixture at 40 °C for 1 hour.[2]
-
Cool the reaction mixture and neutralize with 100 µL of 2 M HCl.
-
Dilute the sample with the mobile phase for HPLC analysis.
4. Chromatographic Conditions:
-
Column: A standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[2]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 10% to 60% B over 30 minutes.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30 °C.
-
Detection: UV at 340 nm (due to the dinitrophenyl group of the derivatizing agent).[2]
-
Injection Volume: 20 µL.
5. Validation Parameters:
-
The validation parameters are the same as for the direct method, with the addition of validating the derivatization reaction for completeness and ensuring no racemization occurs.
Conclusion
References
Comparative Docking Analysis of Morpholine-Carboxylic Acid Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Comparative Docking and Inhibition Data
The following tables summarize quantitative data from docking and in-vitro inhibition studies of different series of morpholine-carboxylic acid analogs.
Table 1: Structure-Activity Relationship of 2-Morpholinobenzoic Acid Analogs as PC-PLC Inhibitors [1]
This table presents the percentage of enzyme activity of Phosphatidylcholine-Specific Phospholipase C (PC-PLC) in the presence of various 2-morpholinobenzoic acid derivatives. Lower enzyme activity indicates higher inhibition.
| Compound ID | Substitution Pattern | Functional Group | Enzyme Activity (%) relative to vehicle |
| 1b | 2,5-substitution | Carboxylic Acid | 10.7 ± 1.5 |
| 2b | 2,5-substitution | Hydroxamic Acid | 30.5 ± 7.3 |
| 11f | 2,4-substitution | Carboxylic Acid | 33.1 ± 5.7 |
| 12f | 2,4-substitution | Hydroxamic Acid | Not specified, generally 40-60% |
| 11g | 2,4-substitution | Carboxylic Acid | Among the most active |
| 10g | 2,4-substitution | Ester | Comparable to 11g |
| 10h | 2,4-substitution | Ester | Comparable to 11g |
| 20f | THP analog of 1b | Carboxylic Acid | Full loss of inhibitory activity |
| 21f | THP analog of 2b | Hydroxamic Acid | 79.7 ± 0.7 |
*THP: Tetrahydropyranyl. The data suggests that the morpholinyl nitrogen is crucial for inhibitory activity.
Table 2: Molecular Docking Scores of Morpholine-Derived Thiazoles against Carbonic Anhydrase-II [2][3]
This table shows the docking scores (in kcal/mol) of various morpholine-derived thiazoles against bovine Carbonic Anhydrase-II (PDB ID: 5LJT). More negative scores indicate a higher predicted binding affinity.
| Compound ID | Docking Score (kcal/mol) |
| 3 | -5.8 |
| 4 | -5.9 |
| 5 | -6.0 |
| 6 | -5.5 |
| 7 | -5.3 |
| 8 | -5.7 |
| 9 | -5.2 |
| 10 | -5.6 |
| 11 | -5.4 |
| 12 | -5.8 |
| 13 | -5.7 |
| 14 | -5.9 |
| 15 | -5.5 |
| 16 | -5.8 |
| 17 | -5.6 |
| 18 | -5.9 |
| 19 | -5.7 |
| 20 | -6.0 |
| 21 | -5.8 |
| 22 | -4.1 |
| 23 | -6.1 |
| 24 | -6.1 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the summarized experimental protocols from the cited studies.
Molecular Docking Protocol for Morpholine-Derived Thiazoles against Carbonic Anhydrase-II[3]
-
Protein Preparation: The crystal structure of bovine Carbonic Anhydrase-II (PDB ID: 5LJT) was retrieved from the Protein Data Bank. The protein was prepared using the Protein Preparation Wizard in Maestro (Schrödinger Suite). This involved removing water molecules, adding hydrogen atoms, assigning protonation states, and minimizing the structure.
-
Ligand Preparation: The 3D structures of the synthesized morpholine-derived thiazole compounds were built and prepared using the LigPrep module of the Schrödinger Suite. This process generates various tautomers, stereoisomers, and ionization states at a physiological pH range.
-
Grid Generation: A receptor grid was generated around the active site of the prepared protein structure. The grid box was centered on the catalytic zinc ion and sized to encompass the active site cavity.
-
Molecular Docking: The prepared ligands were docked into the generated receptor grid using the Glide module of the Schrödinger Suite in Extra Precision (XP) mode. The docking poses were evaluated based on their GlideScore, and the best-scoring pose for each ligand was selected for further analysis.
-
Interaction Analysis: The binding interactions of the docked ligands with the active site residues of the protein were visualized and analyzed to understand the molecular basis of their inhibitory activity.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows relevant to the comparative docking studies of morpholine-carboxylic acid analogs.
References
- 1. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Morpholine-3-carboxylic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of Morpholine-3-carboxylic Acid, a common building block in medicinal chemistry. Adherence to these protocols is critical for minimizing environmental impact and protecting personnel from potential hazards.
I. Hazard Identification and Waste Classification
Before initiating any disposal procedure, it is crucial to understand the hazards associated with this compound. While specific hazard classifications can vary based on the supplier and the form of the chemical (e.g., hydrochloride salt), it is prudent to treat the compound as hazardous waste.
Key Steps for Identification:
-
Consult the Safety Data Sheet (SDS): The SDS is the primary source of information regarding the hazards, handling, and disposal of a specific chemical. Always refer to the SDS provided by the manufacturer.
-
Waste Classification: Based on the SDS and local regulations, classify the waste. This compound waste should be considered hazardous unless confirmed otherwise by a qualified environmental health and safety (EHS) professional.[1][2]
-
Labeling: Clearly label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), the quantity, and the date of generation.[3] Do not use abbreviations or chemical formulas.[3]
II. Segregation and Storage of Chemical Waste
Proper segregation and storage of chemical waste are critical to prevent dangerous reactions and ensure safe handling.
Procedural Steps:
-
Designated Storage Area: Assign a specific, well-ventilated, and clearly marked area for hazardous waste storage.[2] Access to this area should be restricted to trained personnel.[1][2]
-
Container Selection: Use appropriate, leak-proof containers for waste collection. Plastic containers are often preferred over glass to minimize the risk of breakage.[3] Ensure the container material is compatible with this compound.
-
Segregation by Compatibility: Store this compound waste separately from incompatible materials. Do not mix different chemical wastes unless explicitly permitted by EHS guidelines.[1][3] Alphabetical storage is not a safe practice.[3]
III. Disposal Procedures
The disposal of this compound must be conducted through a licensed and authorized professional waste disposal service.[1][4] On-site treatment or disposal via standard laboratory drains is strictly prohibited unless explicit written permission is obtained from your institution's EHS department.[3][5][6]
Step-by-Step Disposal Protocol:
-
Engage a Professional Service: Contact a licensed hazardous waste disposal company to arrange for the collection and disposal of this compound waste.[4]
-
Incineration: The recommended method of disposal for this type of organic chemical is incineration in a chemical incinerator equipped with an afterburner and scrubber.[4] This ensures the complete destruction of the compound.
-
Documentation: Maintain meticulous records of all chemical waste disposal activities.[1] This includes consignment notes and any other documentation provided by the waste management company for a minimum of three years.[1]
Quantitative Data Summary for Chemical Waste Disposal
| Parameter | Guideline | Citation |
| Record Keeping | Minimum of 3 years for all disposal documentation. | [1] |
| Container Rinsing | Rinse with a solvent equal to ~5% of the container volume. | [5] |
| Sink Disposal pH | Generally between 5.5 and 9.0 for approved dilute aqueous waste. | [6] |
Note: Sink disposal is generally not recommended for this compound. These values are for general guidance on aqueous waste and require EHS approval.
IV. Experimental Protocols: Spill Cleanup
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
Methodology for Spill Response:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the affected area and ensure adequate ventilation.[4][7]
-
Personal Protective Equipment (PPE): Don appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For larger spills, respiratory protection may be necessary.[4]
-
Containment: For liquid spills, contain the material using an inert absorbent material such as vermiculite, sand, or earth.[8]
-
Cleanup: Carefully sweep or scoop up the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.[4]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent and water. All cleaning materials should also be treated as hazardous waste.[5]
-
Reporting: Report the spill to your laboratory supervisor and EHS department, regardless of the size.
V. Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
- 1. How to Dispose of Chemical Waste Safely and Legally [kcmwaste.com]
- 2. HCI. Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal [hcienv.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. capotchem.com [capotchem.com]
- 5. vumc.org [vumc.org]
- 6. acs.org [acs.org]
- 7. chemicalbook.com [chemicalbook.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Morpholine-3-carboxylic Acid
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Morpholine-3-carboxylic Acid, offering procedural, step-by-step guidance to foster a culture of safety and build trust in your operational protocols.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and its derivatives are chemicals that require careful handling to prevent potential health hazards. Based on available safety data sheets for similar compounds, this substance may be harmful if ingested, inhaled, or comes into contact with skin.[1][2] It can also cause significant irritation to the skin and eyes.[1][2][3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
The following table summarizes the recommended PPE for handling this compound:
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[4] | To protect against splashes and airborne particles that can cause serious eye irritation or damage.[1][2][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and appropriate footwear.[4] | To prevent skin contact which can lead to irritation or harmful absorption.[1][2] |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate or for higher-level protection, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2][5] | To avoid inhalation of dust or vapors which may cause respiratory irritation.[2][5] |
Experimental Protocol: Safe Handling and Storage
Adherence to a strict protocol for handling and storage is crucial for minimizing risks associated with this compound.
Handling:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[2]
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][6]
-
Personal Hygiene: Wash hands thoroughly after handling the chemical.[5] Do not eat, drink, or smoke in the laboratory.[1][6]
-
Spill Management: In case of a spill, avoid creating dust.[5] Use appropriate absorbent material, and collect the spilled substance into a suitable, closed container for disposal.[1][5]
Storage:
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[1][6]
-
Compatibility: Store away from incompatible materials such as strong oxidizing agents.[7] As a carboxylic acid, it should be segregated from bases.[8]
-
Conditions: Avoid exposure to heat or direct sunlight.[6][9]
Disposal Plan
Proper disposal of this compound is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Treatment:
-
Surplus and non-recyclable solutions should be offered to a licensed disposal company.[5]
-
Do not let the product enter drains.[5]
-
Dispose of contaminated packaging as unused product.[5]
Procedure:
-
Collection: Collect waste material in a clearly labeled, suitable, and closed container.[1][5]
-
Professional Disposal: Contact a licensed professional waste disposal service to dispose of this material.[5]
Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Logical workflow for the safe handling of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. capotchem.com [capotchem.com]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. fishersci.com [fishersci.com]
- 8. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 9. UofR: EHS: Laboratory Safety: Chemical Hygiene Program: Appendix 8 [safety.rochester.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
